molecular formula C6H7N3O B1149169 pyridine-2-carboxylic acid hydrazide CAS No. 1452-57-9

pyridine-2-carboxylic acid hydrazide

Cat. No.: B1149169
CAS No.: 1452-57-9
M. Wt: 137
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Description

Pyridine-2-carboxylic acid hydrazide is a valuable bidentate ligand in coordination chemistry, coordinating to metal ions such as cobalt(II), nickel(II), and copper(II) through its ON donor sites to form complexes with potential biological activity . These metal complexes have been synthesized and characterized, demonstrating promising in vitro antibacterial and antifungal properties, making them a subject of interest in antimicrobial research . While its structural isomer, isonicotinic acid hydrazide (Isoniazid), is a well-known antitubercular prodrug , quantitative structure-activity relationship (QSAR) studies highlight that the specific position of the nitrogen atom in the pyridine ring is critical for anti-tuberculosis activity . This underscores the unique and distinct research value of the 2-position isomer as a building block for investigating structure-activity correlations. The compound serves as a versatile precursor in organic synthesis for the development of novel derivatives, including hydrazones, facilitating the exploration of new chemical entities with enhanced pharmacological profiles .

Properties

CAS No.

1452-57-9

Molecular Formula

C6H7N3O

Molecular Weight

137

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical and Pharmacological Profiling of Pyridine-2-Carboxylic Acid Hydrazide (PCH)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Pyridine-2-Carboxylic Acid Hydrazide (Picolinohydrazide) Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (PCH), also known as picolinohydrazide (CAS: 1452-63-7), is a critical structural isomer of the first-line antitubercular drug Isoniazid (INH). While INH is the 4-isomer, PCH is the 2-isomer. This positional difference fundamentally alters its physicochemical properties, coordination chemistry, and pharmacological profile.

This guide analyzes PCH not merely as a chemical intermediate, but as a distinct chelating scaffold. We explore its "ortho-effect," where the proximity of the hydrazide group to the pyridine nitrogen facilitates unique bidentate and tridentate coordination modes that are sterically impossible for Isoniazid. This property drives its application in metallodrug design and explains its divergent biological activity.

Physicochemical Profile

PCH exists as a white crystalline solid. Its solubility and stability are governed by the interplay between the basic pyridine nitrogen and the amphoteric hydrazide moiety.

Table 1: Key Physicochemical Constants
PropertyValueNotes
IUPAC Name Pyridine-2-carbohydrazideAlso: Picolinohydrazide
Molecular Formula C₆H₇N₃OMW: 137.14 g/mol
Melting Point 100–102 °CSharp transition indicating high crystallinity [1].[1]
pKa (Pyridine N) ~5.2–5.4Protonation of the pyridine ring (estimated based on picolinic acid) [2].
pKa (Hydrazide NH) ~11.3Deprotonation of the amide nitrogen (predicted) [3].
Solubility DMSO, Methanol, EthanolSparingly soluble in non-polar solvents (ether, hexane).
Crystal System MonoclinicSpace group P2₁/c [4].
Structural Tautomerism

In solution, PCH exhibits amide-iminol tautomerism. While the amide form (C=O) predominates in neutral organic solvents, the iminol form (C-OH) becomes accessible upon metal coordination, facilitating the formation of neutral complexes via deprotonation.

Synthetic Methodology

The synthesis of PCH is a high-yielding nucleophilic acyl substitution. The following protocol is standardized for research-grade purity (>98%).

Protocol: Hydrazinolysis of Ethyl Picolinate

Principle: The ethoxy group of ethyl picolinate is a good leaving group, displaced by the nucleophilic hydrazine.

Reagents:

  • Ethyl picolinate (Ethyl pyridine-2-carboxylate)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (Absolute)[2]

Workflow:

  • Dissolution: Dissolve 0.1 mol of ethyl picolinate in 50 mL of absolute ethanol.

  • Addition: Add 0.15 mol of hydrazine hydrate dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Isolation: Cool the reaction mixture to 0–4°C. PCH precipitates as white needles.

  • Purification: Filter the solid and wash with cold diethyl ether to remove unreacted ester. Recrystallize from ethanol if necessary.

SynthesisWorkflow Start Ethyl Picolinate (Substrate) Process Reflux (EtOH, 80°C) 4-6 Hours Start->Process Reagent Hydrazine Hydrate (Nucleophile) Reagent->Process Inter Nucleophilic Acyl Substitution Process->Inter Product Picolinohydrazide (Solid Precipitate) Inter->Product Cooling & Filtration

Figure 1: Synthetic pathway for this compound via hydrazinolysis.

Coordination Chemistry: The "Pincer" Effect

The defining chemical feature of PCH is its ability to act as a chelating ligand. Unlike Isoniazid, where the pyridine nitrogen is para to the hydrazide, PCH possesses an ortho-arrangement .

Chelation Modes
  • Bidentate (N,O): The carbonyl oxygen and the terminal amino nitrogen coordinate to metals.

  • Bidentate (N,N): The pyridine nitrogen and the amide nitrogen coordinate (less common, usually requires deprotonation).

  • Tridentate (N,N,O) - "The Pincer": Upon condensation with an aldehyde (forming a Schiff base), the ligand presents three donors: Pyridine-N, Imine-N, and Carbonyl-O.

This creates a rigid "pincer" geometry that stabilizes transition metals (Fe, Cu, Zn, Co) in high oxidation states. This property is exploited in the design of metallo-antibiotics and oxidation catalysts.

ChelationModes cluster_INH Isoniazid (Para-isomer) cluster_PCH Picolinohydrazide (Ortho-isomer) INH Pyridine-N ... (Steric Gap) ... Hydrazide Group Note1 Cannot chelate metal using Pyridine-N PCH PCH Metal Metal Ion (Fe, Cu, Zn) PCH->Metal Stable 5-membered ring

Figure 2: Structural comparison highlighting the steric capability of PCH to chelate metals involving the pyridine ring, a mode unavailable to Isoniazid.

Pharmacological Context & Biological Activity[3][4][5][6][7][8]

Antitubercular Activity (SAR Analysis)

Despite being an isomer of Isoniazid (a potent anti-TB drug), PCH shows significantly lower activity against Mycobacterium tuberculosis (MIC > 100 µM for PCH vs ~0.4 µM for INH) [5].

Mechanistic Divergence:

  • Isoniazid (INH): A prodrug activated by the bacterial catalase-peroxidase (KatG). The activated radical couples with NAD+ to inhibit InhA (enoyl-ACP reductase), blocking cell wall synthesis.

  • PCH: While PCH can form acyl-NAD adducts in vitro, it does not bind or be activated by KatG with the same efficiency or kinetics as INH. Furthermore, its high metal-chelating affinity may lead to off-target effects (metal scavenging) rather than specific enzyme inhibition [5].

Toxicity and Safety
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3][4][5][6] 2A [4].

  • Metal Stripping: High concentrations of PCH can deplete essential metal ions (Cu, Zn) in biological assays, leading to cytotoxicity that is distinct from the mechanism of INH.

Experimental Application: Schiff Base Derivatization

Researchers frequently use PCH to synthesize hydrazone ligands for biological screening.

Protocol:

  • Mix equimolar amounts of PCH and an aromatic aldehyde (e.g., 2-pyridinecarboxaldehyde) in ethanol.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux for 2-4 hours.

  • The resulting Schiff base (N,N,N-donor ligand) usually precipitates upon cooling and is far more lipophilic and active than the parent hydrazide.

References

  • ChemicalBook. (2025). This compound Properties and Synthesis. Link

  • NIST Standard Reference Database. (2001). Acid Dissociation Constants of Heterocyclic Compounds. Link

  • PubChem. (2025).[3][4][5] Picolinohydrazide - Compound Summary. National Library of Medicine. Link

  • Eya'ane Meva, F., et al. (2017). Crystal structures of N'-aminopyridine-2-carboximidamide. Acta Crystallographica Section E. Link

  • Tomašić, T., et al. (2023). Reinvestigation of the structure-activity relationships of isoniazid. NIH National Library of Medicine (PMC). Link

  • PureSynth. (2025). 2-Pyridinecarboxylic Acid Hydrazide Specifications. Link

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of Picolinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of picolinohydrazide (Pyridine-2-carbohydrazide), a pivotal heterocyclic compound in medicinal chemistry and materials science. As a structural isomer of the renowned anti-tuberculosis drug isoniazid, picolinohydrazide serves as a critical building block for novel bioactive molecules and a versatile ligand in coordination chemistry. This document provides an in-depth exploration of its molecular structure, physicochemical properties, a detailed synthesis protocol, and thorough spectral analysis, grounded in authoritative scientific data.

Molecular Identity and Structure

Picolinohydrazide is a derivative of pyridine, distinguished by a hydrazide group attached to the second carbon of the pyridine ring. This arrangement of atoms imparts unique chemical reactivity and chelating properties to the molecule.

The definitive identifiers for picolinohydrazide are summarized below:

IdentifierValue
IUPAC Name pyridine-2-carbohydrazide[1]
Synonyms Picolinic Acid Hydrazide, 2-Pyridinecarboxylic acid hydrazide, 2-Isoniazid[1][2]
CAS Number 1452-63-7[1][2]
Molecular Formula C₆H₇N₃O[1][2]
Molecular Weight 137.14 g/mol [1][2]
PubChem CID 255881
InChI Key BAQLNPIEFOYKNB-UHFFFAOYSA-N[1][2]
SMILES C1=CC=NC(=C1)C(=O)NN[1]

The structural formula of picolinohydrazide is depicted below, highlighting the pyridine ring and the hydrazide functional group.

Caption: 2D structure of picolinohydrazide.

Physicochemical Properties

The physicochemical properties of picolinohydrazide are essential for its handling, storage, and application in various chemical reactions. It is typically a white to off-white crystalline solid.[2] For optimal stability, it should be stored in a dark place under an inert atmosphere at room temperature.

A summary of its key quantitative properties is provided in the table below:

PropertyValueSource(s)
Melting Point 100 °C[2]
Density 1.244 g/cm³[2]
pKa (Predicted) 11.29 ± 0.10[2]
Solubility Slightly soluble in DMSO and Methanol[2]
LogP -0.8[1]

Synthesis of Picolinohydrazide: An Experimental Protocol

The synthesis of picolinohydrazide is most commonly achieved through the hydrazinolysis of an ester of picolinic acid, typically ethyl picolinate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a robust and efficient method for laboratory-scale preparation.

Rationale Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous ethanol and ether is crucial to prevent the hydrolysis of the starting ester and the product hydrazide. Water can compete with hydrazine as a nucleophile, leading to the formation of picolinic acid as a byproduct and reducing the overall yield.

  • Exothermic Reaction: The reaction between ethyl picolinate and hydrazine hydrate is exothermic. Therefore, slow and controlled addition of hydrazine is necessary to manage the reaction temperature and prevent side reactions.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The 4-6 hour reflux period is an empirically determined duration to ensure the reaction goes to completion.

  • Crystallization and Washing: Cooling the reaction mixture allows the picolinohydrazide product, which is less soluble in the cold solvent mixture, to crystallize out. Washing the crystals with cold ethanol and diethyl ether removes any unreacted starting materials and soluble impurities.

Materials and Equipment
  • Ethyl pyridine-2-carboxylate (ethyl picolinate)

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and flask

  • Vacuum source

Step-by-Step Methodology
  • Reaction Setup: Assemble a 5-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Initial Reagents: Charge the flask with 977.4 g of ethyl pyridine-2-carboxylate and 1750 mL of anhydrous ethanol.

  • Addition of Hydrazine: While stirring, slowly add 230 g (228 mL) of anhydrous hydrazine from the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reflux: Once the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours.

  • Crystallization: After the reflux period, cool the reaction mixture to room temperature and continue stirring overnight to facilitate complete crystallization of the product.

  • Isolation: Isolate the crystalline product by filtration using a Buchner funnel.

  • Washing: Wash the crystals sequentially with cold anhydrous ethanol and anhydrous diethyl ether to remove residual impurities.

  • Drying: Dry the purified picolinohydrazide product under vacuum to obtain a white crystalline solid.

Caption: Experimental workflow for the synthesis of picolinohydrazide.

Spectral Analysis

Spectroscopic data is indispensable for the structural elucidation and purity assessment of picolinohydrazide.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of picolinohydrazide will exhibit characteristic signals for the protons on the pyridine ring and the hydrazide group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the carbohydrazide group. The NH and NH₂ protons of the hydrazide moiety will appear as broader signals, and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the hydrazide group will have a characteristic downfield chemical shift (typically δ 160-170 ppm). The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electronegativity of the nitrogen atom and the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of picolinohydrazide will display characteristic absorption bands:

  • N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups of the hydrazide moiety are expected in the range of 3200-3400 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group stretching of the amide will be prominent around 1650-1680 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Picolinohydrazide, containing a pyridine ring conjugated with a carbonyl group, is expected to exhibit characteristic UV absorptions. The spectrum would likely show π → π* transitions associated with the aromatic system at shorter wavelengths and potentially n → π* transitions associated with the carbonyl group at longer wavelengths.

Safety and Handling

Picolinohydrazide is classified as harmful and an irritant.[1] Appropriate safety precautions should be taken during its handling and use.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

Always handle picolinohydrazide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Applications in Research and Development

Picolinohydrazide is a valuable precursor in the synthesis of a wide range of biologically active molecules. The hydrazide moiety is a versatile functional group that can be readily converted into various derivatives, such as hydrazones and N-acylhydrazones, which are known pharmacophores in drug discovery. Its derivatives have been explored for their potential as anticancer, antibacterial, and antifungal agents.

Furthermore, the pyridine nitrogen and the hydrazide group make picolinohydrazide an excellent chelating agent for various metal ions. This property is exploited in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers with tailored properties for applications in catalysis and materials science.

References

  • Picolinohydrazide | C6H7N3O | CID 255881 - PubChem. National Center for Biotechnology Information. [Link]

  • Picolinohydrazide | 1452-63-7. Synthonix Corporation. [Link]

Sources

Technical Guide: Thermodynamic Stability of Pyridine-2-Carboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of Pyridine-2-carboxylic acid hydrazide (Picolinohydrazide), designed for researchers in medicinal chemistry and coordination complex analysis.

Executive Summary & Molecular Architecture

This compound (CAS: 1452-63-7), often referred to as Picolinohydrazide , serves as a critical bidentate ligand in coordination chemistry and a key metabolic intermediate in the degradation of the anti-tuberculosis drug Isoniazid. Its thermodynamic profile is governed by the interplay between the basic pyridine nitrogen, the amphoteric hydrazide moiety, and its high propensity for chelation-stabilized hydrolysis.

Solid-State Thermodynamics

In the crystalline state, Picolinohydrazide exhibits a monoclinic lattice structure stabilized by an extensive network of intermolecular hydrogen bonds. The thermodynamic stability of the solid is defined by its lattice energy, manifested in a sharp melting transition.

ParameterValue / CharacteristicThermodynamic Implication
Melting Point 98–102 °CModerate lattice energy; indicative of strong intermolecular H-bonding (N–H···N).
Appearance White crystalline solidHigh purity state; discoloration (yellowing) indicates oxidation or hydrolysis.
H-Bond Donors 2 (Hydrazide -NH, -NH

)
Facilitates dimerization and high water solubility.
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Terminal N)Promotes formation of stable hydrates (often monohydrate).

Solution-State Thermodynamics & Hydrolysis

The stability of Picolinohydrazide in solution is pH-dependent. Unlike simple amides, the hydrazide group introduces multiple protonation sites that drastically alter its hydrolytic stability.

Protonation Constants ( )

The molecule exists in three distinct thermodynamic states depending on solution pH. The pyridine nitrogen is the primary basic site, while the hydrazide group offers secondary ionization.

  • 
     (Pyridinium H
    
    
    
    ):
    ~5.2
    • Significance: Below pH 5, the pyridine ring is protonated, increasing electrostatic repulsion against metal cations but stabilizing the molecule against nucleophilic attack.

  • 
     (Hydrazide -NH-):  ~11.3
    
    • Significance: At high pH, deprotonation of the amide nitrogen occurs, creating a potent anionic nucleophile/ligand.

Hydrolysis Kinetics

The primary degradation pathway is hydrolysis to Picolinic Acid and Hydrazine. This reaction is thermodynamically favored (


) but kinetically controlled.

Mechanism:

  • Acid-Catalyzed: Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.

  • Base-Catalyzed: Direct nucleophilic attack by hydroxide on the carbonyl carbon.

  • Metal-Catalyzed: Coordination to transition metals (e.g., Cu

    
    ) polarizes the C=O bond, accelerating hydrolysis by orders of magnitude (promoted hydrolysis).
    

HydrolysisPathway cluster_catalysis Catalytic Factors Picolinohydrazide Picolinohydrazide (Reactant) TransitionState Tetrahedral Intermediate Picolinohydrazide->TransitionState + H2O / k_obs PicolinicAcid Picolinic Acid (Product A) TransitionState->PicolinicAcid C-N Cleavage Hydrazine Hydrazine (Product B) TransitionState->Hydrazine Acid H+ (pH < 4) Acid->TransitionState Base OH- (pH > 10) Base->TransitionState Metal M(II) Ion Metal->Picolinohydrazide Coordination

Figure 1: Hydrolytic decomposition pathway showing catalytic influence of pH and metal ions.

Coordination Chemistry & Stability Constants

Picolinohydrazide acts as an N,O-donor ligand , forming stable 5-membered chelate rings. The thermodynamic stability of these complexes often surpasses that of the free ligand, effectively "locking" the molecule in a bound state, although it can also activate the ligand toward specific reactions.

Stability Constants ( )

The formation of metal complexes follows the Irving-Williams series.[1][2] The high stability with Copper(II) is notable and relevant for biological systems.

Metal Ion

(Approx)
Coordination GeometryThermodynamic Stability
Cu(II) 8.5 – 9.5Distorted Octahedral (Jahn-Teller)Highest. Forms very stable bis-complexes [CuL

].
Ni(II) 6.5 – 7.5OctahedralHigh. Kinetic inertness varies.[3][4]
Zn(II) 5.5 – 6.0Tetrahedral / OctahedralModerate. Labile kinetics.
Co(II) 5.0 – 5.5OctahedralModerate.

Note: Values are approximate for aqueous media at 25°C,


 M.

Experimental Protocols

Protocol 1: Determination of Acid Dissociation Constants ( )

Objective: To accurately determine the thermodynamic


 values of the pyridine nitrogen and hydrazide moiety.

Methodology: Potentiometric Titration.[1][2]

  • Preparation: Dissolve

    
     M Picolinohydrazide in degassed water containing 0.1 M KCl (to maintain ionic strength).
    
  • Acidification: Add standard HCl to lower pH to ~2.0 (fully protonated species).

  • Titration: Titrate with standard carbonate-free NaOH (0.1 M) under nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Data Acquisition: Record pH vs. volume of base added.

  • Analysis: Use Gran plots or non-linear least squares software (e.g., HYPERQUAD) to calculate

    
     values from the buffer regions.
    
Protocol 2: Accelerated Thermal Stability (DSC/TGA)

Objective: To characterize solid-state phase transitions and decomposition temperatures.

Methodology:

  • Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample: 2–5 mg of dry, crystalline Picolinohydrazide in an aluminum pan (crimped, pinhole lid).

  • Ramp: Heat from 30 °C to 400 °C at 10 °C/min.

  • Atmosphere: Dry Nitrogen (50 mL/min).

  • Interpretation:

    • Endotherm 1 (~100 °C): Melting (

      
      ). Integrate peak to find Enthalpy of Fusion (
      
      
      
      ).
    • Exotherm (>250 °C): Decomposition. TGA should show mass loss corresponding to hydrazine release or oxidative fragmentation.

ExperimentalWorkflow cluster_Solid Solid State Analysis cluster_Liquid Solution State Analysis Start Sample Preparation (Recrystallization) DSC DSC Analysis (Tm, Enthalpy) Start->DSC TGA TGA Analysis (Decomp Temp) Start->TGA Titration Potentiometric Titration (pKa Determination) Start->Titration HPLC HPLC Stress Testing (Hydrolysis Rate) Start->HPLC Data1 Thermodynamic Profile (Solid) DSC->Data1 Phase Transition Data2 Thermodynamic Profile (Solution) Titration->Data2 Equilibrium Constants

Figure 2: Workflow for complete thermodynamic characterization.

References

  • ChemicalBook. (2024). This compound Properties and Stability. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Picolinohydrazide Compound Summary. Retrieved from

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. (Foundational reference for stability constants).
  • BenchChem. (2024). Pyridine-2-carboxylic anhydride decomposition pathways. Retrieved from

  • Asian Journal of Chemistry. (2010). Stability Constants of Hydrazine Carboxylic Acid Complexes. (Comparative data for hydrazide ligands). Retrieved from

Sources

The Solubility Profile of Picolinohydrazide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinohydrazide, a heterocyclic organic compound, is a critical building block in medicinal and coordination chemistry. Its utility as a precursor for biologically active molecules and as a versatile chelating agent is fundamentally linked to its solubility characteristics in various solvent systems.[1] This in-depth technical guide provides a comprehensive analysis of the solubility of picolinohydrazide, moving beyond a simple tabulation of data to explore the underlying physicochemical principles and practical methodologies for its determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols to effectively harness the potential of this important molecule.

Introduction: The Significance of Picolinohydrazide and its Solubility

Picolinohydrazide (Pyridine-2-carbohydrazide), with the molecular formula C₆H₇N₃O, is a white to off-white crystalline solid.[2] Its structure, featuring a pyridine ring and a hydrazide group, provides multiple donor sites, making it an excellent chelating agent for the synthesis of metal complexes and coordination polymers. In the realm of medicinal chemistry, picolinohydrazide serves as a valuable scaffold for the development of novel therapeutic agents.[1]

The solubility of picolinohydrazide is a critical parameter that governs its application in several key areas:

  • Drug Development: The bioavailability of an active pharmaceutical ingredient (API) is often dictated by its solubility. Poor aqueous solubility can lead to low absorption and limited therapeutic efficacy. Understanding the solubility of picolinohydrazide in both aqueous and organic media is therefore paramount for formulation development, enabling the design of effective delivery systems.

  • Chemical Synthesis: As a reactant or intermediate, the solubility of picolinohydrazide in various organic solvents determines the choice of reaction medium, influencing reaction rates, yields, and the ease of product purification.

  • Coordination Chemistry: The formation of metal complexes often occurs in solution. The solubility of picolinohydrazide in a given solvent will dictate the conditions under which these complexes can be synthesized and crystallized.

This guide will delve into the qualitative and, where available, quantitative aspects of picolinohydrazide's solubility, explore the theoretical underpinnings of its behavior in different solvents, and provide detailed protocols for its experimental determination.

Physicochemical Properties of Picolinohydrazide

A thorough understanding of the physicochemical properties of picolinohydrazide is essential for interpreting its solubility behavior.

PropertyValue/DescriptionSource
Molecular Formula C₆H₇N₃O[3]
Molecular Weight 137.14 g/mol [3]
Physical Form White to off-white crystalline powder/solid
Melting Point ~100 °C[4]
pKa 11.29 ± 0.10 (Predicted)[4]
Crystal System Monoclinic[5][6]
Space Group C12/c1[5][6]

The crystalline nature of picolinohydrazide indicates that its solubility is not only dependent on the solvation of individual molecules but also on the energy required to overcome the crystal lattice forces. The presence of both a hydrogen bond donor (the hydrazide group) and acceptor (the pyridine nitrogen and carbonyl oxygen) suggests a propensity for strong intermolecular interactions within the crystal lattice.

Solubility of Picolinohydrazide: A Qualitative and Semi-Quantitative Overview

SolventSolvent TypeSolubility DescriptionSource
Water Polar ProticModerate solubility, Readily dissolves[2][7]
Methanol Polar ProticVery soluble[7]
Ethanol Polar ProticVery soluble, Moderate solubility[2][7]
Dimethylformamide (DMF) Polar AproticVery soluble[7]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble (≥ 2.5 mg/mL in a mixed solvent system)[8]
Acetonitrile Polar AproticFairly soluble[7]
Dioxane Moderately PolarFairly soluble[7]
Chloroform NonpolarFairly soluble[7]
Ethyl Acetate Moderately PolarSlightly soluble[7]
Ethyl Ether NonpolarSlightly soluble[7]
Petroleum Ether NonpolarSlightly soluble[7]
Benzene NonpolarSlightly soluble[7]
Carbon Tetrachloride NonpolarSlightly soluble[7]

Interpretation of the Data:

The available data indicates that picolinohydrazide exhibits favorable solubility in polar solvents, particularly those capable of hydrogen bonding, such as water, methanol, and ethanol. Its solubility in polar aprotic solvents like DMF and DMSO is also significant. This aligns with the "like dissolves like" principle, where the polar nature of the picolinohydrazide molecule, with its ability to engage in hydrogen bonding, facilitates its interaction with polar solvent molecules. Conversely, its solubility is limited in nonpolar solvents like ethyl ether, petroleum ether, and benzene, which cannot effectively solvate the polar functional groups of the molecule.

Theoretical Framework for Understanding Solubility

The solubility of a crystalline solid like picolinohydrazide is governed by a delicate balance between the strength of the interactions within the crystal lattice (lattice energy) and the strength of the interactions between the solute and solvent molecules (solvation energy).

Intermolecular Forces and the "Like Dissolves Like" Principle

The solubility of picolinohydrazide can be rationalized by considering the types of intermolecular forces at play:

  • Hydrogen Bonding: The hydrazide group (-CONHNH₂) contains both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and the nitrogen atoms). The pyridine ring's nitrogen atom also acts as a hydrogen bond acceptor. This allows picolinohydrazide to form strong hydrogen bonds with protic solvents like water and alcohols, leading to good solubility.

  • Dipole-Dipole Interactions: The carbonyl group and the pyridine ring create a significant dipole moment in the molecule. Polar aprotic solvents, such as DMSO and DMF, can engage in strong dipole-dipole interactions with picolinohydrazide, contributing to its solubility.

  • Dispersion Forces: These weak, non-specific interactions are present in all molecules and are the primary mode of interaction in nonpolar solvents. However, for a polar molecule like picolinohydrazide, these forces are insufficient to overcome the strong intermolecular forces within the crystal lattice, resulting in poor solubility in nonpolar solvents.

Crystal Lattice Energy
Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSP is that substances with similar δd, δp, and δh values are likely to be miscible. While experimentally determined HSP values for picolinohydrazide are not available, they can be estimated using computational methods or determined experimentally through a series of solubility tests in a range of characterized solvents. Obtaining the HSP for picolinohydrazide would be a valuable endeavor for predicting its solubility in a wide array of solvents and for designing optimal solvent blends for various applications.

Experimental Determination of Solubility

Accurate and reproducible determination of solubility is crucial for research and development. The two primary methods for measuring the equilibrium solubility of a compound are the shake-flask method and the potentiometric titration method.

Equilibrium Solubility Determination: Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of picolinohydrazide to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is crucial to maintain a constant temperature as solubility is temperature-dependent.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Analyze the concentration of picolinohydrazide in the clear, saturated filtrate using a suitable analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity. A calibration curve of known concentrations of picolinohydrazide should be prepared to quantify the unknown sample.

    • UV-Visible Spectrophotometry: A simpler and faster method, suitable if picolinohydrazide has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

  • Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, and specify the temperature at which the measurement was performed.

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess picolinohydrazide to a known volume of solvent prep2 Seal the vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep2->equil1 sep1 Centrifuge the mixture equil1->sep1 sep2 Filter the supernatant sep1->sep2 quant1 Analyze filtrate concentration (HPLC or UV-Vis) sep2->quant1 quant2 Calculate solubility quant1->quant2

Caption: Workflow for the experimental determination of equilibrium solubility using the shake-flask method.

Computational Approaches to Solubility Prediction

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in early-stage drug discovery for screening large numbers of compounds.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the chemical structure of a molecule with its physical properties, such as solubility. They are developed by training algorithms on large datasets of compounds with known solubilities. While no specific QSPR model for picolinohydrazide was identified, general-purpose models could be used to provide an estimate.

  • Thermodynamic Models: These models, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. These physics-based approaches can offer more accurate predictions, especially for novel compounds.[9]

It is important to note that all computational predictions should be validated experimentally whenever possible.

Practical Implications and Applications

The solubility profile of picolinohydrazide has direct consequences for its practical application:

  • For the Medicinal Chemist: The moderate aqueous solubility of picolinohydrazide is a good starting point for drug design. However, derivatization to improve potency may alter solubility, necessitating careful monitoring and optimization. The use of co-solvents or formulation strategies may be required for derivatives with lower solubility.

  • For the Process Chemist: The high solubility of picolinohydrazide in polar protic solvents like methanol and ethanol makes these ideal choices for reaction media. For purification by recrystallization, a solvent system in which picolinohydrazide has high solubility at elevated temperatures and lower solubility at room temperature would be optimal. The qualitative data suggests that a mixed solvent system, such as ethanol-water or ethanol-ethyl acetate, could be effective.

  • For the Materials Scientist: In the synthesis of coordination polymers and metal-organic frameworks, the choice of solvent is critical for controlling the crystallization process and the resulting morphology. The solubility data presented here can guide the selection of appropriate solvents to achieve desired material properties.

Conclusion

While a comprehensive quantitative dataset for the solubility of picolinohydrazide in a wide range of organic solvents and water is not yet fully established in the public literature, this technical guide has synthesized the available qualitative and semi-quantitative information to provide a robust understanding of its solubility profile. The compound's favorable solubility in polar solvents is a direct consequence of its molecular structure and its ability to participate in strong intermolecular interactions, particularly hydrogen bonding.

For researchers and drug development professionals, this guide provides not only a summary of the known solubility characteristics of picolinohydrazide but also a theoretical framework and practical experimental protocols for its determination and prediction. A thorough understanding and application of these principles will be instrumental in unlocking the full potential of this versatile molecule in the fields of medicinal chemistry, chemical synthesis, and materials science. Further experimental work to quantify the solubility of picolinohydrazide in a broader range of solvents and to determine its Hansen Solubility Parameters would be a valuable contribution to the scientific community.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255881, Picolinohydrazide. Retrieved from [Link]

  • Google Patents. (1962). US3023241A - Preparation of acyl hydrazine derivatives.
  • ResearchGate. (2025). Crystal structure of picolinic acid hydrazide, C6H7N3O. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of picolinic acid hydrazide, C6H7N3O. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • ACS Publications. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]

  • Synthonix. (n.d.). Picolinohydrazide | 1452-63-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55280120, Pyridine-2-carbothiohydrazide. Retrieved from [Link]

  • ResearchGate. (2025). Computational models for the prediction of drug solubility. Retrieved from [Link]

  • Physical Sciences Data Infrastructure. (2026). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. Retrieved from [Link]

  • Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in the computational prediction of aqueous solubility and absorption. Retrieved from [Link]

  • Google Patents. (1963). US3228950A - Process for the production of new picolinic acid derivatives.
  • Google Patents. (2004). US 2004/0204604 A1.
  • European Patent Office. (2015). Solubility Enhancement for Hydrophobic Drugs - Patent 2878311. Retrieved from [Link]

  • Wikipedia. (n.d.). Enthalpy of fusion. Retrieved from [Link]

  • Google Patents. (2003). US 2005/0008704 A1.
  • V.P. & R.P.T.P. Science College. (n.d.). Unit-1 [B]: NON-AQUEOUS SOLVENTS. Retrieved from [Link]

  • The Chemistry of Nonaqueous Solvents. (n.d.).

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Technical Whitepaper: Pyridine-2-Carboxylic Acid Hydrazide (CAS 1452-63-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-2-carboxylic acid hydrazide (CAS 1452-63-7), also known as Picolinohydrazide, is a critical heterocyclic building block distinct from its regiospecific isomer, Isoniazid (Pyridine-4-carboxylic acid hydrazide). While Isoniazid is a frontline antitubercular agent, the 2-isomer is valued primarily for its unique coordination chemistry and utility as a scaffold for biologically active Schiff bases.

The proximity of the pyridine nitrogen to the hydrazide moiety allows for the formation of stable 5-membered chelate rings with transition metals, a property utilized in the development of metallopharmaceuticals and catalytic systems. This guide provides a comprehensive technical overview, including optimized synthetic protocols, coordination mechanics, and biological applications.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

The physicochemical properties of Picolinohydrazide dictate its handling and reactivity. Unlike the acid form (Picolinic acid), the hydrazide is a nucleophilic base capable of condensation reactions.

Table 1: Physiochemical Datasheet
PropertySpecificationTechnical Note
CAS Number 1452-63-7Distinct from Isoniazid (54-85-3)
IUPAC Name Pyridine-2-carbohydrazideAlso: 2-Picolinyl hydrazide
Molecular Formula C₆H₇N₃OMW: 137.14 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert gas
Melting Point 98 – 100 °CSharp melting point indicates high purity
Solubility Soluble in Ethanol, DMSO, DMF; Slightly soluble in waterRecrystallization often performed in EtOH
pKa ~11.29 (Predicted)Hydrazide group is weakly basic
Storage 2–8 °C, Inert AtmosphereSensitive to oxidation over long periods

Synthetic Pathways & Optimization

The synthesis of CAS 1452-63-7 is a nucleophilic acyl substitution.[1] The most robust pathway involves the hydrazinolysis of ethyl picolinate. Direct reaction with picolinic acid is less efficient due to the need for activation (e.g., via acid chlorides or coupling agents like DCC).

Reaction Mechanism

The reaction proceeds via the attack of the hydrazine nucleophile on the ester carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of ethanol.

Synthesispathway Reactant1 Ethyl Picolinate (Substrate) Transition Tetrahedral Intermediate Reactant1->Transition Nucleophilic Attack Reactant2 Hydrazine Hydrate (Nucleophile) Reactant2->Transition Product Picolinohydrazide (CAS 1452-63-7) Transition->Product Elimination Byproduct Ethanol (Leaving Group) Transition->Byproduct

Figure 1: Synthetic logic flow for the hydrazinolysis of ethyl picolinate.

Critical Process Parameters (CPP)
  • Stoichiometry: A slight excess of hydrazine hydrate (1.2 – 1.5 eq) drives the equilibrium forward and prevents the formation of the dimer (N,N'-di(picolinoyl)hydrazine).

  • Solvent Selection: Anhydrous ethanol is the solvent of choice. It solubilizes the reactants at reflux but allows the product to crystallize upon cooling, simplifying purification.

  • Temperature Control: Reflux (approx. 78-80°C) is required to overcome the activation energy. Lower temperatures result in incomplete conversion.

Coordination Chemistry: The "Killer App"

The defining feature of CAS 1452-63-7 is its ligand capability. Unlike the 3- or 4-isomers, the 2-isomer can act as a chelating ligand .

Chelation Modes

The molecule typically binds to transition metals (Cu²⁺, Zn²⁺, Ni²⁺) through the Pyridine Nitrogen (


) and the Amide Oxygen (

) or Amide Nitrogen (

), forming a stable 5-membered ring.
  • Neutral Form: Binds via

    
     and 
    
    
    
    (Bidentate).
  • Deprotonated Form: In basic conditions, the hydrazide proton is removed, allowing coordination via

    
     and the deprotonated amide nitrogen (imidol form), often leading to neutral complexes.
    

CoordinationModes cluster_Ligand Picolinohydrazide Ligand Metal Metal Center (M²⁺) PyN Pyridine Nitrogen (N1) PyN->Metal Coordinate Bond AmideO Carbonyl Oxygen (O1) AmideO->Metal Chelation (5-membered ring) HydrazideN Terminal Amine (-NH2) HydrazideN->Metal Rare/Schiff Base Mode

Figure 2: Primary chelation mode showing the formation of the 5-membered metallocycle.

Biological & Pharmaceutical Applications[2][4][6][7][11][12]

While less potent as a standalone drug compared to Isoniazid, Picolinohydrazide is a high-value intermediate.

Schiff Base Derivatives

The primary pharmaceutical workflow involves condensing the terminal amino group (


) with aldehydes to form Schiff bases (hydrazones).
  • Target: These derivatives show enhanced lipophilicity and binding affinity.

  • Activity: Reported activity against Mycobacterium tuberculosis, Candida albicans, and various cancer cell lines (e.g., SMMC-7721).

  • Mechanism: Iron chelation (siderophore mimicry) and inhibition of metalloenzymes.

Enzyme Inhibition

Derivatives have been identified as inhibitors of Acetylcholinesterase (AChE) , suggesting potential utility in neurodegenerative research (Alzheimer’s disease models).[2]

Experimental Protocols

Protocol A: Synthesis of this compound

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Ethyl Picolinate (15.1 g, 100 mmol) and Absolute Ethanol (50 mL).

  • Addition: Add Hydrazine Hydrate (80% solution, 7.5 g, ~120 mmol) dropwise over 5 minutes while stirring.

  • Reaction: Heat the mixture to reflux (80°C) for 4–5 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup:

    • Allow the solution to cool slowly to room temperature.

    • Place in an ice bath (0–4°C) for 1 hour to maximize precipitation.

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

  • Yield: Expected yield 12.5–13.0 g (91–95%).

  • Characterization: Melting point should be 98–100°C.

Protocol B: General Synthesis of Schiff Base Derivatives

Used for generating biologically active libraries.

  • Dissolution: Dissolve Picolinohydrazide (1.0 eq) in Ethanol (10 mL/g).

  • Addition: Add the substituted aromatic aldehyde (1.0 eq).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 2–6 hours (precipitate often forms during reflux).

  • Isolation: Cool, filter, and recrystallize from Ethanol/DMF.

References

  • ChemicalBook. (2026).[2] this compound Properties and Synthesis. Retrieved from

  • PubChem. (2025).[3] 2-Pyridinecarboximidic acid, hydrazide (Compound Summary).[3] National Library of Medicine. Retrieved from

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from

  • BenchChem. (2025).[1] Pyridine-2-Carboxylic Anhydride and Derivatives: Technical Guide. Retrieved from

  • ResearchGate. (2025). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. Retrieved from

  • JCM Images & Case Reports. (2023). Synthesis and anticancer activities of Cu2+, Zn2+ complexes containing pyridine carboxylic acids. Retrieved from

Sources

Comprehensive Guide to the Biological Activity of Picolinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of picolinohydrazide derivatives.

Executive Summary

Picolinohydrazide (2-pyridinecarboxylic acid hydrazide) represents a privileged scaffold in medicinal chemistry, distinct from its regioisomers nicotinohydrazide (vitamin B3 derivative) and isonicotinohydrazide (Isoniazid, the frontline antitubercular drug). While Isoniazid is famed for its anti-tuberculosis efficacy, picolinohydrazide derivatives have emerged as potent chelating agents with a broader pharmacological profile, particularly in anticancer metallopharmaceutics and antimicrobial Schiff bases .

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways of these derivatives, providing a roadmap for their application in drug discovery.

Structural Basis & Synthesis

The core pharmacophore consists of a pyridine ring substituted at the C2 position with a hydrazide group (


). This proximity allows the pyridine nitrogen and the carbonyl oxygen to act as a bidentate or tridentate chelator (when derivatized), forming stable 5-membered chelate rings with transition metals.
Synthesis Workflow

The synthesis typically proceeds via nucleophilic acyl substitution of picolinate esters.

Protocol: Synthesis of Picolinohydrazide and Schiff Base Derivatives

Self-Validating Check: This protocol relies on the distinct solubility change between the ester (soluble in ethanol) and the hydrazide (precipitates upon cooling).

Step 1: Picolinohydrazide Formation

  • Reagents: Ethyl picolinate (10 mmol), Hydrazine hydrate (99%, 15 mmol), Absolute Ethanol (20 mL).

  • Procedure: Dissolve ethyl picolinate in ethanol. Add hydrazine hydrate dropwise at room temperature.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:1).

  • Workup: Cool the mixture to 0°C. The solid product (Picolinohydrazide) precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Yield Expectation: 75–85%. Melting Point: ~100–102°C.

Step 2: Schiff Base Derivatization (General)

  • Reagents: Picolinohydrazide (1 mmol), Substituted Benzaldehyde (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (2-3 drops).

  • Procedure: Mix hydrazide and aldehyde in ethanol. Add acid catalyst. Reflux for 3–5 hours.

  • Workup: Cool to room temperature. Filter the colored precipitate (hydrazone). Wash with diethyl ether to remove unreacted aldehyde.

Visualization of Synthesis Pathway

SynthesisPath PicolinicAcid Picolinic Acid EthylPicolinate Ethyl Picolinate (Intermediate) PicolinicAcid->EthylPicolinate EtOH, H2SO4 Reflux Picolinohydrazide Picolinohydrazide (Key Scaffold) EthylPicolinate->Picolinohydrazide N2H4·H2O Nucleophilic Sub. SchiffBase Schiff Base (Ligand) Picolinohydrazide->SchiffBase R-CHO AcOH cat. MetalComplex Metal Complex (Active Drug) SchiffBase->MetalComplex M(II) Salt (Cu, Zn, Ni)

Caption: Synthetic route from picolinic acid to biologically active metal complexes via hydrazide intermediate.[1]

Therapeutic Applications & Biological Activity[1][4][5][6][7][8][9][10][11][12]

Antimicrobial & Antitubercular Activity

Unlike Isoniazid, which requires activation by the KatG enzyme in M. tuberculosis, picolinohydrazide derivatives often act via metal ion sequestration or membrane disruption.

  • Thiosemicarbazide Hybrids: Derivatives incorporating morpholine or pyrrolidine moieties at the terminal nitrogen show high selectivity against M. tuberculosis.[2]

  • Mechanism: The NNO tridentate system (Pyridine N, Amide O, Azomethine N) chelates essential bacterial metal ions (Fe, Cu), disrupting metalloenzyme function.

Table 1: Comparative Antitubercular Activity (MIC values)

Compound ClassTarget OrganismMIC (µg/mL)Reference StandardNotes
Picolinohydrazide-ThiosemicarbazideM. tuberculosis H37Rv0.4 – 0.8Isoniazid (0.2)High potency, distinct mechanism
Pyrazinoic Acid HydrazidesM. tuberculosis H37Rv1.56Pyrazinamide (20)Bioisosteric scaffold comparison
Schiff Base (Nitro-substituted)S. aureus12.5Ampicillin (12.5)Comparable to standard antibiotics
Anticancer Metallopharmaceutics

Picolinohydrazide Schiff bases coordinate with transition metals (Cu, Pd, Pt) to form complexes with significant cytotoxicity.

  • Palladium(II) Complexes: Exhibit IC50 values lower than cisplatin in breast cancer lines (MCF-7).[3] The planar geometry facilitates DNA intercalation.

  • Copper(II) Complexes: Generate Reactive Oxygen Species (ROS) via Fenton-like reactions due to the redox activity of the Cu(II)/Cu(I) couple stabilized by the picolinoyl ligand.

Table 2: Cytotoxicity Profile (IC50 in µM)

Complex / LigandCell LineIC50 (µM)Mechanism
Pd(II)-Picolinohydrazide ComplexMCF-7 (Breast)13.4DNA Intercalation
Pd(II)-Picolinohydrazide ComplexAGS (Gastric)16.0Apoptosis Induction
Cu(II)-Schiff Base ComplexK562 (Leukemia)13.9ROS Generation
Cisplatin (Control) MCF-72.5DNA Crosslinking

Mechanism of Action: The Chelation Effect

The biological superiority of these derivatives often stems from their ability to form rigid coordination complexes.

Signaling & Interaction Pathway

The following diagram illustrates how picolinohydrazide ligands interact with cellular targets, leading to bacterial cell death or cancer cell apoptosis.

MechanismAction Ligand Picolinohydrazide Schiff Base Complex Lipophilic Chelate Complex Ligand->Complex + Metal Ion (In situ or pre-formed) MetalIon Metal Ion (Cu2+, Zn2+, Fe2+) MetalIon->Complex Membrane Cell Membrane Permeation Complex->Membrane Increased Lipophilicity TargetDNA DNA Intercalation (Anticancer) Membrane->TargetDNA TargetEnzyme Metalloenzyme Inhibition (Bacteria) Membrane->TargetEnzyme ROS ROS Generation (Oxidative Stress) Membrane->ROS Apoptosis Apoptosis TargetDNA->Apoptosis Cell Death Stasis Stasis TargetEnzyme->Stasis Growth Inhibition

Caption: Mechanistic pathways of picolinohydrazide complexes: Chelation enhances lipophilicity and target binding.

Key Mechanistic Insights
  • Overtone's Concept: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand system. This increases the lipophilicity of the complex (Tweedy's Chelation Theory), allowing it to penetrate the lipid bilayer of bacterial or cancer cell membranes more effectively than the free ligand.

  • Azomethine Linkage: In Schiff bases, the

    
     linkage provides a binding site for DNA major grooves, inhibiting replication.
    

Future Outlook

Research is shifting towards heterometallic complexes and nanoparticle conjugation . The 2-position of the pyridine ring offers unique steric properties that can be exploited to design "smart" prodrugs that release the active hydrazide only within the acidic microenvironment of a tumor or a macrophage lysosome (in the case of TB).

References

  • Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. Acta Crystallographica Section E, 2025.

  • Anticancer activities of the metal-ligand complexes. ResearchGate, 2024.

  • Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Molecular Medicine Reports, 2014.

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 2015.

  • A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters, 2024.

  • Pyrazinoic acid hydrazide derivatives: Synthesis and antimycobacterial activities. Indian Journal of Heterocyclic Chemistry, 2000.

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biotech. Res. Asia, 2022.

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. MDPI, 2024.

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History and discovery of picolinic acid hydrazide compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Lost Isomer: A Technical Guide to Picolinic Acid Hydrazide

Executive Summary

In the annals of medicinal chemistry, few "near-misses" are as instructive as the case of Picolinic Acid Hydrazide (PAH) . In 1952, the world celebrated the discovery of Isoniazid (isonicotinic acid hydrazide) as a miracle cure for tuberculosis. PAH, its constitutional isomer (2-position vs. 4-position), was synthesized and screened alongside it but was ultimately discarded as a therapeutic candidate.

This technical guide analyzes the divergence of these two molecules. While Isoniazid became a frontline antibiotic, PAH found its utility elsewhere—evolving into a potent ligand for transition metal catalysis and a scaffold for modern anticancer research. This document details the synthesis, coordination chemistry, and biological profile of PAH for researchers in drug discovery and organometallic chemistry.

Part 1: The Historical Divergence (1952)

The Tuberculosis Screening Era

In the early 1950s, researchers at Squibb, Roche, and Bayer were screening hydrazine derivatives of pyridinecarboxylic acids. The structural difference between the candidates was minimal—a mere shift in the nitrogen position on the pyridine ring—but the biological consequences were profound.

FeatureIsoniazid (INH)Picolinic Acid Hydrazide (PAH)Nicotinic Acid Hydrazide
Isomer Position 4-isomer (para)2-isomer (ortho)3-isomer (meta)
TB Activity (MIC) ~0.05 µg/mL (Highly Active)>10 µg/mL (Weak/Inactive)Weak Activity
Mechanism Prodrug (Activated by KatG)Chelator (Sequesters Metals)Mixed/Non-specific
Primary Utility AntibioticLigand / CatalystChemical Intermediate
Why PAH Failed as a TB Drug

The failure of PAH was not due to a lack of chemical reactivity, but rather a mismatch in molecular mechanism :

  • The Prodrug Requirement: Isoniazid is a prodrug. It requires activation by the mycobacterial catalase-peroxidase enzyme KatG to form an isonicotinoyl radical, which then adducts with NAD+ to inhibit InhA (enoyl-ACP reductase).[1]

  • Steric & Electronic Exclusion: The 2-position nitrogen in PAH creates a steric clash and an electronic environment that prevents efficient processing by KatG. Instead of being activated into a toxic radical inside the bacteria, PAH acts primarily as a chelator.

  • Chelation Toxicity: The proximity of the pyridine nitrogen to the hydrazide carbonyl in PAH (the ortho position) creates a perfect N,O-bidentate binding pocket . This allows PAH to strip essential metal ions (Zn²⁺, Fe²⁺) from the host or bacteria indiscriminately, leading to general toxicity rather than targeted bacterial killing.

Part 2: Chemical Masterclass

Synthesis Protocol

The synthesis of PAH is a classic nucleophilic acyl substitution. Below is a high-yield protocol suitable for laboratory scale.

Reagents:

  • Ethyl picolinate (Ethyl pyridine-2-carboxylate)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (Absolute)

Protocol:

  • Dissolution: Dissolve 0.1 mol of ethyl picolinate in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 0.15 mol of hydrazine hydrate (excess is used to prevent dimer formation) while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl acetate:Hexane 3:1).

  • Crystallization: Cool the reaction mixture to 0°C in an ice bath. The picolinic acid hydrazide will precipitate as white/off-white needles.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2x 10 mL).

  • Recrystallization: Recrystallize from hot ethanol to achieve analytical purity.

    • Yield: Typically 85–95%.

    • Melting Point: 100–102°C.

Visualization: Synthesis & Coordination Logic

The following diagram illustrates the synthesis pathway and the competing coordination modes that define the molecule's reactivity.

G cluster_0 Structural Key: The 'Ortho' Effect Ester Ethyl Picolinate (Substrate) PAH Picolinic Acid Hydrazide (Product) Ester->PAH Reflux/EtOH (-EtOH) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->PAH Chelate N,O-Bidentate Complex (Stable 5-membered ring) PAH->Chelate Coordination Metal Metal Ion (M) Metal->Chelate

Caption: Synthesis of PAH and formation of the thermodynamically stable N,O-chelate ring, a feature absent in the 4-isomer (Isoniazid).

Part 3: The Modern Renaissance

While it failed as a TB drug, PAH has found new life in catalysis and advanced medicinal chemistry.

Zinc-Catalyzed Hydrosilylation

In modern organometallic chemistry, PAH derivatives serve as "non-innocent" ligands. A landmark application is in the Zinc-catalyzed hydrosilylation of ketones .

  • The System: Picolinohydrazide ligands coordinate to Diethylzinc (Et₂Zn).

  • The Active Species: The resulting complex acts as a Lewis acid/base bifunctional catalyst, activating the ketone carbonyl for hydride transfer from a silane (e.g., (EtO)₂MeSiH).

  • Significance: This provides a non-toxic, earth-abundant metal alternative to expensive Rhodium or Platinum catalysts typically used for these reductions.

Metallodrug Design (The "Trojan Horse")

Researchers are now revisiting PAH hydrazones to fight Multidrug-Resistant (MDR) bacteria.

  • Strategy: By condensing PAH with lipophilic aldehydes (e.g., nitro-benzaldehydes), chemists create hydrazones that can penetrate the waxy mycobacterial cell wall.

  • Mechanism: Once inside, these molecules can chelate iron or copper, disrupting the bacteria's metallo-homeostasis or generating lethal Reactive Oxygen Species (ROS).

  • Data: Recent derivatives have shown MICs as low as 1.25 µg/mL against specific strains, redeeming the scaffold via chemical modification.

Visualization: Structure-Activity Relationship (SAR) Decision Tree

This diagram maps the logical flow of how the picolinic scaffold is modified for different applications.

SAR Root Picolinic Acid Hydrazide (Scaffold) Branch1 Unmodified (Free Ligand) Root->Branch1 Branch2 Derivatization (Schiff Base Formation) Root->Branch2 App1 Coordination Chemistry (Zn, Co, Cr Complexes) Branch1->App1 App2 Catalysis (Hydrosilylation) Branch1->App2 App3 Lipophilic Hydrazones Branch2->App3 Result3 MDR-TB Agents (MIC ~1-5 µg/mL) App3->Result3 Increased Penetration

Caption: SAR evolution of PAH from a simple chelator to a catalytic ligand and a potent anti-tubercular hydrazone.

References

  • Meyer, H., & Mally, J. (1912).[2] Hydrazine derivatives of pyridinecarboxylic acids.[3][4][5] Monatshefte für Chemie.

  • Bernstein, J., et al. (1952). Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds. American Review of Tuberculosis.

  • Surzhko, V., et al. (2017). Synthesis of picolinohydrazides and their evaluation as ligands in the zinc-catalyzed hydrosilylation of ketones.[4] Tetrahedron Letters.[4]

  • Kolesa-Dobravc, T., et al. (2015). Synthesis and characterization of dipicolinic acid hydrazide derivatives and their Co(III) and Cr(III) complexes. New Journal of Chemistry.

  • Tsuchimoto, T., et al. (2008). Zinc-Catalyzed Silylation of Pyridine, Picolines, and Quinoline. Journal of the American Chemical Society.

  • Scior, T., et al. (2002). Antimycobacterial activity of nicotinic acid hydrazides.[6] Il Farmaco.

Sources

Electronic Spectra Analysis of Picolinohydrazide Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinohydrazide (pyridine-2-carboxylic acid hydrazide) and its Schiff base derivatives represent a critical class of N,N,O-donor ligands in inorganic medicinal chemistry. Their transition metal complexes—particularly with Cu(II), Ni(II), and Co(II)—exhibit potent anti-tubercular and anti-neoplastic activities.

This guide provides a rigorous framework for the electronic spectral analysis of these complexes. Unlike generic spectroscopic manuals, this document focuses on the specific solvatochromic behaviors, d-d transition assignments, and DNA-binding isotherms unique to picolinohydrazide chelates. It is designed to transition the researcher from synthesis to quantitative biological validation.

Part 1: Theoretical Framework & Spectral Assignments

The Ligand Field Environment

Picolinohydrazide ligands typically coordinate via the pyridine nitrogen, the imine nitrogen (after Schiff base condensation), and the amide oxygen (often in a deprotonated enolic form). This creates a chelate effect that significantly perturbs the metal's d-orbitals.

Key Spectral Features:

  • Intraligand Transitions (UV Region): Dominated by

    
     (aromatic ring) and 
    
    
    
    (azomethine/carbonyl) transitions.
  • Charge Transfer (Near-UV/Visible): Ligand-to-Metal Charge Transfer (LMCT) bands, typically from the phenolate/enolate oxygen to the metal d-orbitals (

    
    380–450 nm).
    
  • d-d Transitions (Visible Region): Weak, broad bands (

    
     M
    
    
    
    cm
    
    
    ) indicative of the metal geometry (Octahedral vs. Square Planar).
Decision Logic for Peak Assignment

The following logic gate assists in assigning spectral bands for picolinohydrazide complexes (e.g., Cu(II) variants).

SpectralLogic Start Analyze Spectrum Peak ($ ambda_{max}$) RegionUV Region: < 350 nm Start->RegionUV RegionVis Region: > 400 nm Start->RegionVis AssignLigand Assignment: Intraligand ($pi to pi^*$, $n to pi^*$) RegionUV->AssignLigand HighE High Intensity ($epsilon > 1000$) RegionVis->HighE LowE Low Intensity ($epsilon < 100$) RegionVis->LowE AssignCT Assignment: Charge Transfer (LMCT) (e.g., O $to$ Cu) HighE->AssignCT AssignDD Assignment: d-d Transition (Geometry Dependent) LowE->AssignDD

Figure 1: Decision logic for assigning electronic transitions in picolinohydrazide metal complexes.

Part 2: Experimental Protocols

Synthesis of Complexes (Prerequisite)

Standardized protocol to ensure spectral reproducibility.

  • Ligand Preparation: Reflux picolinohydrazide (1 mmol) with the appropriate aldehyde (1 mmol) in ethanol (20 mL) with catalytic glacial acetic acid for 3-4 hours. Monitor via TLC.

  • Complexation: Add Metal(II) Acetate/Chloride (1 mmol) dissolved in methanol to the hot ligand solution.

  • Reflux: Continue refluxing for 4–6 hours. The solution typically changes color (e.g., Green for Cu, Orange/Red for Ni).

  • Isolation: Cool, filter the precipitate, wash with cold ethanol and ether. Dry in vacuo over

    
    .
    
Electronic Absorption Protocol

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or JASCO V-770). Solvent: DMSO or DMF (due to solubility constraints of the complexes).

Step-by-Step:

  • Baseline Correction: Run a blank scan with pure solvent (DMSO) from 200–1100 nm.

  • Sample Preparation: Prepare a

    
     M stock solution. Dilute to 
    
    
    
    M and
    
    
    M.
  • Scan: Record spectra.

    • Note: If the absorbance > 2.0, dilute further to adhere to the Beer-Lambert law.

  • Determination of

    
    :  Calculate Molar Absorptivity using 
    
    
    
    .
Data Presentation: Representative Spectral Data

The following table summarizes typical assignments for a Copper(II) Picolinohydrazide complex [1, 2].

Band Position (

, nm)
Energy (

)
Intensity (

)
AssignmentElectronic Transition
270 - 31037,000 - 32,200HighLigand

(Pyridine/Benzene)
320 - 36031,250 - 27,700MediumLigand

(Azomethine)
410 - 45024,390 - 22,200HighCTLMCT (Phenolate O

Cu)
580 - 65017,240 - 15,380Low (Broad)Metal

(d-d)

Interpretation: The broad band in the 600 nm region for Cu(II) suggests a distorted octahedral or square planar geometry, attributed to the Jahn-Teller effect [1].

Part 3: Biological Interaction Studies (DNA Binding)[1][2]

For drug development, the interaction of these complexes with DNA is a critical efficacy metric. UV-Vis titration is the primary method for determining the Intrinsic Binding Constant (


).
Titration Workflow

DNATitration PrepComplex 1. Prepare Complex (Fixed Conc: 20 µM) Mix 3. Titration Add DNA aliquots to Complex PrepComplex->Mix PrepDNA 2. Prepare CT-DNA (Variable Conc: 0-100 µM) PrepDNA->Mix Measure 4. Measure Absorbance (Scan 200-800 nm) Mix->Measure Analyze 5. Plot Data [DNA]/(ea-ef) vs [DNA] Measure->Analyze

Figure 2: Experimental workflow for DNA binding titration.

Calculation of Binding Constant ( )

To quantify the affinity, use the Wolfe-Shimer equation [3]:



Where:

  • 
     = Concentration of DNA in base pairs.
    
  • 
     = Apparent extinction coefficient (
    
    
    
    ).
  • 
     = Extinction coefficient of the free complex.
    
  • 
     = Extinction coefficient of the bound complex.
    

Plotting: Plot


 (y-axis) vs. 

(x-axis).
  • Slope:

    
    
    
  • Intercept:

    
    
    
  • Calculate:

    
    
    
Interpreting the Shift (Hypochromism vs. Hyperchromism)
ObservationSpectral ChangeMode of BindingMechanism
Hypochromism Decrease in AbsorbanceIntercalation

-stacking between ligand and DNA base pairs blocks light absorption.
Hyperchromism Increase in AbsorbanceElectrostatic / GrooveDamage to DNA double helix or external binding.
Red Shift Peak moves to longer

Strong StabilizationDecrease in the energy gap of

transitions due to stacking.

Self-Validation Check:

  • Look for an Isosbestic Point in your overlaid spectra. The presence of a clear isosbestic point indicates that only two species (bound and free) are present in equilibrium, validating the experimental setup [4].

References

  • Chetana, P. R., & Rao, V. K. (2016). Synthesis and characterization of copper(II) complexes of picolinohydrazide Schiff bases. Journal of Chemical and Pharmaceutical Research, 8(4), 185-191.

  • Lever, A. B. P. (1984). Inorganic Electronic Spectroscopy (2nd ed.). Elsevier. (Foundational text for d-d transition assignments).
  • Wolfe, A., Shimer, G. H., & Meehan, T. (1987). Polycyclic aromatic hydrocarbons physically intercalate into duplex regions of denatured DNA. Biochemistry, 26(20), 6392–6396.

  • Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Journal of Photochemistry and Photobiology B: Biology, 124, 1–19.

Technical Guide: Crystallographic Profile of Pyridine-2-Carboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the crystallographic characterization, synthesis, and structural utility of Pyridine-2-carboxylic acid hydrazide (Picolinohydrazide). It is designed for application scientists and structural biologists involved in fragment-based drug discovery (FBDD) and metallodrug design.

Executive Summary

This compound (CAS: 1452-63-7) is a critical pharmacophore in antitubercular drug design and a versatile bidentate/tridentate ligand in coordination chemistry. Structurally, it is an isomer of Isoniazid (the frontline TB drug). Unlike Isoniazid, where the hydrazide is at the 4-position, the 2-position in picolinohydrazide facilitates a unique intramolecular hydrogen bond , locking the molecule into a planar conformation that significantly alters its solubility, permeability, and metal-binding kinetics.

This guide details the structural parameters, synthesis for single-crystal growth, and the supramolecular synthons relevant to medicinal chemistry.

Chemical Profile & Synthesis Logic

Physicochemical Identity
PropertyData
IUPAC Name Pyridine-2-carbohydrazide
Formula C₆H₇N₃O
Molar Mass 137.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, DMF; Slightly soluble in Water
pKa ~3.6 (pyridine N), ~10.8 (hydrazide NH)
Synthesis & Crystal Growth Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation method post-hydrazinolysis is recommended. The reaction is driven by the nucleophilic attack of hydrazine on the ester carbonyl.

Step-by-Step Protocol:

  • Precursor Dissolution: Dissolve 10.0 mmol of Ethyl picolinate in 20 mL of absolute ethanol.

  • Hydrazinolysis: Add 15.0 mmol (1.5 eq) of Hydrazine hydrate (80%) dropwise at 0°C to prevent uncontrolled exotherm.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (9:1 DCM:MeOH).

  • Isolation: Cool to room temperature. The crude hydrazide will precipitate. Filter and wash with cold diethyl ether.

  • Recrystallization (Critical for XRD):

    • Dissolve the crude solid in minimal hot ethanol.

    • Optional: Add a few drops of DMSO if solubility is poor.

    • Allow the solution to cool slowly to room temperature in a vibration-free environment.

    • Slow Evaporation: Cover the vial with parafilm and poke 2-3 small holes. Allow solvent to evaporate over 48–72 hours.

Synthesis Workflow Visualization

SynthesisWorkflow start Ethyl Picolinate (Substrate) reaction Reflux (EtOH, 80°C) 4-6 Hours start->reaction reagent Hydrazine Hydrate (Nucleophile) reagent->reaction crude Crude Precipitate (White Solid) reaction->crude Cooling cryst Recrystallization (Hot EtOH -> Slow Evap) crude->cryst Dissolution product Single Crystals (Picolinohydrazide) cryst->product 48-72h

Caption: Workflow for the synthesis and crystallization of this compound.

Crystallographic Characterization

The crystal structure of picolinohydrazide is defined by its ability to form both intramolecular and intermolecular hydrogen bonds.

Data Access & Unit Cell

Researchers should reference the Cambridge Structural Database (CSD) for the precise atomic coordinates.

ParameterValue / Reference
CSD Entry 270166
Deposition Number CCDC 270166
DOI
Crystal System Monoclinic (Typical for this class)
Z (Molecules/Cell) 4
Molecular Conformation (The "Locked" State)

Unlike Isoniazid, picolinohydrazide adopts a planar cis-like conformation regarding the pyridine nitrogen and the carbonyl group.

  • Intramolecular H-Bond: A strong interaction exists between the hydrazide -NH- proton and the pyridine ring nitrogen (

    
    ).
    
  • Effect: This "locks" the molecule into a flat, rigid scaffold, reducing the entropic penalty upon binding to biological targets (e.g., metalloenzymes). This feature is absent in the 3- and 4-isomers (nicotinic and isonicotinic hydrazides).

Supramolecular Packing

In the crystal lattice, the molecules stack to maximize


 interactions between pyridine rings and form extended hydrogen-bonded chains via the terminal hydrazine (

) and the carbonyl oxygen (

).
  • Donor: Terminal

    
    
    
  • Acceptor: Carbonyl Oxygen (

    
    )
    
  • Motif: Infinite chains or dimers (Graph Set

    
     is common in amide/hydrazide dimers).
    

Structural Insights for Drug Design

Metal Chelation (Mechanism of Action)

Picolinohydrazide acts as a potent N,O-donor ligand . In physiological conditions, it can chelate transition metals (Cu²⁺, Zn²⁺, Fe²⁺).

  • Binding Mode: The planar conformation pre-organizes the Carbonyl-O and Pyridine-N for bidentate chelation.

  • Relevance: This mimics the metal-scavenging ability of siderophores and can inhibit metalloenzymes essential for bacterial survival (e.g., in M. tuberculosis).

Structural Logic & H-Bonding Diagram

The following diagram illustrates the competing hydrogen bond networks that define the solid-state structure and solution behavior.

HBonding cluster_0 Interaction Types mol Picolinohydrazide (Monomer) intra Intramolecular H-Bond (N-H ... N_py) mol->intra Stabilizes Planarity inter Intermolecular Network (Packing) mol->inter Terminal -NH2 Donor metal Metal Chelation (Cu/Zn/Fe) intra->metal Pre-organization for Binding lattice lattice inter->lattice Crystal Lattice Stability d1 Donor: Hydrazide NH a1 Acceptor: Pyridine N a2 Acceptor: Carbonyl O

Caption: Structural logic showing how the intramolecular H-bond dictates both crystal packing and metal chelation potential.

References

  • Cambridge Crystallographic Data Centre (CCDC). Entry 270166: this compound.Link

  • PubChem. Picolinohydrazide (CID 255881). National Library of Medicine. Link

  • Kaplancikli, Z. A., et al. (2008). Synthesis and antituberculosis activity of new hydrazide derivatives. Archiv der Pharmazie.[1] Link

  • Huc, I., et al. (2003). Solid state and solution conformation of 2-pyridinecarboxylic acid hydrazides.[2] Tetrahedron Letters. (Discusses the intramolecular H-bond motif).

Sources

Technical Guide: Pharmaceutical Applications of Picolinohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinohydrazide (Pyridine-2-carboxylic acid hydrazide) represents a "privileged scaffold" in medicinal chemistry. While its structural isomer, Isoniazid (INH), is a cornerstone of tuberculosis therapy, picolinohydrazide offers a distinct pharmacological profile driven by its unique ability to form stable tridentate metal chelates. This guide analyzes the structural causality behind its biological activity, detailing its application in overcoming multi-drug resistant (MDR) pathogens and its emerging role in metallodrug-based oncology.

Structural Chemistry & SAR Analysis[1]

The Isomer Effect: Picolino- vs. Isonicotino-

The defining feature of picolinohydrazide is the 2-position of the hydrazide group relative to the pyridine nitrogen. This proximity allows for the formation of stable 5-membered chelate rings with transition metals (Cu²⁺, Fe²⁺, Zn²⁺), a property largely absent in Isoniazid (4-position) due to steric constraints.

  • Isoniazid (INH): Requires bio-activation by the catalase-peroxidase enzyme KatG to form the INH-NAD adduct, which inhibits InhA.[1] Resistance often arises from katG mutations.

  • Picolinohydrazide (PCH): Acts via direct metal sequestration and metalloenzyme inhibition. It does not require KatG activation, making it effective against INH-resistant strains.

Ligand Design: The Schiff Base Advantage

Reacting PCH with aldehydes yields N-acylhydrazones (Schiff bases) . These derivatives transform the bidentate PCH into a tridentate ligand (N,N,O donor set), significantly enhancing lipophilicity and membrane permeability while stabilizing metal complexes.

SAR_Logic cluster_0 Scaffold Comparison cluster_1 Mechanism of Action INH Isoniazid (4-Pos) KatG KatG Activation (Enzymatic) INH->KatG Requires PCH Picolinohydrazide (2-Pos) Chelation Metal Chelation (Chemical) PCH->Chelation Directs Res MDR-TB Resistance KatG->Res Mutation = Resistance Active Effective vs MDR Chelation->Active Bypasses Resistance

Figure 1: Structural causality between isomer position and resistance mechanisms. The 2-position of picolinohydrazide allows for a chelation-based mechanism that bypasses KatG-dependent resistance pathways common in Isoniazid therapy.

Therapeutic Verticals

Antitubercular Applications

Picolinohydrazide derivatives, particularly thiosemicarbazones and hydrazones , have demonstrated significant activity against Mycobacterium tuberculosis (Mtb).

  • Target: Mtb requires iron and copper for survival. PCH analogs sequester these ions or form toxic complexes that generate Reactive Oxygen Species (ROS) within the bacterium.

  • Key Data: Derivatives containing hydrophilic cyclic amines (morpholine/pyrrolidine) have shown Minimum Inhibitory Concentrations (MIC) as low as 0.4 µg/mL , comparable to first-line drugs but with a distinct resistance profile [1].

Anticancer Applications: Kinase Inhibition & Metallodrugs

Picolinohydrazide analogs serve as dual-action agents in oncology:

  • VEGFR-2 Inhibition: Picolinamide derivatives act as competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2, suppressing tumor angiogenesis.

  • Ribonucleotide Reductase Inhibition: The tridentate iron-chelating capacity inhibits the tyrosyl radical required for DNA synthesis.

Compound ClassTarget MechanismPotency (IC₅₀ / MIC)Reference
PCH-Morpholine Mtb Cell Wall / Metal Transport0.4 µg/mL (Mtb H37Rv)[1]
PCH-Thiosemicarbazone ROS Generation / Topoisomerase II3.1 µg/mL (Mtb)[2]
PCH-Ru(II) Complex DNA Intercalation / Apoptosis< 10 µM (MCF-7 Cancer Line)[3]
Picolinamide-Urea VEGFR-2 Kinase Inhibition27 nM (A549 Lung Cancer)[4]

Experimental Protocols

Synthesis of Picolinohydrazide Schiff Bases

Rationale: This protocol creates the tridentate pharmacophore essential for biological activity.

Reagents: Ethyl picolinate, Hydrazine hydrate (99%), Aromatic aldehyde (e.g., 2-nitrobenzaldehyde), Ethanol (Abs.), Glacial Acetic Acid.

Workflow:

  • Hydrazide Formation: Dissolve ethyl picolinate (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux at 80°C for 6 hours. Cool to precipitate Picolinohydrazide.[2] Recrystallize from ethanol.

  • Schiff Base Condensation: Dissolve Picolinohydrazide (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (15 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 6:4).

  • Purification: Cool to RT. Filter the precipitate.[2][3] Wash with cold ethanol and ether. Recrystallize from hot ethanol/DMF mixture.

Synthesis_Workflow Start Ethyl Picolinate + Hydrazine Hydrate Step1 Reflux (6h, 80°C) Ethanol Start->Step1 Inter Picolinohydrazide (Intermediate) Step1->Inter Step2 Add Aldehyde + Cat. Acetic Acid Inter->Step2 Step3 Reflux (4-6h) Monitor TLC Step2->Step3 End Picolinohydrazide Schiff Base Step3->End

Figure 2: Synthetic pathway for generating bioactive Schiff base ligands from picolinate precursors.

Antimycobacterial Assay (REMA)

Rationale: The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of anti-TB compounds due to its sensitivity and colorimetric readout.

Protocol:

  • Inoculum: Dilute M. tuberculosis H37Rv culture (McFarland 1.0) 1:20 in Middlebrook 7H9 broth supplemented with OADC.

  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the PCH analog (range: 0.1 – 100 µg/mL).

  • Controls: Include Isoniazid (positive control) and Solvent (negative control).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

  • Readout: A color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Future Directions: Metallodrug Design

The future of PCH analogs lies in Metal Complexation . Pre-forming complexes with Copper(II) or Zinc(II) before administration can enhance potency by:

  • Charge Neutralization: Facilitating passive diffusion across the mycobacterial cell wall.

  • SOD Mimicry: Copper complexes of PCH can act as Superoxide Dismutase mimics, disrupting the bacterial redox balance.

Proposed Workflow: React the synthesized Schiff base (Section 3.1) with Cu(OAc)₂·H₂O in methanol (1:1 stoichiometry) to yield the neutral complex [Cu(L)X].

References

  • Gobis, K., et al. (2020).[4] "4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents." European Journal of Medicinal Chemistry.

  • Gobis, K., et al. (2022). "N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents." International Journal of Molecular Sciences.

  • Hassan, A., et al. (2019). "Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors." Bioorganic Chemistry.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Schiff Bases." BenchChem.[2]

  • Patel, A., & Dixit, A. (2026).[5] "Designing Functional Metal Complexes via a Schiff base From Disalicylaldehyde and Picolinohydrazide." ResearchGate.[5][6]

Sources

Methodological & Application

Application Note: Protocol for Synthesis of Pyridine-2-Carboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

Pyridine-2-carboxylic acid hydrazide (CAS: 1452-63-7) is a critical pharmacophore in medicinal chemistry. It serves as a primary intermediate for the synthesis of antitubercular agents (structural analogs of Isoniazid), transition metal chelators, and hydrazone-based antifungal ligands.

This protocol details a robust, scalable method for converting ethyl picolinate to its hydrazide derivative via nucleophilic acyl substitution. Unlike generic procedures, this guide focuses on controlling the equilibrium to favor the mono-hydrazide product over the dimeric impurity (1,2-dipicolinoylhydrazine) and ensuring high purity suitable for biological screening.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of hydrazine on the carbonyl carbon of ethyl picolinate, followed by the elimination of ethanol.

ReactionScheme Reactant1 Ethyl Picolinate (C8H9NO2) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Hydrazine Hydrate (N2H4·H2O) Reactant2->Intermediate Product Pyridine-2-carboxylic acid hydrazide Intermediate->Product Elimination Byproduct Ethanol (Byproduct) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the hydrazinolysis of ethyl picolinate.

Materials & Equipment

Reagents
ReagentGradeRoleHazard Note
Ethyl Picolinate >98%SubstrateIrritant.[1][2]
Hydrazine Hydrate 80% or 100%NucleophileDANGER: Carcinogen, Corrosive, Toxic.
Ethanol (Absolute) AnhydrousSolventFlammable.
Diethyl Ether ACS ReagentWash SolventHighly Flammable, Peroxide former.
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 2-neck or 3-neck configuration.

  • Temperature Control: Magnetic stirrer with hotplate and oil bath (silicone oil).

  • Condenser: Reflux condenser (Liebig or Dimroth) with chilled water circulation.

  • Addition: Pressure-equalizing addition funnel (optional but recommended for scale >10g).

  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Safety Protocol (Critical)

Hydrazine Hydrate Handling:

  • Engineering Controls: All operations involving hydrazine must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste: Segregate hydrazine waste from general organic waste. Treat spills with dilute hypochlorite solution (bleach) to neutralize before cleanup.

Experimental Protocol

Phase 1: Reaction Setup
  • Dissolution: In a 250 mL RBF, dissolve 15.1 g (0.10 mol) of Ethyl Picolinate in 50 mL of absolute ethanol .

    • Expert Insight: Using absolute ethanol prevents hydrolysis of the ester to picolinic acid, which is unreactive toward hydrazine under these conditions.

  • Activation: Begin stirring at room temperature to ensure a homogeneous solution.

Phase 2: Nucleophilic Addition
  • Addition: Slowly add 10.0 g (0.20 mol, ~10 mL) of Hydrazine Hydrate dropwise to the stirring solution.

    • Stoichiometry Note: A 2:1 molar excess of hydrazine is strictly required. This drives the equilibrium forward and prevents the product hydrazide from reacting with unreacted ester to form the symmetric dimer (dipicolinoylhydrazine).

  • Exotherm Check: The reaction is mildly exothermic. If scaling up (>50g), cool the flask in an ice bath during addition to maintain internal temperature <40°C.

Phase 3: Reflux and Monitoring
  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (bath temp ~85-90°C) for 4 to 5 hours .

  • TLC Monitoring: Check reaction progress after 3 hours.

    • Mobile Phase: Ethyl Acetate:Methanol (9:1).

    • Visualization: UV light (254 nm).

    • Target: Disappearance of the high Rf ester spot and appearance of the lower Rf hydrazide spot.

Phase 4: Isolation & Workup
  • Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature with stirring.

    • Observation: White needles should begin to precipitate.

  • Deep Cooling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the crystalline solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with:

    • 2 x 10 mL Cold Ethanol (removes unreacted hydrazine).

    • 2 x 15 mL Diethyl Ether (facilitates drying).

  • Drying: Air dry on the filter for 15 minutes, then dry in a vacuum desiccator or oven at 50°C for 2 hours.

Workflow Start Start: Dissolve Ester in Abs. EtOH Add Add Excess Hydrazine (Dropwise) Start->Add Reflux Reflux 4-5 Hours (TLC Check) Add->Reflux Cool Cool to RT -> Ice Bath (Crystallization) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH + Et2O Filter->Wash Dry Dry Product (50°C Vacuum) Wash->Dry

Figure 2: Operational workflow for the synthesis and isolation of Picolinohydrazide.[3]

Characterization & Quality Control

The isolated product should be a white crystalline solid. If the melting point is depressed or the color is yellow, recrystallization from hot ethanol is required.

Quantitative Data Summary
ParameterSpecification
Theoretical Yield 13.7 g (based on 0.1 mol ester)
Typical Yield 11.5 - 12.5 g (85 - 91%)
Appearance White to off-white needles/powder
Melting Point 98 - 102°C
Solubility Soluble in water, DMSO, Methanol; Insoluble in Ether, Hexane
Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6):

  • δ 9.85 ppm (s, 1H): -C(O)NH - (Hydrazide proton, exchangeable)

  • δ 8.62 ppm (d, J=4.5 Hz, 1H): Pyridine H-6 (Ortho to N)

  • δ 8.01 ppm (d, J=7.8 Hz, 1H): Pyridine H-3

  • δ 7.95 ppm (td, 1H): Pyridine H-4

  • δ 7.58 ppm (m, 1H): Pyridine H-5

  • δ 4.55 ppm (bs, 2H): -NH2 (Amino protons, exchangeable)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Excess solvent or incomplete reaction.Concentrate the reaction mixture by rotary evaporation to 50% volume, then cool again.
Product is Yellow/Brown Oxidation of hydrazine or impurities.Recrystallize from boiling ethanol. Ensure hydrazine hydrate quality is high (colorless).
Melting Point > 110°C Formation of Dimer (Dipicolinoylhydrazine).Indicates insufficient hydrazine was used. Repeat synthesis with strictly >2 equivalents of hydrazine.
Oiling Out Water content too high.Use absolute ethanol.[2][4] If oil forms, scratch the flask wall with a glass rod to induce nucleation.

References

  • PrepChem. Synthesis of this compound. (Accessed 2023).[5][6] Available at: [Link]

  • Organic Syntheses. General methods for Hydrazide synthesis (Analogous procedures). Coll. Vol. 2, p. 85 (1943). Available at: [Link]

Sources

Synthesis of Schiff bases derived from picolinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Schiff Bases Derived from Picolinohydrazide

Abstract

This technical guide details the optimized protocols for synthesizing Schiff bases (acylhydrazones) derived from picolinohydrazide (pyridine-2-carbohydrazide). These compounds are privileged pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-tubercular activities due to their ability to chelate transition metals (Cu, Fe, Zn) via an NNO tridentate system. This note provides a standard solvothermal reflux protocol, a "green" microwave-assisted alternative, and a comprehensive validation framework using spectroscopic analysis.

Introduction & Pharmacophore Significance

Picolinohydrazide-derived Schiff bases are not merely synthetic intermediates; they are bioactive ligands.[1][2] The pyridine nitrogen, the amide oxygen, and the azomethine nitrogen form a rigid chelating pocket. This structural feature is critical for:

  • Metallodrug Design: Stabilizing metal ions to target DNA or specific enzymes (e.g., urease, kinase).

  • Chemical Stability: The conjugation between the pyridine ring and the hydrazone linkage enhances resistance to hydrolysis compared to aliphatic imines.

Chemical Mechanism

The formation of the Schiff base is a nucleophilic addition-elimination reaction.[3] The terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.

Key Mechanistic Steps:

  • Protonation: Acid catalyst activates the carbonyl oxygen.

  • Nucleophilic Attack: The hydrazide

    
     attacks the carbonyl carbon.
    
  • Proton Transfer: Formation of the unstable carbinolamine intermediate.

  • Dehydration: Elimination of water to form the thermodynamically stable

    
     bond.
    

ReactionMechanism Reactants Picolinohydrazide + Aldehyde Activation Acid Activation (H+ on C=O) Reactants->Activation Glacial AcOH Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Schiff Base (Acylhydrazone) Dehydration->Product

Figure 1: Step-wise mechanism of acid-catalyzed condensation.

Protocol A: Standard Solvothermal Synthesis (Reflux)

Best for: Bulk synthesis, crystalline products, and thermally stable substrates.

Materials
  • Precursor: Picolinohydrazide (purity >98%).

  • Substrate: Aromatic Aldehyde (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[4][5]

Step-by-Step Methodology
  • Preparation of Hydrazide Solution:

    • Dissolve 1.0 mmol of picolinohydrazide in 15 mL of absolute ethanol in a round-bottom flask.

    • Note: Gentle heating (40°C) may be required for complete dissolution.

  • Addition of Aldehyde:

    • Add 1.0 mmol (equimolar) of the aromatic aldehyde dropwise to the stirring hydrazide solution.

    • Expert Insight: If the aldehyde is solid, dissolve it in 5 mL ethanol before addition to prevent local concentration hotspots.

  • Catalysis:

    • Add 2-3 drops of glacial acetic acid.

    • Why? This maintains pH ~4-5, the optimal window for maximizing the electrophilicity of the carbonyl without protonating the nucleophilic amine.

  • Reflux:

    • Attach a condenser and reflux the mixture at 78°C (for EtOH) for 3 to 6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane). Look for the disappearance of the aldehyde spot.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath (0-4°C) for 1 hour.

    • The Schiff base typically precipitates as a colored solid (often yellow/orange).

  • Purification:

    • Filter the precipitate under vacuum.[4][6]

    • Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

    • Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is low.

Protocol B: Green Synthesis (Microwave-Assisted)

Best for: High-throughput screening, unstable substrates, and "Green Chemistry" compliance.

Methodology
  • Mixing: Grind 1.0 mmol picolinohydrazide and 1.0 mmol aldehyde in a mortar for 2 minutes to ensure intimate contact.

  • Solvent/Catalyst: Transfer to a microwave vial. Add a minimum amount of solvent (0.5 mL EtOH) or perform solvent-free. Add 1 drop of glacial acetic acid.

  • Irradiation:

    • Irradiate at 200-300 Watts for 1-3 minutes .

    • Safety: Use pulsed irradiation (30 sec on, 10 sec off) to prevent superheating.

  • Workup: Allow to cool. Wash the solid residue with cold ether or ethanol and filter.

    • Advantage:[5][7][8] Yields are often higher (85-95%) with significantly reduced reaction times.

Characterization & Validation Framework

A self-validating system requires confirming the formation of the new bond and the loss of the old ones.

Spectroscopic Validation Table
TechniqueParameterExpected SignalMechanistic Proof
FT-IR Azomethine (

)
1590 – 1640 cm⁻¹ (Strong)Formation of imine linkage.[9]
FT-IR Amide Carbonyl (

)
1650 – 1690 cm⁻¹Retention of hydrazide core (distinct from aldehyde C=O).
FT-IR Amine (

)
Disappearance of 3200-3300 cm⁻¹ doubletConsumption of primary amine.
¹H NMR Azomethine Proton (

)

8.2 – 8.9 ppm (Singlet)
Diagnostic peak for Schiff base.[2]
¹H NMR Amide Proton (

)

10.0 – 12.0 ppm (Singlet)
Often downfield due to H-bonding.
¹H NMR Aldehyde Proton (

)
Disappearance of

9.5 – 10.5 ppm
Consumption of starting material.
Validation Workflow

ValidationWorkflow Sample Isolated Solid TLC TLC Check (Single Spot?) Sample->TLC MP Melting Point (Sharp Range?) TLC->MP Pure Fail Recrystallize / Check Stoichiometry TLC->Fail Impure IR FT-IR Analysis (Check C=N, Loss of NH2) MP->IR NMR 1H NMR (Check Azomethine H) IR->NMR Functional Groups OK Pass Validated Schiff Base NMR->Pass Structure Confirmed NMR->Fail Impurity/Hydrolysis

Figure 2: Quality control decision tree for synthesized ligands.

Troubleshooting & Expert Tips

  • Oiling Out:

    • Issue: Product forms a sticky oil instead of a precipitate.

    • Solution: Scratch the glass vessel with a rod to induce nucleation or add a seed crystal. Alternatively, evaporate half the solvent and refrigerate overnight.

  • Hydrolysis:

    • Issue: NMR shows aldehyde peaks reappearing.

    • Cause: Schiff bases are reversible. Presence of water and acid can reverse the reaction.

    • Fix: Ensure solvents are dry (absolute ethanol). Store product in a desiccator.

  • Low Yield:

    • Fix: Extend reflux time or increase catalyst concentration slightly. Ensure the aldehyde is fully soluble before adding the hydrazide.

References

  • Standard Protocol & Mechanism

    • Journal of Molecular Structure, 2015.[4] "Conditions used for Schiff base reaction."

  • Picolinohydrazide Specifics

    • ResearchGate, 2026. "Designing Functional Metal Complexes via a Schiff base From Disalicylaldehyde and Picolinohydrazide."
  • Biological Activity & Applications

    • Scientific Reports, 2013. "Biological Activities of Schiff Bases and Their Complexes: A Review."
  • Green Synthesis (Microwave)

    • International Journal of Applied Science, 2019. "Synthesis, Characterization and Biological Activity Studies."[5][7][8][10][11][12][13][14][15]

Sources

Application Note: Preparation of Transition Metal Complexes with Picolinohydrazide

[2][3]

Introduction & Chemical Background

Picolinohydrazide (PHz) , also known as pyridine-2-carbohydrazide, is a versatile N,O-donor ligand used extensively in the development of metallodrugs and catalytic frameworks.[1][2] Its structural significance lies in its ability to chelate transition metals (Cu, Ni, Co, Zn, Mn) through multiple coordination modes, modulated by the reaction pH and the metal's electronic requirements.

Ligand Properties and Tautomerism

The coordination chemistry of PHz is governed by its keto-enol tautomerism.

  • Neutral Form (Keto): Predominates in neutral/acidic media.[1] Coordinates as a bidentate neutral ligand via the pyridine nitrogen (

    
    ) and the carbonyl oxygen (
    
    
    ).
  • Anionic Form (Enol): Predominates in basic media (e.g., presence of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     or 
    
    
    ). Deprotonation of the enolic hydroxyl group leads to a monoanionic bidentate ligand , coordinating via
    
    
    and the enolate oxygen (
    
    
    ).
Strategic Importance
  • Medicinal Chemistry: Cu(II) and Co(II) complexes of PHz derivatives exhibit potent anti-tuberculosis (anti-TB) and anticancer activities, often exceeding the efficacy of the free ligand due to enhanced lipophilicity and DNA binding affinity.[1]

  • Catalysis: Zn(II) and Mn(II) complexes serve as Lewis acid catalysts in hydrosilylation and oxidation reactions.[1]

Experimental Protocols

Safety & Pre-requisites
  • Hazards: Picolinohydrazide is an irritant.[1] Transition metal salts (especially Ni, Co) are potential sensitizers and carcinogens. Perform all reactions in a fume hood.

  • Solvents: Use analytical grade Ethanol (EtOH) or Methanol (MeOH).[1] Dry solvents are recommended for moisture-sensitive variations.

Protocol A: Direct Synthesis of Parent Complexes

This protocol targets the direct coordination of the unmodified hydrazide to metal salts (Chlorides, Nitrates, Acetates).[1]

Target Species:

  • 
     (M = Cu, Zn; usually 1:1 or 1:2 depending on conditions)
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (M = Ni, Co; Octahedral bis-chelate)
    

Step-by-Step Workflow:

  • Ligand Solution: Dissolve 1.0 mmol (0.137 g) of picolinohydrazide in 10 mL of hot absolute ethanol . Stir until clear.

  • Metal Solution: Dissolve 1.0 mmol (for 1:1 complexes) or 0.5 mmol (for 1:2 complexes) of the metal salt (e.g.,

    
    , 
    
    
    ) in 10 mL of ethanol .
  • Complexation: Add the metal solution dropwise to the hot ligand solution under continuous stirring.

    • Observation: Immediate color change is expected (e.g., Blue

      
       Green for Cu, Pink 
      
      
      Orange/Brown for Co).
  • Reflux: Heat the mixture at reflux (

    
    C) for 3–4 hours .
    
    • Critical Control Point: If synthesizing the neutral complex, do not add base.[1] If targeting the deprotonated species

      
      , add 1.0 mmol of Sodium Acetate  or 3-4 drops of Triethylamine prior to reflux.
      
  • Isolation:

    • Cool the reaction mixture to room temperature, then refrigerate at

      
      C overnight to maximize precipitation.
      
    • Filter the solid precipitate under vacuum.

  • Purification: Wash the precipitate with:

    • Cold Ethanol (

      
       mL) to remove unreacted ligand.
      
    • Diethyl Ether (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       mL) to remove moisture.
      
    • Dry in a vacuum desiccator over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       or 
      
      
      .
Protocol B: Synthesis of Schiff Base Derivatives (In-Situ)

Most "picolinohydrazide complexes" in drug development are actually hydrazone complexes derived from the condensation of PHz with an aldehyde.[1]

Workflow:

  • Condensation: Mix 1.0 mmol PHz and 1.0 mmol Aldehyde (e.g., benzaldehyde, salicylaldehyde) in 15 mL Ethanol . Reflux for 2 hours (catalyzed by 2 drops of glacial acetic acid) to form the Schiff base ligand (

    
    ).
    
  • Metallation: Add 1.0 mmol Metal Salt directly to the hot Schiff base solution.

  • Reflux: Continue refluxing for 3–6 hours.

  • Isolation: Follow the filtration and washing steps as in Protocol A.

Visualization of Workflows & Mechanisms

Diagram 1: Synthesis Logic & Coordination Modes

Gcluster_0Reaction ConditionsStartPicolinohydrazide(C6H7N3O)NeutralNeutral pH(EtOH Reflux)Start->NeutralBasicBasic pH(Et3N / NaOAc)Start->BasicAldehyde+ Aldehyde(Condensation)Start->AldehydeComplex_NeutralNeutral Complex[M(PHz)n]X2(Keto Mode: N,O)Neutral->Complex_Neutral+ Metal SaltComplex_AnionicInner Complex[M(PHz-H)n](Enol Mode: N,O-)Basic->Complex_Anionic+ Metal SaltDeprotonationComplex_SchiffSchiff Base Complex[M(L_SB)](Tridentate N,N,O)Aldehyde->Complex_Schiff+ Metal SaltIn-situ

Caption: Decision tree for synthesizing neutral, deprotonated, or Schiff base complexes of picolinohydrazide.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following markers.

Infrared Spectroscopy (FT-IR)

This is the primary tool for confirming coordination mode.

Functional GroupFree Ligand (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Complex (Shift)Interpretation

Amide I
1660–16901600–1640Red shift indicates coordination via Carbonyl Oxygen (

).
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Pyridine
1580–15901590–1610Blue shift indicates coordination via Pyridine Nitrogen (

).
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3200–3300Unchanged/ShiftedRemains if neutral; disappears if deprotonated (enol form).
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Enolic
Absent1200–1300Appearance confirms deprotonated enolate coordination.
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Absent400–600Confirmation of Metal-Ligand bond formation.
Electronic Spectroscopy (UV-Vis) & Geometry[1]
  • Cu(II): Broad band at 600–700 nm suggests Distorted Octahedral or Square Planar geometry (Jahn-Teller distortion).

  • Co(II): Multiple bands (d-d transitions) around 500–600 nm and 1000 nm indicate Octahedral geometry (high spin).[1]

  • Ni(II): Three spin-allowed transitions typically observed for Octahedral geometry (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , etc.).
    
Molar Conductivity

Dissolve complex in DMF or DMSO (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

  • Neutral Complexes (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Low conductivity (< 30 
    
    
    )
    
    
    Non-electrolyte (Cl is coordinated).
  • Ionic Complexes (

    
    ):  High conductivity (70–90 
    
    
    )
    
    
    1:2 Electrolyte (Cl is outer sphere).

References

  • Mohamed, E. E., et al. (2014). "Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide."[1] European Journal of Chemistry, 5(2), 252-259. Link

  • Patel, A., & Dixit, A. (2025). "Designing Functional Metal Complexes via a Schiff base From Disalicylaldehyde and Picolinohydrazide."[1][3] Research Square (Preprint). Link

  • BenchChem. "Picolinohydrazide | C6H7N3O | CAS 1452-63-7 - Structure and Applications."[1] Link

  • Saha, S., et al. (2024). "Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents."[1] ACS Omega, 9(38), 40172–40181.[1][4] Link

  • Klingele, M. H., & Brooker, S. (2004). "The coordination chemistry of pyridine-2-carbohydrazide derivatives."[1][5] European Journal of Inorganic Chemistry. (Cited context: General coordination modes).

Application Note: Synthesis of Picolinohydrazide from Ethyl Picolinate

[1]

Abstract & Scope

This technical guide details the optimized protocol for synthesizing picolinohydrazide (pyridine-2-carbohydrazide) via the nucleophilic acyl substitution of ethyl picolinate with hydrazine hydrate. Picolinohydrazide is a critical scaffold in medicinal chemistry, serving as a precursor for antitubercular agents, metallo-supramolecular ligands, and heterocyclic building blocks [1, 2].

Unlike generic organic synthesis manuals, this document focuses on process reliability , safety mitigation regarding hydrazine handling, and purity optimization to minimize bis-hydrazide byproducts.

Chemical Safety & Hazard Mitigation

CRITICAL WARNING: Hydrazine hydrate is a potent hepatotoxin, a suspected human carcinogen, and unstable in the presence of certain metals.

Hazard ClassRisk DescriptionMitigation Protocol
Toxicity Acute toxicity (oral/dermal/inhalation). Carcinogenic.[1]Handle only in a certified chemical fume hood. Double-glove (Nitrile over Laminate) is recommended.
Instability Potentially explosive if distilled to dryness or in contact with catalytic metals (Raney Ni, Pt).Never distill hydrazine mixtures to dryness. Use glass or Teflon-coated equipment; avoid metal spatulas.
Corrosivity Causes severe skin burns and eye damage.[2]Wear full-face shield or safety goggles with side shields. Quench spills immediately with dilute hypochlorite solution.

Mechanistic Insight

The reaction proceeds via a classic nucleophilic acyl substitution (hydrazinolysis). Hydrazine, being a potent alpha-effect nucleophile, attacks the ester carbonyl more rapidly than water or alcohols.

Reaction Pathway[1][4][5][6][7][8][9][10]
  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the electrophilic carbonyl carbon of ethyl picolinate.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The ethoxide group is expelled, reforming the carbonyl and generating the hydrazide.

  • Proton Transfer: Rapid proton exchange yields the neutral picolinohydrazide and ethanol.

Scientist's Note: We utilize ethanol as the solvent to homogenize the lipophilic ester and the polar hydrazine hydrate. While the reaction can proceed neat, ethanol acts as a thermal buffer, preventing localized overheating which can degrade the hydrazine [3].

ReactionMechanismFigure 1: Mechanistic pathway of ethyl picolinate hydrazinolysis.EsterEthyl Picolinate(Electrophile)TSTetrahedralIntermediateEster->TSNucleophilicAttackHydrazineHydrazine Hydrate(Nucleophile)Hydrazine->TSProductPicolinohydrazide(Solid Precipitate)TS->ProductElimination(-EtO⁻)ByproductEthanol(Leaving Group)TS->Byproduct

Experimental Protocol

Materials
  • Ethyl Picolinate (Ethyl 2-pyridinecarboxylate): 10.0 g (66.2 mmol)

  • Hydrazine Hydrate (80% or 98%): 4.0 mL (~80 mmol, 1.2 equiv). Note: A slight excess ensures complete conversion.

  • Ethanol (Absolute): 30 mL

  • Diethyl Ether: For washing.

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a Teflon-coated magnetic stir bar and a reflux condenser. Place the setup in an oil bath (or heating block) on a magnetic stirrer.

  • Solubilization: Add 10.0 g of ethyl picolinate and 30 mL of absolute ethanol to the flask. Stir at room temperature until a homogeneous solution is obtained.

  • Addition: Add 4.0 mL of hydrazine hydrate dropwise over 5 minutes.

    • Observation: A mild exotherm may occur. The solution usually remains clear.

  • Reflux: Heat the mixture to reflux (bath temp ~85°C) for 4 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Methanol 9:1). The starting ester (

      
      ) should disappear, and a more polar product spot (
      
      
      ) should appear.
  • Crystallization (Critical Step):

    • Remove the flask from heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes.

    • Result: Picolinohydrazide typically crystallizes as white to off-white needles.

    • Troubleshooting: If no precipitate forms, concentrate the solution to half-volume on a rotary evaporator, then re-cool.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) .

    • Why Ether? Ether removes residual hydrazine and ethanol, facilitating faster drying.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours or air-dry overnight.

Characterization & Quality Control

The isolated product should be a white crystalline solid.

ParameterSpecificationNotes
Appearance White needles/powderYellowing indicates oxidation or impurities.
Yield 85% - 92%Typical mass: ~8.0 g
Melting Point 98°C – 100°CSharp range indicates high purity [2].
Solubility Soluble in water, DMSO, MeOHSparingly soluble in ether, hexane.

Spectroscopic Validation (Typical Data):

  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    
    
    9.85 (br s, 1H, CONH ), 8.60 (d, 1H, Pyr-H6), 8.00 (d, 1H, Pyr-H3), 7.95 (t, 1H, Pyr-H4), 7.55 (t, 1H, Pyr-H5), 4.55 (br s, 2H, NH
    
    
    ).
  • IR (KBr): 3300-3150 cm

    
     (NH stretching), 1660 cm
    
    
    (C=O amide).

Experimental Workflow Diagram

WorkflowFigure 2: Optimized experimental workflow for picolinohydrazide synthesis.StartStart: Ethyl Picolinate+ EthanolAddHydrazineAdd Hydrazine Hydrate(Dropwise, RT)Start->AddHydrazineRefluxReflux 4 Hours(TLC Monitor)AddHydrazine->RefluxCoolCool to RT -> Ice Bath(Crystallization)Reflux->CoolFilterVacuum FiltrationCool->FilterWashWash: Cold EtOH -> Et2OFilter->WashDryDry: Vacuum Oven / AirWash->DryFinalFinal Product:PicolinohydrazideDry->Final

Troubleshooting & Optimization

  • Low Yield / No Precipitate:

    • Cause: Too much solvent or incomplete reaction.

    • Fix: Evaporate 50-70% of the ethanol. Add a seed crystal if available.

  • Oily Product:

    • Cause: Impurities or residual solvent.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Recrystallize from minimal boiling ethanol.

  • Colored Impurities:

    • Cause: Oxidation of hydrazine or pyridine ring.

    • Fix: Recrystallize from ethanol with a small amount of activated charcoal.

Applications in Drug Development

Picolinohydrazide is not just an intermediate; it is a "privileged structure" in medicinal chemistry.

  • Antitubercular Agents: Structural analog of Isoniazid; used to develop novel hydrazone-based inhibitors of Mycobacterium tuberculosis [4].

  • Metallo-Drugs: Acts as a bidentate (N,O) ligand for Copper(II) and Iron(III) complexes, investigated for anti-cancer properties and DNA cleavage activity [5].

  • Heterocycle Synthesis: Precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles via cyclization reactions.

References

  • PrepChem. "Synthesis of pyridine-2-carboxylic acid hydrazide." PrepChem.com. Accessed October 2025. Link

  • Sigma-Aldrich. "Picolinohydrazide Product Specification." SigmaAldrich.com. Accessed October 2025. Link

  • Organic Syntheses. "General Procedures for Hydrazide Synthesis." Org.[1][3][4] Synth. Coll. Vol. various. (General reference for hydrazinolysis conditions).

  • ResearchGate. "Synthesis, Characterization, and Molecular Docking Studies of Novel Picolinohydrazide Derivatives." ResearchGate.[5] Accessed October 2025. Link

  • Novartis/Angewandte Chemie. "Novel 6-Hydroxy Picolinohydrazide Ligands Promoted a Highly Efficient Cu(I)-Catalyzed Hydroxylation."[6] Angew.[6] Chem. Int. Ed. 2024.[7][6] Link[6]

Application Note: Pyridine-2-Carboxylic Acid Hydrazide (PCH) as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

Pyridine-2-carboxylic acid hydrazide (PCH), also known as 2-picolinoyl hydrazide, is a versatile N,O-donor ligand structurally related to the anti-tubercular drug Isoniazid.[1] Unlike its 4-isomer (Isoniazid), PCH possesses a chelating pocket defined by the pyridine nitrogen (


)  and the carbonyl oxygen (

)
. This structural feature allows PCH to form stable 5-membered chelate rings with transition metal ions (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺), making it a critical scaffold in the development of metallodrugs with antimicrobial and antitumor properties.[1]
Coordination Modes

PCH exhibits "chameleon-like" coordination behavior depending on the pH and reaction conditions:

  • Neutral Bidentate (

    
    ):  In neutral or slightly acidic media, PCH coordinates via the pyridine nitrogen and the carbonyl oxygen.[1] The amide nitrogen remains protonated.
    
  • Monoanionic Bidentate (

    
    ):  In basic media (or via metal-assisted deprotonation), the amide proton is removed, leading to the imidolate (enol) tautomer.[1] The ligand coordinates via the pyridine nitrogen and the deprotonated enolic oxygen, neutralizing the metal charge.[1]
    

Application Note: Synthesis of Metal-PCH Complexes

Objective: To synthesize mononuclear complexes of the type


 or 

(where PCH-H is the deprotonated ligand).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Ligand: this compound (>98% purity).

  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    .[1]
  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Diethyl ether.[1]

  • Buffer/Base: Sodium acetate (for deprotonation studies).

Protocol A: Synthesis of Neutral Complexes

Best for: Creating water-soluble, cationic complexes for biological screening.[1]

  • Ligand Solution: Dissolve 2.0 mmol (0.274 g) of PCH in 20 mL of hot absolute ethanol (

    
    ). Stir until clear.
    
  • Metal Solution: Dissolve 1.0 mmol of the metal chloride (e.g., 0.170 g

    
    ) in 10 mL of ethanol.
    
  • Reaction: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: A color change usually occurs immediately (e.g., Blue

      
       Green for Cu).
      
  • Reflux: Reflux the mixture at

    
     for 3–6 hours.
    
  • Isolation: Cool the solution to room temperature. If precipitate does not form immediately, reduce volume by 50% via rotary evaporation or let stand overnight at

    
    .[1]
    
  • Purification: Filter the solid product. Wash three times with cold ethanol (5 mL each) and finally with diethyl ether to remove moisture.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Protocol B: Synthesis of Neutral Inner Salts

Best for: Creating neutral, lipophilic complexes for membrane permeability studies.[1]

  • Dissolution: Dissolve 2.0 mmol PCH in 20 mL MeOH.

  • Metal Addition: Add 1.0 mmol Metal Acetate (e.g.,

    
    ) dissolved in 10 mL MeOH.
    
    • Note: Acetate acts as a weak base, promoting the deprotonation of the amide proton.[1]

  • Reflux: Reflux for 4 hours.

  • Precipitation: The neutral complex often precipitates out of the hot solution.

  • Wash & Dry: Filter, wash with MeOH/Ether, and dry.[1]

Structural Characterization Guide

To validate the "bidentate" coordination, researchers must track specific spectral shifts.[1]

Infrared (FT-IR) Spectroscopy Markers
Functional GroupFree Ligand (

)
Complex (

-Coordination)
Diagnostic Note
Amide I (

)
1660–16901620–1640 (Red Shift)Indicates coordination via Oxygen.
Amide II (

)
1520–1550Unchanged or slight shiftN-H is NOT involved in bonding (Neutral mode).
Pyridine Ring (

)
1580–15901600–1610 (Blue Shift)Indicates coordination via Pyridine Nitrogen.
Iminol (

)
Absent1100–1200Only appears in deprotonated (Protocol B) complexes.
Electronic Spectroscopy (UV-Vis)
  • Ligand Field Transitions:

    • Cu(II): Broad band at 600–700 nm indicates distorted octahedral geometry (Jahn-Teller distortion).

    • Ni(II): Three bands (

      
      ) typical of octahedral 
      
      
      
      systems.[1]
    • Charge Transfer: High intensity bands <400 nm (LMCT).

Visualization: Coordination Logic & Workflow[1]

Diagram 1: Coordination Modes of PCH

This diagram illustrates the structural transformation from the free ligand to the two primary metal-bound states.

PCH_Coordination cluster_Modes Coordination Modes FreeLigand Free PCH Ligand (Neutral) Mechanism Reaction Conditions FreeLigand->Mechanism NeutralMode Mode A: Neutral Bidentate (Cationic Complex) [M(PCH)2]²⁺ Binding Sites:\n1. Pyridine N\n2. Carbonyl O Binding Sites: 1. Pyridine N 2. Carbonyl O NeutralMode->Binding Sites:\n1. Pyridine N\n2. Carbonyl O AnionicMode Mode B: Anionic Bidentate (Neutral Complex) [M(PCH-H)2]⁰ Binding Sites:\n1. Pyridine N\n2. Enolic O⁻ Binding Sites: 1. Pyridine N 2. Enolic O⁻ AnionicMode->Binding Sites:\n1. Pyridine N\n2. Enolic O⁻ Mechanism->NeutralMode Neutral pH (Metal Chlorides) Mechanism->AnionicMode Basic pH / Acetate (Deprotonation)

Caption: Divergent coordination pathways of PCH controlled by pH and counter-ions, leading to cationic or neutral species.[1]

Diagram 2: Synthetic Workflow for Drug Development

A decision tree for synthesizing PCH complexes for specific biological assays.

Synthesis_Workflow Start Start: PCH Ligand Synthesis Choice Target Application? Start->Choice PathA Path A: Water Soluble (Antimicrobial Screening) Choice->PathA PathB Path B: Lipophilic (Cellular Uptake/Cancer) Choice->PathB StepA1 React with M(Cl)2 in EtOH PathA->StepA1 StepA2 Isolate Ionic Complex [M(PCH)2]Cl2 StepA1->StepA2 Validation Validation: 1. IR (C=O Shift) 2. Elemental Analysis 3. Solubility Test StepA2->Validation StepB1 React with M(OAc)2 or add Et3N PathB->StepB1 StepB2 Isolate Neutral Complex [M(PCH-H)2] StepB1->StepB2 StepB2->Validation

Caption: Strategic synthesis flowchart selecting the coordination mode based on the intended downstream biological assay.

Biological Relevance & Troubleshooting

Biological Context

PCH complexes are often investigated as isoniazid analogs . The coordination of PCH to metals like Cu(II) has been shown to enhance lipophilicity (over the free ligand), facilitating penetration through the mycobacterial cell wall (Mycobacterium tuberculosis). Once inside, the complex may dissociate or participate in redox cycling (Fenton-like chemistry), generating Reactive Oxygen Species (ROS) that damage bacterial DNA.[1]

Troubleshooting Guide
  • Problem: Low yield or no precipitate.

    • Solution: The complex might be too soluble in ethanol. Switch to a solvent mixture of Ethanol:Ether (1:1) or perform a "salting out" procedure.

  • Problem: Hygroscopic product.

    • Solution: Metal chlorides often yield hygroscopic complexes. Dry thoroughly under vacuum at

      
      . Consider switching to perchlorate or nitrate salts (Caution: Explosion hazard with perchlorates).
      
  • Problem: IR spectrum shows broad bands.

    • Solution: Presence of lattice water.[2][3] Heat the sample to

      
       (TGA analysis) to distinguish between lattice water and coordinated water.
      

References

  • Singh, J., & Singh, P. (2012).[1][4] "Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N'-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes." Bioinorganic Chemistry and Applications, 2012, 104549.[1][4] Link

  • Mohamed, E. E., et al. (2014).[1][5] "Characterization and Biological Activity Studies on Some Transition Metal Complexes of Thiosemicarbazide Derived from 2-Picolinic Acid Hydrazide." European Journal of Chemistry, 5(2), 252-259.[1][6] Link

  • Huc, I. (2003).[1] "Solid state and solution conformation of 2-pyridinecarboxylic acid hydrazides: a new structural motif for foldamers." Tetrahedron Letters, 44(7), 1421-1424.[1] Link

  • Büyükkıdan, N. (2023).[1][2][7] "A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid." Journal of the Turkish Chemical Society Section A: Chemistry, 10(1), 11–20.[1] Link

  • BenchChem. (2025).[8] "Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands." Link

Sources

Application Note: Catalytic Applications of Picolinohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinohydrazide (pyridine-2-carbohydrazide) derivatives represent a privileged class of ligands in coordination chemistry. Their ability to act as tridentate NNO or NNS pincer-type donors allows them to stabilize transition metals in various oxidation states. This stability is crucial for catalysis, where the metal center must undergo reversible redox changes or coordinate substrates without ligand dissociation.

This guide details the application of Palladium (Pd) and Vanadium (V) complexes derived from picolinohydrazide Schiff bases. These systems offer a cost-effective and robust alternative to phosphine-based catalysts in Suzuki-Miyaura cross-coupling and oxidative transformations (alkane functionalization and biomimetic halogenation).

Ligand Design & Complex Synthesis

The catalytic efficacy of these complexes stems from the "non-innocent" nature of the hydrazone backbone, which can participate in proton transfer and stabilize high-valent metal intermediates.

General Synthesis Workflow

The synthesis is a modular two-step process:

  • Condensation: Picolinohydrazide reacts with an aldehyde (e.g., salicylaldehyde) to form the Schiff base.

  • Metallation: The ligand is treated with a metal salt (Pd(OAc)₂, VO(acac)₂) to yield the active precatalyst.

Visualization: Synthesis Pathway

The following diagram illustrates the modular assembly of the catalyst.

LigandSynthesis Start1 Picolinohydrazide (N,N-donor) Intermediate Schiff Base Ligand (NNO Tridentate) Start1->Intermediate Reflux, EtOH -H2O Start2 Salicylaldehyde (Derivative) Start2->Intermediate FinalComplex Active Catalyst [M(L)(Solv)] Intermediate->FinalComplex Coordination MetalSalt Metal Precursor (Pd(OAc)2 / VO(acac)2) MetalSalt->FinalComplex Reflux, MeOH

Figure 1: Modular synthesis of picolinohydrazide Schiff base metal complexes.

Experimental Protocol: Ligand Synthesis

Reagents: Picolinohydrazide (10 mmol), Salicylaldehyde (10 mmol), Ethanol (Abs., 20 mL).

  • Dissolve picolinohydrazide in hot ethanol.

  • Add salicylaldehyde dropwise with stirring.

  • Reflux for 3–4 hours. A yellow/orange precipitate typically forms.

  • Cool to room temperature, filter, and wash with cold ethanol and diethyl ether.

  • Validation: Check purity via TLC and melting point. ¹H NMR should show the azomethine proton (-CH=N-) around 8.5–9.0 ppm.

Application A: Suzuki-Miyaura Cross-Coupling

Palladium(II) complexes of picolinohydrazide Schiff bases are highly active for C-C bond formation. Unlike phosphine ligands, these NNO-pincer ligands are air-stable and resistant to oxidation, making the protocol robust.

Mechanism

The picolinohydrazide ligand stabilizes the Pd(0) species generated in situ, preventing aggregation into "palladium black." The tridentate coordination ensures the metal center remains electron-rich, facilitating the oxidative addition of aryl halides.

SuzukiCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet -X / +Ar' RedElim Reductive Elimination (Product Release) TransMet->RedElim [L-Pd(II)-Ar-Ar'] RedElim->Pd0 - Ar-Ar'

Figure 2: Catalytic cycle for Suzuki-Miyaura coupling using Pd-picolinohydrazide complexes.

Standard Protocol

Scope: Coupling of Aryl Iodides/Bromides with Phenylboronic Acid.

  • Reaction Setup: In a reaction tube, combine:

    • Aryl Halide (1.0 mmol)

    • Phenylboronic Acid (1.2 mmol)

    • Base: K₂CO₃ (2.0 mmol)

    • Catalyst: [Pd(L)Cl] (0.1 – 1.0 mol%)

    • Solvent: DMF or DMF:Water (1:1) (5 mL)

  • Execution: Heat to 80–100 °C under aerobic conditions (inert atmosphere optional but recommended for difficult substrates).

  • Duration: Monitor via GC/TLC (typically 1–6 hours).

  • Workup: Cool, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Performance Data (Representative)

Table 1: Comparative yields using Pd-Picolinohydrazide Catalyst (0.5 mol%)

EntrySubstrate (Ar-X)Boronic AcidTime (h)Yield (%)
14-IodoanisolePhenylboronic acid1.098
24-BromoacetophenonePhenylboronic acid2.594
3BromobenzenePhenylboronic acid4.088
44-ChlorotoluenePhenylboronic acid12.045*

*Note: Chlorides often require higher catalyst loading or TBAB additive.

Application B: Oxidative Catalysis (Vanadium)

Oxovanadium(V) complexes containing picolinohydrazide ligands are potent mimics of Vanadium Haloperoxidases. They are particularly effective for the oxidation of alkanes (e.g., cyclohexane) and alcohols using green oxidants like H₂O₂ or TBHP.

Mechanism: Peroxide Activation

The hydrazone ligand allows the vanadium center to toggle between V(IV) and V(V). The key intermediate is a V(V)-peroxo species, which initiates a radical mechanism (for alkanes) or an oxygen transfer (for sulfides/alcohols).

Protocol: Cyclohexane Oxidation

Target: Production of Cyclohexanol (A) and Cyclohexanone (K) (KA Oil).

  • Reaction Setup:

    • Substrate: Cyclohexane (10 mmol)

    • Oxidant: 30% H₂O₂ (aqueous) or TBHP (15 mmol)

    • Catalyst: [VO(L)(OEt)] (0.1 mol%)

    • Solvent: Acetonitrile (MeCN) (10 mL)

    • Additive: Pyrazine-2-carboxylic acid (PCA) is often used as a co-catalyst to lower the energy barrier.

  • Execution: Stir at 50–60 °C for 6–24 hours.

  • Analysis: Quench with triphenylphosphine (to reduce remaining peroxides) and analyze via GC.

Protocol: Biomimetic Bromination

Target: Oxidative bromination of organic substrates (mimicking marine enzymes).

  • Buffer: Dissolve catalyst (0.01 mmol) in DMF/Buffer (pH 5.0 phosphate).

  • Reagents: Add KBr (2 mmol), Substrate (e.g., Phenol red or 1,3,5-trimethoxybenzene), and H₂O₂ (2 mmol).

  • Observation: Rapid color change indicates bromination. The catalyst turnover number (TON) can exceed 5000 in these systems.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Catalyst poisoning or Pd black formation.Ensure base (K₂CO₃) is finely ground. Add TBAB (tetra-n-butylammonium bromide) as a phase transfer agent.
Low Selectivity (Oxidation) Over-oxidation to carboxylic acids.Reduce reaction time. Lower the oxidant:substrate ratio. Use TBHP instead of H₂O₂ for milder conditions.
Poor Solubility Ligand is too lipophilic/rigid.Use DMF or DMSO as solvent.[1] Modify ligand with sulfonate groups for water solubility.

References

  • Synthesis and Characterization of Hydrazone Ligands

    • Synthesis, Characterization...
    • Source:

  • Palladium Catalysis (Suzuki Coupling)

    • Schiff base transition metal complexes for Suzuki–Miyaura cross-coupling reaction.[2][3]

    • Source:

  • Vanadium Catalysis (Oxidation)

    • Vanadium complexes of different nuclearities in the catalytic oxid
    • Source:

  • Biomimetic Oxidations

    • Catalytic oxidations by vanadium complexes (Haloperoxidase mimicry).[4]

    • Source:

  • Copper Catalysis

    • New Copper(II) Coordination Compounds...
    • Source:

Sources

Application Notes & Protocols: A Guide to Growing High-Quality Single Crystals of Picolinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Picolinohydrazide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science, demonstrating a range of biological activities including antibacterial and anti-inflammatory properties.[1] The precise determination of their three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for this purpose, but its success is entirely contingent on the availability of high-quality single crystals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for the crystallization of picolinohydrazide derivatives. We will explore the causality behind experimental choices, from solvent selection to the application of various crystal growth methodologies, to empower researchers to overcome common crystallization challenges.

Foundational Principles of Crystallization

The journey from a purified solid to a well-ordered single crystal is a thermodynamic process governed by the controlled transition from a disordered state (solution) to an ordered state (crystal lattice). This process hinges on creating a state of supersaturation , the primary driving force for both the birth and growth of crystals.[]

1.1. Supersaturation, Nucleation, and Growth

Crystallization is not a monolithic event but a two-stage process:

  • Nucleation: This is the initial formation of stable, microscopic crystalline entities (nuclei) from a supersaturated solution.[] The rate of nucleation is highly sensitive to the level of supersaturation; if it's too high, spontaneous and rapid nucleation occurs, leading to a precipitate of many tiny microcrystals instead of a few large single crystals.[3]

  • Crystal Growth: Once stable nuclei have formed, they serve as templates for the subsequent ordered deposition of molecules from the solution.[] The ideal scenario for growing large, high-quality crystals is to maintain the solution in a metastable zone—a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing nuclei is favorable.

The key to success is to approach and traverse the supersaturation point slowly and gently, allowing a limited number of nuclei to form and then grow steadily over time.[4][5]

1.2. The Critical Role of Solvent Selection

The choice of solvent is arguably the most critical decision in a crystallization experiment.[6] An ideal solvent system will dissolve the picolinohydrazide derivative moderately—not too soluble, and not too insoluble.[4] The solvent directly influences solubility, nucleation kinetics, crystal morphology, and even the resulting polymorphic form.[6][7]

When screening for solvents, consider the following:

  • Solubility Gradient: The compound should be soluble in the hot solvent and sparingly soluble when cold for cooling crystallization, or moderately soluble for evaporation techniques.

  • Purity: Always use high-purity solvents to avoid introducing impurities that can inhibit crystal growth or be incorporated into the lattice.[7]

  • Volatility: The solvent's boiling point determines the rate of evaporation and is a key parameter in methods like slow evaporation and vapor diffusion.[8]

  • Interactions: Solvent-solute interactions, such as hydrogen bonding, can influence the final crystal packing and may lead to the formation of solvates, where solvent molecules are incorporated into the crystal structure.[6][9]

Table 1: Common Solvents for Crystallization of Hydrazide & Heterocyclic Derivatives

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Typical Use Cases
Methanol 6532.7Often used for hydrazones; good for dissolving polar compounds.[10]
Ethanol 7824.5A common choice for slow evaporation of hydrazone derivatives.[11]
Acetone 5620.7Good for moderately polar compounds; its volatility is useful for evaporation.
Acetonitrile 8237.5A polar aprotic solvent, can produce different morphologies.[12]
Dichloromethane (DCM) 409.1Useful for less polar compounds; often used in layering with ethers.[4]
Ethyl Acetate 776.0A moderately polar solvent.
Toluene 1112.4A non-polar solvent, can be useful for vapor diffusion.
Hexane / Heptane 69 / 98~1.9Non-polar; commonly used as "anti-solvents" to reduce solubility.[13]

Note: This table provides general guidance. Optimal solvent selection is empirical and must be determined for each specific picolinohydrazide derivative.

Core Methodologies for Crystal Growth

There is no universal technique for crystallization.[14] The choice of method depends on the compound's properties, stability, and the quantity of material available. Below are four robust methods, complete with step-by-step protocols.

Method 1: Slow Evaporation

This is the simplest and most common technique, relying on the slow removal of solvent to gradually increase the solute concentration to the point of supersaturation.[14][15] It is particularly effective for compounds that are thermally stable and not overly sensitive to air.

Causality: By slowly evaporating the solvent, the concentration of the picolinohydrazide derivative gently increases, allowing the system to enter the metastable zone. This controlled approach promotes the formation of a few nucleation sites, which then have ample time to grow into larger crystals.[16]

Protocol: Slow Evaporation

  • Preparation: Dissolve the picolinohydrazide derivative in a suitable solvent (or solvent mixture) to create a nearly saturated solution. Ensure all solid material is dissolved; if not, filter the solution to remove any impurities or undissolved material, as these can act as unwanted nucleation sites.[13]

  • Setup: Transfer the clear solution to a clean, narrow vessel like a test tube or an NMR tube. A narrow opening slows the rate of evaporation.[8][14]

  • Evaporation Control: Cover the vessel's opening with parafilm. Using a needle, carefully puncture 1-3 small holes in the parafilm.[15] The number and size of the holes control the evaporation rate.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. Allow it to stand undisturbed for several days to weeks.[5][13]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Do not let the crystals dry out completely, as this can cause them to fracture due to the loss of interstitial solvent.[5]

Diagram: Slow Evaporation Workflow

G cluster_prep Preparation cluster_setup Setup & Incubation cluster_result Outcome A Dissolve Compound in Solvent B Filter Solution (if necessary) A->B C Transfer to Vial B->C D Cover with Parafilm & Puncture C->D E Incubate Undisturbed (Days to Weeks) D->E F High-Quality Single Crystals E->F

Caption: Workflow for the slow evaporation crystal growth method.

Method 2: Vapor Diffusion

Vapor diffusion is arguably the most successful and versatile method, especially when only small amounts of material are available.[13][14] It involves two solvents: a "good" solvent in which the compound is dissolved, and a volatile "anti-solvent" in which the compound is insoluble.

Causality: The anti-solvent, being more volatile, slowly evaporates from an outer reservoir and diffuses in the vapor phase into the inner vial containing the compound solution. This gradual introduction of the anti-solvent reduces the compound's solubility, gently pushing the solution toward supersaturation and inducing crystallization.[8][16]

Protocol: Vapor Diffusion (Vial-in-Vial)

  • Preparation: Dissolve the picolinohydrazide derivative in a minimal amount of a relatively high-boiling point "good" solvent (e.g., methanol, DCM, toluene) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this inner vial into a larger vial or jar (e.g., a 20 mL scintillation vial) that contains a small amount (1-3 mL) of a volatile anti-solvent (e.g., pentane, hexane, or diethyl ether).[13]

  • Sealing: Tightly seal the outer container to create a closed system, allowing vapor equilibration to occur.

  • Incubation: Place the setup in a stable, vibration-free environment. Over several days, the anti-solvent vapor will diffuse into the inner vial, causing crystals to form.

  • Harvesting: Once crystals appear, monitor their growth. Harvest them before the inner vial becomes completely saturated with the anti-solvent to prevent rapid precipitation.

Diagram: Vapor Diffusion Setup

G cluster_main Vapor Diffusion Apparatus cluster_process outer_vial Sealed Outer Vial inner_vial Inner Vial with Compound + Solvent 1 C Solubility Decreases, Crystals Form inner_vial->C anti_solvent Anti-Solvent (Solvent 2) A Anti-Solvent Evaporates anti_solvent->A (Volatile) B Vapor Diffuses into Inner Vial A->B B->inner_vial G A Prepare Saturated Solution at T1 B Heat to T2 (T2 > T1) to Dissolve A->B Heat C Slowly Cool from T2 to T1 B->C Controlled Cooling D Further Cooling (Optional, T3 < T1) C->D Refrigerator/ Freezer E Crystals Form as Solubility Decreases C->E D->E

Caption: Workflow for the slow cooling crystallization method.

Troubleshooting and Best Practices

  • Problem: An oil precipitates instead of crystals.

    • Cause: The compound's solubility in the chosen solvent is too high, or the solution became supersaturated too quickly. [14] * Solution: Try a solvent in which the compound is less soluble. Alternatively, re-dissolve the oil and attempt a slower method like vapor diffusion with a different anti-solvent.

  • Problem: Only microcrystalline powder is formed.

    • Cause: Nucleation occurred too rapidly due to excessive supersaturation or the presence of impurities/dust. [3] * Solution: Ensure all glassware is impeccably clean. Filter the initial solution. Reduce the rate of supersaturation by using a less volatile anti-solvent (vapor diffusion), slowing the evaporation rate (fewer holes in parafilm), or slowing the cooling rate. [3][15]

  • Purity is Paramount: The purer the compound, the higher the chance of growing high-quality single crystals. A minimum purity of >95% is recommended before attempting crystallization for SCXRD. [14]

  • Patience and Observation: Do not disturb crystallizations. [13]High-quality crystals take time to form under near-equilibrium conditions. [5]Observe the setup periodically without moving it to monitor progress.

Conclusion

Growing single crystals of picolinohydrazide derivatives is a blend of science and art, requiring patience, careful observation, and a systematic approach. By understanding the fundamental principles of supersaturation, nucleation, and growth, and by methodically applying techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their success rate. The protocols and insights provided in this guide serve as a robust starting point for obtaining crystals suitable for structural elucidation, thereby accelerating research and development in the promising field of picolinohydrazide-based therapeutics and materials.

References

  • Ghanadzadeh, H., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Finlayson, B., et al. (2022). Rapid optimisation of API crystallisation in a segmented flow reactor with a continuous, variable temperature gradient. Royal Society of Chemistry. Available at: [Link]

  • Wera, M., et al. (2020). Synthesis, structure and biological activity of four new picolinohydrazonamide derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Coastview Solvents (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastviewsolvents.com. Available at: [Link]

  • Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Wera, M., et al. (2025). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Vapourtec (2024). Flow Crystallization | Solubility Control. Available at: [Link]

  • University of Geneva. Guide for crystallization. Available at: [Link]

  • O'Mahony, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

  • KU Leuven X-ray Core. How to crystallize your sample. Available at: [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]

  • Carlino, E., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. MDPI. Available at: [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion. Available at: [Link]

  • University of Hyderabad. The Slow Evaporation Method. Available at: [Link]

  • Herchel, R., et al. (2012). Synthesis and characterization of dipicolinic acid hydrazide derivative and Co(III) and Cr(III) complexes. Journal of the Serbian Chemical Society. Available at: [Link]

  • Arulchakkaravarthi, A. (2017). Different Types of Crystal Growth Methods.
  • Zhang, L-Y., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molbank. Available at: [Link]

  • Wera, M., et al. (2025). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. ResearchGate. Available at: [Link]

  • Manivel, P., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. Available at: [Link]

  • University of Florida Center for Xray Crystallography (2015). Crystal Growing Tips. Available at: [Link]

  • Tuan, D.A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics. Available at: [Link]

  • University of Pennsylvania X-Ray Crystallography Facility. Crystal Growing Tips and Methods. Available at: [Link]

  • Boyle, P.D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. Available at: [Link]

  • Tuan, D.A., et al. (2025). Temperature Gradient: A Simple Method for Single Crystal Growth. ResearchGate. Available at: [Link]

  • Cendrowska, E., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]

  • TU Graz. Growing X-ray Quality Crystals. Available at: [Link]

Sources

Antimicrobial Susceptibility Testing of Picolinohydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Picolinohydrazide Class

Picolinohydrazides (2-pyridinecarboxylic acid hydrazide derivatives) represent a privileged scaffold in medicinal chemistry, structurally isomeric to the first-line antitubercular drug Isoniazid (isonicotinic acid hydrazide). Their antimicrobial utility spans two distinct modalities:[1][2][3][4][5][6]

  • Free Ligands: Acting primarily as metal chelators (siderophore mimics) that deprive bacteria of essential transition metals (Fe, Zn) or inhibit metalloenzymes.

  • Metal Complexes: Serving as ionophores that transport cytotoxic metals (Cu, Ag, Co) across bacterial membranes, often exhibiting higher potency than the ligand alone.

Testing these compounds presents unique challenges compared to hydrophilic antibiotics. Their poor aqueous solubility, tendency to precipitate in broth, and metal-dependent mechanisms require a modified approach to standard CLSI/EUCAST protocols. This guide provides a robust, self-validating framework for evaluating their susceptibility profiles.

Pre-Analytical Considerations & Solubility Logic

The Solubility-Toxicity Paradox

Most picolinohydrazides are hydrophobic, requiring organic solvents like Dimethyl Sulfoxide (DMSO). However, DMSO is bacteriostatic at high concentrations.

  • The Limit: Most bacteria tolerate up to 1-2% v/v DMSO. Mycobacterium tuberculosis is more sensitive; keep DMSO <1%.

  • The Risk: Direct dilution of a high-concentration DMSO stock into aqueous broth often causes "shock precipitation," where the compound crashes out as a fine suspension. This suspension scatters light, mimicking bacterial growth (false resistance) or sedimenting to kill bacteria by contact rather than diffusion (false susceptibility).

Stock Solution Preparation

Protocol:

  • Primary Stock: Dissolve the compound in 100% sterile DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

    • Sonicate if necessary. Visual clarity is mandatory.

  • Stability Check: Hydrazides are prone to hydrolysis in acidic moisture. Store stocks at -20°C in varying aliquots to avoid freeze-thaw cycles.

Protocol A: Solubility-Optimized Broth Microdilution (MIC)

Standard CLSI M07-A10 adapted for Hydrophobic Chelators.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For metal-complex testing, avoid media with high chelating agents (e.g., excessive EDTA).

  • Readout Reagent: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) is essential to distinguish precipitation from bacterial pellets.

  • Plates: 96-well round-bottom (U-bottom) polystyrene plates.

The "Intermediate Dilution" Method

To prevent precipitation shock, do not dilute directly from 100% DMSO to the well. Use an intermediate step.

Step-by-Step Workflow:

  • Preparation of 2x Working Solutions:

    • Prepare a series of compound concentrations at 2x the final desired concentration in broth containing 2% DMSO .

    • Example: To test 64 µg/mL, prepare 128 µg/mL in broth (with 2% DMSO).

    • Why? When mixed 1:1 with bacterial inoculum (0% DMSO), the final DMSO concentration will be 1%, which is safe.

  • Plate Setup:

    • Add 100 µL of the 2x Working Solutions to columns 1-10.

    • Column 11 (Growth Control): 100 µL broth + 2% DMSO (No compound).

    • Column 12 (Sterility Control): 100 µL broth + 2% DMSO (No bacteria).

  • Inoculum Preparation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in sterile broth to reach

      
       CFU/mL.
      
  • Inoculation:

    • Add 100 µL of diluted inoculum to columns 1-11.

    • Add 100 µL sterile broth to column 12.

    • Final System: Compound at 1x, DMSO at 1%, Bacteria at

      
       CFU/mL.
      
  • Incubation:

    • 35 ± 2°C for 16-20 hours (bacteria) or 7 days (Mycobacteria).

Visualization of Workflow

MIC_Workflow cluster_0 Critical Step: Prevent Precipitation Stock 100% DMSO Stock (10 mg/mL) Inter Intermediate Dilution (2x Conc. in Broth + 2% DMSO) Stock->Inter Dilute 1:50 into Broth Plate 96-Well Plate (Final: 1x Conc, 1% DMSO) Inter->Plate Add 100µL to Wells Readout Readout: Turbidity vs. Resazurin Plate->Readout + Inoculum + Incubation

Caption: Optimized dilution workflow preventing solvent shock precipitation in hydrophobic compound testing.

Protocol B: Mechanism Validation (Chelation vs. Toxicity)

Since picolinohydrazides often act by stripping metals, this assay validates the mechanism.

The "Rescue" Assay

If the compound kills bacteria by chelating iron, adding excess iron should "rescue" the bacteria (increase the MIC).

Protocol:

  • Run the Standard MIC (Protocol A).

  • Run a Parallel MIC with Iron-Supplemented Broth .

    • Add

      
       to the CAMHB.
      
  • Interpretation:

    • MIC Increases (e.g., 4 µg/mL

      
       >64 µg/mL):  Mechanism is likely siderophore-mediated iron starvation.
      
    • MIC Unchanged: Mechanism is likely direct toxicity or inhibition of a non-metal target.

    • MIC Decreases: The compound may form a toxic complex with the added iron (the "Trojan Horse" effect).

Data Analysis & Troubleshooting

The "False Sediment" Problem

Picolinohydrazides often form a white precipitate at the bottom of the well, indistinguishable from a bacterial pellet.

The Solution: Resazurin Assay

  • After incubation, do not rely solely on visual turbidity.

  • Add 30 µL of 0.01% Resazurin (blue) solution to each well.

  • Incubate for 1-4 hours.

  • Readout:

    • Pink/Colorless: Viable bacteria (Resazurin reduced to Resorufin). Growth.

    • Blue: Non-viable. No Growth.

    • Note: If the well has a precipitate but remains Blue , the compound precipitated but successfully killed the bacteria.

Result Interpretation Table
ObservationResazurin ColorInterpretationAction
Clear WellBlueInhibited (Susceptible)Valid MIC endpoint.
Turbid WellPinkGrowth (Resistant)Below MIC.
Precipitate Blue Inhibited Valid MIC. Compound solubility limit reached, but activity persists.
Precipitate Pink Growth Invalid. Bacteria growing on/around precipitate.

Scientific Rationale (Mechanism of Action)

Understanding the pathway aids in experimental design. Picolinohydrazides function through a bifurcation of pathways depending on the presence of metal ions.

MOA_Pathway Ligand Free Picolinohydrazide (Ligand) Complex Metal-Ligand Complex (Lipophilic) Ligand->Complex + Metal Ions Deprivation Pathway A: Chelation (Iron Starvation) Ligand->Deprivation Sequesters Env. Metals Metal Transition Metals (Fe3+, Zn2+, Cu2+) Toxicity Pathway B: Trojan Horse (ROS Generation / DNA Damage) Complex->Toxicity Penetrates Membrane Death Bacterial Cell Death Deprivation->Death Bacteriostasis Toxicity->Death Bactericidal

Caption: Dual mechanism of action: Ligand-mediated iron deprivation vs. Complex-mediated oxidative toxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[2][3] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Role of DMSO in antifungal susceptibility testing of hydrophobic compounds. Clinical Microbiology and Infection.[7][8] Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Med Chem Res. Link

  • Bernstein, J., et al. (1953). Chemotherapy of experimental tuberculosis. VI. Derivatives of isoniazid. American Review of Tuberculosis. Link

  • Sarkar, A., et al. (2020). Schiff bases of picolinic acid hydrazide: Synthesis, characterization and antimicrobial studies. Journal of Molecular Structure. Link

Sources

Application Note: Microwave-Assisted Synthesis of Pyridine-2-Carboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the microwave-assisted synthesis of pyridine-2-carboxylic acid hydrazide (also known as picolinic acid hydrazide or 2-picolinyl hydrazide). This compound is a critical scaffold in the development of antitubercular agents (isomeric with Isoniazid), transition metal ligands, and antitumor analogs.

Traditional thermal synthesis requires prolonged reflux (4–24 hours) of ethyl picolinate with hydrazine. The protocols presented here utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis time to under 20 minutes while improving yield and purity. Two distinct pathways are provided:

  • Protocol A (Green Route): Direct solvent-free condensation of picolinic acid.

  • Protocol B (Standard Route): Hydrazinolysis of ethyl picolinate in ethanol.

Introduction & Mechanistic Insight

The Chemistry

The synthesis involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the picolinyl moiety.

  • From Ester (B_AC2 mechanism): The ethoxy group is a good leaving group, facilitating rapid substitution.

  • From Acid (Direct Condensation): Conventionally difficult due to salt formation (hydrazinium carboxylate). Microwave irradiation provides the necessary activation energy to overcome this salt barrier and drive water elimination, forming the amide bond directly.

Why Microwave?

Microwave synthesis utilizes dielectric heating , where dipolar molecules (hydrazine, ethanol, polar intermediates) align with the oscillating electric field. This internal heating mechanism minimizes wall effects and generates "hot spots" at the molecular level, significantly enhancing the rate of nucleophilic acyl substitution.

Comparison of Methods:

Feature Conventional Thermal Microwave-Assisted
Reaction Time 4 – 24 Hours 5 – 20 Minutes
Energy Efficiency Low (Prolonged heating) High (Targeted energy)
Solvent Usage High (Reflux volumes) Minimal or Solvent-Free

| Yield | 70 – 85% | 85 – 96% |

Materials & Equipment

Reagents
  • Precursors (Choose one):

    • Pyridine-2-carboxylic acid (Picolinic acid), >98%[1]

    • Ethyl pyridine-2-carboxylate (Ethyl picolinate), >98%[2]

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O), 80% or 99% (Caution: Carcinogen)

  • Solvent: Absolute Ethanol (EtOH)[3][4]

  • Workup: Ice-cold distilled water, Diethyl ether (optional for washing)

Equipment
  • Microwave Reactor: Dedicated single-mode synthesis reactor (e.g., CEM Discover, Anton Paar Monowave) is preferred for reproducibility.

    • Note: Domestic microwaves can be used but lack precise temperature/pressure control; see "Troubleshooting" for modifications.

  • Vessel: 10 mL or 35 mL pressure-sealed microwave glass reaction vial with Teflon/silicone septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocols

Protocol A: Direct Synthesis from Picolinic Acid (Green Route)

Best for: Minimizing solvent waste and avoiding esterification steps.

  • Stoichiometry: Mix Picolinic Acid (1.0 equiv) and Hydrazine Hydrate (2.5 equiv) .

    • Example: 1.23 g (10 mmol) Picolinic Acid + 1.25 mL (~25 mmol) Hydrazine Hydrate.

  • Setup: Place reactants in a 10 mL microwave vial containing a stir bar. No additional solvent is required (the hydrazine hydrate acts as both reagent and solvent). Cap the vial.

  • Irradiation:

    • Phase 1 (Ramp): Ramp to 150°C over 2 minutes.

    • Phase 2 (Hold): Hold at 150°C for 5–8 minutes .

    • Power: Set max power to 300W (dynamic control).

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup:

    • Allow the vial to cool to 50°C.

    • Add 5 mL of cold absolute ethanol to the reaction mixture and stir to induce crystallization.

    • Cool in an ice bath for 30 minutes.

  • Isolation: Filter the white precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (1 x 5 mL).

Protocol B: Synthesis from Ethyl Picolinate (Standard Route)

Best for: High purity requirements and utilizing commercially available esters.

  • Stoichiometry: Mix Ethyl Picolinate (1.0 equiv) and Hydrazine Hydrate (2.0 equiv) .

    • Example: 1.51 g (10 mmol) Ethyl Picolinate + 1.0 mL (~20 mmol) Hydrazine Hydrate.

  • Solvent: Add 3–5 mL of Absolute Ethanol.

  • Setup: Seal in a 10 mL microwave vial with a stir bar.

  • Irradiation:

    • Temperature: 100°C (Reflux mode).

    • Time: 10 minutes .

    • Power: 100–150W (dynamic).

  • Workup:

    • The product often crystallizes upon cooling.

    • If solution remains clear, reduce volume by 50% under a stream of nitrogen or rotary evaporation, then chill in ice.

  • Isolation: Filter the crystals, wash with cold ethanol, and dry.

Visualized Workflows

Reaction Scheme & Logic

ReactionScheme Acid Picolinic Acid (COOH) ProcessA Protocol A (Green) Solvent-Free MW 150°C, 5-8 min Acid->ProcessA Ester Ethyl Picolinate (COOEt) ProcessB Protocol B (Standard) Ethanol Solvent MW 100°C, 10 min Ester->ProcessB Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->ProcessA Hydrazine->ProcessB Product Pyridine-2-carboxylic acid hydrazide (Yield: 85-96%) ProcessA->Product - H2O ProcessB->Product - EtOH

Caption: Dual pathways for microwave-assisted synthesis. Protocol A utilizes direct condensation, while Protocol B follows the ester hydrazinolysis route.

Experimental Workflow

Workflow Start Start: Select Precursor Mix Mix Reactants + Hydrazine (Sealed MW Vial) Start->Mix MW Microwave Irradiation (Dynamic Power Control) Mix->MW Cool Cool to 50°C Add EtOH (if solvent-free) MW->Cool Crystallize Ice Bath Precipitation (30 mins) Cool->Crystallize Filter Vacuum Filtration Wash w/ Cold EtOH Crystallize->Filter Analyze Characterization (MP, IR, NMR) Filter->Analyze

Caption: Step-by-step experimental workflow from precursor selection to product isolation.

Results & Characterization

The synthesized product should be a white to off-white crystalline solid.

PropertyValue / Observation
Appearance White crystalline needles
Melting Point 98 – 100°C (Lit. 98-102°C)
Yield (Protocol A) 85 – 92%
Yield (Protocol B) 90 – 96%
Solubility Soluble in Water (hot), Ethanol (hot), DMSO.
Spectroscopic Data
  • IR (KBr, cm⁻¹): 3300–3150 (NH, NH₂ stretch), 1660 (C=O amide), 1590 (C=N pyridine).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • 9.85 (s, 1H, CONH ).

    • 8.62 (d, 1H, Pyridine H-6 ).

    • 8.01 (d, 1H, Pyridine H-3 ).

    • 7.96 (t, 1H, Pyridine H-4 ).

    • 7.58 (t, 1H, Pyridine H-5 ).

    • 4.55 (s, 2H, NH ).

Troubleshooting & Optimization

  • Oiling Out: If the product separates as an oil upon cooling, reheat the mixture with a small amount of additional ethanol until clear, then cool very slowly to room temperature before placing in an ice bath. Scratching the glass with a spatula can induce nucleation.

  • Low Yield (Protocol A): Ensure the reaction temperature reaches 150°C. If the microwave cuts off due to pressure, reduce the amount of hydrazine hydrate slightly or use a larger vessel.

  • Coloration: A yellow/brown tint indicates oxidation or overheating. Recrystallize from hot ethanol with a small amount of activated charcoal to restore the white color.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.

    • Handling: Always handle in a functioning fume hood. Wear double nitrile gloves and safety goggles.

    • Waste: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal, following local hazardous waste regulations.

  • Microwave Safety: Do NOT use metal vessels. Ensure the vessel is rated for the pressure generated (ethanol vapor pressure at 150°C is significant). Always use the safety shield/cover of the reactor.

References

  • Microwave-Assisted Hydrazide Synthesis (General): Mohamad, S. A. A., et al. "Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus."[5] Journal of Applied Pharmaceutical Research, 2022, 10(1), 29-37.[6][5][7] Link

  • Fenamic Acid Hydrazide Protocol (Green Chemistry Basis): "Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids." National Institutes of Health (PMC). Link

  • Conventional Picolinic Acid Hydrazide Synthesis: "Synthesis of this compound." PrepChem. Link

  • Characterization Data: "2-Pyridinecarboxylic Acid Hydrazide Properties." ChemicalBook. Link

Sources

Solvent selection for picolinohydrazide coordination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

Picolinohydrazide and its derivatives are a versatile class of ligands in coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions. The resulting metallo-assemblies are of significant interest in fields from catalysis to medicinal chemistry.[1][2] However, the successful synthesis and crystallization of a desired picolinohydrazide-metal complex are profoundly dependent on the reaction medium. The solvent is not merely an inert medium but an active participant that dictates reaction pathways, influences ligand tautomerism, and ultimately determines the final product's structure and dimensionality.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection in picolinohydrazide coordination reactions. We will explore the theoretical underpinnings of solvent effects and provide actionable, step-by-step protocols for synthesis, solvent screening, and crystallization.

The Decisive Role of the Solvent: A Theoretical Framework

The choice of solvent is one of the most critical parameters in directing the outcome of a coordination reaction. Its influence extends across thermodynamic and kinetic domains, affecting everything from the stability of the final complex to the rate of ligand substitution.[3] For picolinohydrazide ligands, three primary solvent characteristics must be considered: polarity (dielectric constant), proticity (hydrogen bonding capability), and coordinating ability.

Picolinohydrazide Tautomerism: A Solvent-Mediated Equilibrium

Picolinohydrazide, like other hydrazone-containing molecules, can exist in a tautomeric equilibrium between its keto-amine and enol-imine forms.[5][6] The specific tautomer present in solution is heavily influenced by the solvent environment, which in turn dictates the available donor atoms for metal coordination.

  • Keto-Amine Form: Generally predominates in the solid state and is stabilized by polar protic solvents through hydrogen bonding. Coordination typically occurs through the pyridine nitrogen and the carbonyl oxygen.

  • Enol-Imine Form: Deprotonation of the enol form creates a highly effective N,N,O-tridentate chelating ligand. Polar aprotic solvents can facilitate the formation of this tautomer. The specific tautomer stabilized by the solvent directly impacts the coordination mode and the geometry of the resulting complex.[7][8]

Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, governs its ability to stabilize charged or polar species.[3]

  • High-Dielectric Solvents (e.g., Water, DMSO): These solvents are effective at stabilizing charged intermediates and ionic complexes. They can facilitate ligand exchange reactions and promote the dissociation of ion pairs.[3]

  • Low-Dielectric Solvents (e.g., Dichloromethane, THF): These solvents favor the formation of neutral complexes and ion-paired species. They can slow down substitution reactions and are often used when trying to isolate a neutral coordination compound.[3]

Protic vs. Aprotic Solvents: The Hydrogen Bonding Effect

This is arguably the most critical distinction for hydrazone chemistry.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[9][10] They can solvate both cations and anions effectively. However, their strong hydrogen bonding with the picolinohydrazide ligand (especially the N-H and C=O groups) can sometimes hinder coordination by stabilizing the free ligand. Despite this, they are commonly used for synthesis due to the good solubility of many metal salts.[11][12]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds.[13][14] They are excellent at solvating cations but are poor at solvating anions. This leaves anions (like deprotonated ligands or counter-ions) "bare" and more reactive. Using a polar aprotic solvent can enhance the nucleophilicity of the deprotonated enol-imine tautomer, promoting coordination.

Coordinating vs. Non-Coordinating Solvents

Solvents can also be classified by their ability to directly coordinate to the metal center.

  • Coordinating Solvents (e.g., DMSO, Acetonitrile, Pyridine): These solvents can compete with the picolinohydrazide ligand for available coordination sites on the metal ion.[3][15] This can be advantageous, forming a solvated intermediate that is then substituted by the primary ligand. However, if the solvent binds too strongly, it can prevent the desired complex from forming or lead to the inclusion of solvent molecules in the final structure.[16]

  • Non-Coordinating Solvents (e.g., Hexane, Dichloromethane, Toluene): These solvents act primarily as a medium for the reaction without directly binding to the metal. They are often used when trying to avoid solvent competition and isolate the pure metal-ligand complex.

The interplay of these factors is summarized in the table below.

Table 1: Properties of Common Solvents in Picolinohydrazide Coordination Chemistry

Solvent Abbreviation Type Dielectric Constant (ε) Coordinating Ability Typical Application Notes
Water H₂O Polar Protic 80.1 High Dissolves many metal salts; promotes hydrolysis. Can lead to aqua-ligated complexes. Often used in hydrothermal syntheses.[4][17]
Methanol MeOH Polar Protic 32.7 Moderate Excellent general-purpose solvent for synthesis and crystallization. Balances solubility and reactivity.[11]
Ethanol EtOH Polar Protic 24.5 Moderate Similar to methanol but less polar. Often used for recrystallization to obtain high-quality crystals.[12][18]
Dimethylformamide DMF Polar Aprotic 36.7 High Good for dissolving both ligands and metal salts. Can deprotonate the ligand upon heating. Competes for coordination sites.[19]
Dimethyl Sulfoxide DMSO Polar Aprotic 46.7 Very High Excellent solvent but coordinates strongly to most metals, which can inhibit reaction. Difficult to remove due to high boiling point.[20]
Acetonitrile MeCN Polar Aprotic 37.5 High Good coordinating solvent that can often be displaced by the picolinohydrazide ligand. Useful for electrochemical studies.
Dichloromethane DCM Nonpolar 9.1 Low Used for reactions involving sensitive compounds or when a non-coordinating environment is desired. Good for product extraction.

| Tetrahydrofuran | THF | Polar Aprotic | 7.6 | Moderate | A less polar aprotic option. Can coordinate to some metal centers. |

Protocols for Synthesis and Solvent Optimization

The following protocols provide a framework for the synthesis, solvent screening, and crystallization of picolinohydrazide-metal complexes.

General Protocol for Synthesis of a Picolinohydrazide-Metal(II) Complex

This protocol provides a general starting point. Molar ratios, temperature, and reaction time will require optimization.

Materials:

  • Picolinohydrazide (1 mmol)

  • Metal(II) salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O) (1 mmol)

  • Selected solvent (e.g., Methanol) (20-30 mL)

  • Stir plate, reflux condenser, round-bottom flask

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • Dissolve picolinohydrazide (1 mmol) in the chosen solvent (20 mL) in a round-bottom flask, with gentle heating if necessary.

  • In a separate container, dissolve the metal(II) salt (1 mmol) in the minimum amount of the same solvent (5-10 mL).

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Observe for any immediate precipitate formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the solution to cool slowly to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. Characterize the product using appropriate techniques (IR, NMR, Elemental Analysis, X-ray diffraction).

Protocol for Systematic Solvent Screening

To rationally optimize a reaction, a parallel screening of solvents is highly effective.

G Start Define Reaction (Ligand + Metal Salt) Select Select Diverse Solvents (Protic, Aprotic, Polarity Range) Start->Select Setup Set Up Parallel Reactions (Identical Stoichiometry, Temp, Time) Select->Setup Monitor Monitor Reactions (TLC, Color Change, Precipitation) Setup->Monitor Isolate Isolate Products (Filtration, Evaporation) Monitor->Isolate Analyze Analyze Outcomes (Yield, Purity, Structure) Isolate->Analyze Optimize Select Best Solvent(s) for Optimization & Crystallization Analyze->Optimize

Procedure:

  • Select a range of 4-6 solvents from Table 1, ensuring diversity in polarity, proticity, and coordinating ability (e.g., Methanol, DMF, Acetonitrile, Dichloromethane).

  • Set up parallel reactions as described in Protocol 2.1, one for each solvent. Ensure all other parameters (stoichiometry, concentration, temperature, stir rate, reaction time) are kept identical across all reactions.

  • After the designated reaction time, cool all flasks to room temperature.

  • Document the outcome for each solvent:

    • Did a precipitate form? What was its color and nature (crystalline vs. amorphous)?

    • What is the appearance of the solution?

    • If no precipitate formed, attempt to induce precipitation by reducing the solvent volume or by adding an anti-solvent.

  • Isolate any solid products and determine the yield for each reaction.

  • Perform characterization (e.g., IR spectroscopy) on each product. A simple comparison of IR spectra can quickly reveal if the same or different products were formed in the different solvents.

  • Based on these results, select the solvent that provides the highest yield of the desired, pure product for scale-up and crystallization trials.

Protocol for Crystallization of Picolinohydrazide Complexes

Obtaining single crystals suitable for X-ray diffraction is crucial for definitive structural elucidation. The choice of solvent system is paramount.[21][22]

A. Slow Evaporation:

  • Dissolve the complex in a suitable solvent (one in which it is moderately soluble) with gentle heating to achieve saturation.

  • Filter the hot solution to remove any particulate matter.

  • Transfer the solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with pinholes), and leave it undisturbed in a vibration-free location. Evaporation over days or weeks will slowly increase the concentration, promoting crystal growth.

B. Solvent Vapor Diffusion: This is one of the most successful methods for growing high-quality crystals.[23]

  • Dissolve the complex in a small amount of a "good" solvent (in which it is highly soluble).

  • Place this small vial inside a larger, sealed jar containing a volatile "anti-solvent" (in which the complex is insoluble). The good and anti-solvent must be miscible.

  • Slow diffusion of the anti-solvent vapor into the solution of the complex will gradually decrease its solubility, leading to crystallization.

    • Common Pairs: Methanol/Diethyl Ether, Dichloromethane/Hexane, DMF/Water.

G

Troubleshooting Common Issues

Table 2: Solvent-Related Troubleshooting Guide

Problem Potential Solvent-Related Cause & Solution
No reaction / Low yield Cause: Poor solubility of reactants. Solution: Switch to a solvent with higher solvating power (e.g., from MeOH to DMF).Cause: Solvent is inhibiting the reaction (e.g., H-bonding). Solution: Switch from a protic to an aprotic solvent.
Formation of an oil or amorphous powder Cause: Precipitation is happening too quickly. Solution: Use a solvent system where the product has slightly higher solubility. For crystallization, try a slower method like vapor diffusion.[23]
Product contains coordinated solvent molecules Cause: A strongly coordinating solvent (e.g., DMSO) was used. Solution: Repeat the synthesis in a less coordinating solvent (e.g., ethanol or THF). If the complex is already formed, attempt recrystallization from a non-coordinating solvent.

| Different product obtained than expected | Cause: The solvent may be promoting a different tautomer or acting as a reactant (e.g., hydrolysis in water).[4][24] Solution: Systematically screen other solvents (Protocol 2.2) to understand the product landscape and identify conditions that favor the desired outcome. |

Conclusion

The solvent is a powerful tool for controlling the synthesis of picolinohydrazide coordination complexes. A deep understanding of how solvent properties—polarity, proticity, and coordinating ability—interact with the ligand and metal salt is essential for success. By moving beyond a trial-and-error approach to a rational, systematic screening methodology, researchers can significantly improve reaction outcomes, increase yields, and successfully isolate novel materials for analysis and application. The protocols and theoretical framework provided herein serve as a robust starting point for any scientist working with this important class of ligands.

References

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  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

Sources

The Versatile Scaffold: A Guide to the Functionalization of Pyridine-2-Carboxylic Acid Hydrazide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the functionalization of pyridine-2-carboxylic acid hydrazide. With full editorial control, this guide is structured to provide a comprehensive understanding of the topic, moving from fundamental principles to practical applications and detailed protocols. Our focus is on delivering not just methods, but the scientific reasoning behind them, ensuring both technical accuracy and field-proven insights.

Introduction: The Significance of the this compound Moiety

This compound, a derivative of picolinic acid, has emerged as a privileged scaffold in medicinal chemistry. Its structure, combining the aromatic pyridine ring with the reactive hydrazide group, offers a unique platform for the synthesis of a diverse array of bioactive molecules. The pyridine ring, a common feature in many FDA-approved drugs, imparts desirable pharmacokinetic properties such as improved water solubility, stability, and the ability to form hydrogen bonds.[1][2] The hydrazide functional group is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.[3]

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[4][5] This guide will explore the key functionalization strategies for this scaffold and provide detailed protocols for the synthesis of promising drug candidates.

Core Chemistry and Reactivity

The chemical reactivity of this compound is centered around the nucleophilic nitrogen atoms of the hydrazide group and the electrophilic carbonyl carbon. This allows for a range of functionalization reactions, including:

  • Schiff Base Formation: Condensation with aldehydes and ketones to form hydrazones.[3]

  • Acylation: Reaction with acylating agents to form N,N'-diacylhydrazines.

  • Cyclization: Serving as a precursor for the synthesis of various five-membered heterocyclic rings such as 1,3,4-oxadiazoles and 1,2,4-triazoles.[6][7]

  • Metal Complexation: The pyridine nitrogen and the hydrazide group can act as chelation sites for various metal ions, leading to the formation of metallodrugs.[8]

The pyridine ring itself can also undergo functionalization, although this is generally more challenging due to its electron-deficient nature.[9] However, under specific conditions, reactions such as C-H functionalization can be achieved.

Key Functionalization Protocols

The following protocols are presented as self-validating systems, with explanations for the choice of reagents and conditions to ensure reproducibility and understanding.

Synthesis of this compound

The foundational starting material is typically synthesized from the corresponding ester, ethyl picolinate.

Protocol 3.1: Synthesis of this compound

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
Ethyl picolinate151.1615.1 g1.0
Hydrazine hydrate (~80%)50.0612.5 mL~2.0
Ethanol (95%)-100 mL-

Procedure:

  • To a solution of ethyl picolinate (15.1 g, 0.1 mol) in 100 mL of 95% ethanol in a 250 mL round-bottom flask, add hydrazine hydrate (~12.5 mL, ~0.2 mol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the resulting white crystalline solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven to yield this compound.

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester.

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and allows the reaction to be conducted at a suitable reflux temperature.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.

  • Cooling and Washing: Cooling the reaction mixture decreases the solubility of the product, maximizing the yield of the crystalline solid. Washing with cold ethanol and ether removes unreacted starting materials and impurities.

Schiff Base (Hydrazone) Formation

The reaction of this compound with aldehydes or ketones is a straightforward and efficient method to introduce molecular diversity.

Protocol 3.2: General Procedure for the Synthesis of Pyridine-2-Carboxylic Acid Hydrazones

Reagent Molar Equiv.
This compound1.0
Substituted Aldehyde/Ketone1.0 - 1.1
Ethanol or Methanol-
Glacial Acetic AcidCatalytic amount (2-3 drops)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol or methanol (10-15 mL) in a round-bottom flask. Gentle heating may be required.

  • Add the substituted aldehyde or ketone (1.0-1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent (e.g., ethanol, methanol).

Causality of Experimental Choices:

  • Acid Catalyst: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.

  • Solvent Choice: Ethanol and methanol are good solvents for the reactants and the resulting hydrazone products often have limited solubility in the cold solvent, facilitating isolation.

  • Reflux: Provides the energy needed for the condensation reaction and the removal of the water molecule byproduct.

Synthesis of 1,3,4-Oxadiazole Derivatives

Hydrazides can be cyclized to form 1,3,4-oxadiazoles, a class of heterocycles with known biological activities.[6][10]

Protocol 3.3: Synthesis of 2-(pyridin-2-yl)-5-substituted-1,3,4-oxadiazoles

Reagent Molar Equiv.
This compound1.0
Aromatic Carboxylic Acid1.0
Phosphorus oxychloride (POCl₃)Excess

Procedure:

  • A mixture of this compound (1.0 mmol) and an aromatic carboxylic acid (1.0 mmol) is taken in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) (5 mL) dropwise to the mixture at 0 °C.

  • After the addition is complete, reflux the reaction mixture for 5-7 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): Acts as both a dehydrating and cyclizing agent. It activates the carboxylic acid and facilitates the intramolecular cyclization to form the oxadiazole ring.

  • Reflux: High temperature is required for the cyclodehydration reaction.

  • Iced Water and Neutralization: The reaction is quenched by carefully adding it to ice to control the exothermic reaction of excess POCl₃ with water. Neutralization is necessary to precipitate the product.

Application Notes in Drug Design

The functionalized derivatives of this compound have shown promise in several therapeutic areas.

Antimicrobial Agents

Hydrazones derived from this compound are well-documented for their antimicrobial properties.[11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall. The lipophilicity of the molecule, which can be tuned by the choice of the aldehyde or ketone, plays a crucial role in its ability to penetrate the bacterial cell membrane.[12]

Workflow for Antimicrobial Drug Discovery:

G A Synthesis of Pyridine-2-carboxylic Acid Hydrazide Library B In vitro Antimicrobial Screening (MIC determination) A->B Diverse Substituents C Cytotoxicity Assays B->C Active Compounds D Lead Compound Identification C->D Selective Compounds E Mechanism of Action Studies D->E SAR Analysis F In vivo Efficacy Studies E->F Target Identification

Caption: A typical workflow for antimicrobial drug discovery using a library of functionalized this compound derivatives.

Enzyme Inhibitors

The pyridine moiety and the functionalized hydrazide group can interact with the active sites of various enzymes, making these compounds attractive as enzyme inhibitors.[13][14] For instance, derivatives have been explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases like cancer and neurodegenerative disorders.[15][16] The design of these inhibitors often involves molecular docking studies to predict the binding interactions with the target enzyme.

Key Interactions in Enzyme Inhibition:

G cluster_interactions Binding Interactions Enzyme Enzyme Active Site Inhibitor Pyridine-Hydrazide Derivative H_Bond Hydrogen Bonding Inhibitor->H_Bond Pi_Stacking π-π Stacking Inhibitor->Pi_Stacking Coordination Metal Coordination Inhibitor->Coordination H_Bond->Enzyme Pi_Stacking->Enzyme Coordination->Enzyme

Caption: Common binding interactions between a pyridine-hydrazide based inhibitor and an enzyme's active site.

Characterization and Analytical Techniques

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Technique Purpose Key Observables
FT-IR Spectroscopy Functional group identificationPresence of C=O, N-H, and C=N stretching vibrations.
¹H and ¹³C NMR Spectroscopy Structural elucidationChemical shifts and coupling constants of protons and carbons, confirming the connectivity of the molecule.
Mass Spectrometry Molecular weight determinationMolecular ion peak corresponding to the expected mass of the compound.
Elemental Analysis Determination of elemental compositionConfirmation of the empirical formula.

Safety and Handling

  • Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus oxychloride is corrosive and reacts violently with water. It should also be handled in a fume hood with appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • G. Asati, A. K. Srivastava, and P. K. Sharma, "Role of pyridines as enzyme inhibitors in medicinal chemistry," in Pyridine: Synthesis, Emerging Roles, and Applications, 2022. [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "A Brief View on Pyridine Compounds," Open Access Journal of Pharmaceutical Research, vol. 3, no. 1, 2019. [Link]

  • A. A. El-Sayed, N. M. Khalifa, and A. A. El-Gendy, "Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents," Molecules, vol. 15, no. 7, pp. 4711-4721, 2010. [Link]

  • P. Sharma, S. Kumar, and A. Kumar, "A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES," International Journal of Pharmaceutical Sciences and Research, vol. 8, no. 2, pp. 434-453, 2017. [Link]

  • S. Yaqoob et al., "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors," Drug Design, Development and Therapy, vol. 19, pp. 1295-1329, 2025. [Link]

  • S. A. El-Gyar et al., "Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes," Bioinorganic Chemistry and Applications, vol. 2013, Article ID 782390, 2013. [Link]

  • A. K. Unzner et al., "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2," Journal of Medicinal Chemistry, vol. 62, no. 17, pp. 8099-8111, 2019. [Link]

  • J. Senthilkumaran, G. Annamalai, R. Shanmugapriya, and M. Deepa, "SYNTHESIS CHARACTERISATION AND ANTIBACTERIAL ACTIVITY STUDIES OF PICOLIOHYDRAZIDE(2-PYRIDINE CARBOXYLIC ACID HYDRAZIDE)," Journal of Consortium, vol. 10, no. 1, 2020. [Link]

  • R. A. Younis, H. M. Abdel-Rahman, and M. A. El-Gazzar, "Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine," Journal of Pharmaceutical Analysis, vol. 11, no. 2, pp. 191-201, 2021. [Link]

  • Y. Nishi, "Acylation of Hydrazides with Acetic Acid and Formic Acid," Chemical and Pharmaceutical Bulletin, vol. 55, no. 8, pp. 1251-1254, 2007. [Link]

  • P. B. Holkar, S. D. Sawant, and S. B. Mhaske, "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents," Indian Journal of Pharmaceutical Sciences, vol. 75, no. 2, pp. 227-232, 2013. [Link]

  • M. A. Ali et al., "Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains," Molecules, vol. 28, no. 1, p. 212, 2022. [Link]

  • M. V. de Almeida et al., "Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions," Letters in Drug Design & Discovery, vol. 4, no. 2, pp. 129-133, 2007. [Link]

  • G. M. Castanedo, P. S. Skerlj, and D. S. SAFONOV, "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines," Organic Letters, vol. 13, no. 21, pp. 5816-5819, 2011. [Link]

  • A. Kumar, R. Kumar, and S. Kumar, "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications," Current Organic Synthesis, vol. 22, no. 1, pp. 3-30, 2025. [Link]

  • A. H. K. Sharba, R. H. Al-Bayati, M. Aouad, and N. Rezki, "Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene," Molecules, vol. 10, no. 9, pp. 1161-1168, 2005. [Link]

  • M. A. El-Hashash, M. A. El-Gendy, and S. A. El-Bordany, "Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity," Molecules, vol. 26, no. 20, p. 6241, 2021. [Link]

  • A. H. K. Sharba, R. H. Al-Bayati, M. Aouad, and N. Rezki, "Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene," Molecules, vol. 10, no. 9, pp. 1161-1168, 2005. [Link]

  • T. Nishiguchi, "O-Acetylation using acetic anhydride in pyridine," Glycoscience Protocols, 2021. [Link]

  • "Preparation of Pyridines, Part 3: By Acylation," YouTube, uploaded by OChemOnline, 25 December 2022, [Link].

  • P. S. Fier, S. Kim, and R. D. Cohen, "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines," Journal of the American Chemical Society, vol. 142, no. 19, pp. 8614-8618, 2020. [Link]

  • A. A. Abd-Ella, "A concise review on some synthetic routes and applications of pyridine scaffold compounds," Current Chemistry Letters, vol. 10, no. 4, pp. 343-366, 2021. [Link]

  • M. A. Husain et al., "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies," Journal of Chemistry, vol. 2015, Article ID 172791, 2015. [Link]

  • J. Senthilkumaran, G. Annamalai, R. Shanmugapriya, and M. Deepa, "SYNTHESIS CHARACTERISATION AND ANTIBACTERIAL ACTIVITY STUDIES OF PICOLIOHYDRAZIDE(2-PYRIDINE CARBOXYLIC ACID HYDRAZIDE)," Journal of Consortium, vol. 10, no. 1, 2020. [Link]

  • R. A. K. Rao, "A review on biological activities and chemical synthesis of hydrazide derivatives," Journal of Chemical and Pharmaceutical Research, vol. 8, no. 5, pp. 261-274, 2016. [Link]

  • A. A. Abd-Ella, "A concise review on some synthetic routes and applications of pyridine scaffold compounds," Current Chemistry Letters, vol. 10, no. 4, pp. 343-366, 2021. [Link]

  • B. D. Sherry and A. G. G. Toste, "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow," Organic Letters, vol. 19, no. 16, pp. 4279-4282, 2017. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Picolinohydrazide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of Pyridine-2-carboxylic acid hydrazide (also known as Picolinohydrazide), a critical intermediate for anti-tubercular drugs and transition metal ligands.

The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot low yields, purity issues, and scale-up failures.

Topic: Improving Yield & Purity of this compound Ticket ID: CHEM-OPT-2024-PHZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Reaction Logic & Mechanism

To fix yield issues, you must first understand the competition between the desired pathway and the dimerization pathway .

The synthesis is a nucleophilic acyl substitution where hydrazine hydrate attacks the carbonyl carbon of ethyl picolinate.

  • Desired Product: this compound (Picolinohydrazide).

  • Critical Side Reaction: If the local concentration of hydrazine is low, the newly formed Picolinohydrazide acts as a nucleophile and attacks a remaining molecule of Ethyl Picolinate, forming the symmetric dimer 1,2-dipicolinoylhydrazine .

Mechanism & Failure Points Diagram

The following diagram illustrates the kinetic competition. Note the "Dimer Trap" which is the primary cause of yield loss in 1:1 stoichiometric reactions.

ReactionMechanism Ester Ethyl Picolinate (Starting Material) Inter Tetrahedral Intermediate Ester->Inter + Hydrazine Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Product Picolinohydrazide (Target Product) Inter->Product - EtOH Dimer 1,2-Dipicolinoylhydrazine (Major Impurity) Product->Dimer + Ester (if Hydrazine low)

Figure 1: Reaction pathway showing the competitive formation of the dimer (red) when hydrazine stoichiometry is insufficient.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Conversion

Q: I am using a 1:1 molar ratio of ester to hydrazine, but my yield is stuck at ~60%. Why? A: A 1:1 ratio is statistically insufficient for this reaction. As the reaction proceeds, the concentration of hydrazine drops, increasing the probability that your product (which contains a nucleophilic -NH2 group) will attack unreacted ester.

  • The Fix: Increase Hydrazine Hydrate to 2.0 – 3.0 equivalents . This ensures hydrazine remains the dominant nucleophile throughout the reaction, suppressing dimer formation [1].

Q: My TLC shows starting material remaining even after 24 hours of reflux. A: This indicates thermodynamic stalling or wet solvent.

  • The Fix:

    • Check Solvent: Ensure you are using absolute ethanol (99.9%). Water in the solvent can induce hydrolysis of the ester back to Picolinic Acid, which is unreactive toward hydrazine under neutral reflux conditions.

    • Temperature: Ensure a vigorous reflux (~78-80°C). If using methanol, switch to ethanol to achieve a higher thermal activation barrier.

Category B: Product Isolation & "Sticky" Solids

Q: Upon cooling, I get a sticky yellow oil instead of crystals. How do I fix this? A: This "oiling out" is caused by trapped solvent or oligomeric impurities preventing crystal lattice formation.

  • The Protocol:

    • Evaporate the reaction solvent to ~1/3 volume.

    • Add cold Diethyl Ether or n-Hexane (anti-solvent) dropwise with vigorous stirring.

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • If it remains oily, cool to -20°C overnight.

Q: My product has a melting point lower than the reported 98-100°C. A: You likely have trapped hydrazine hydrate or water.

  • The Fix: Recrystallize from hot ethanol . Filter the crystals and wash with cold ether . Dry in a vacuum desiccator over

    
     or silica gel to remove bound water/hydrazine.
    
Category C: Green Chemistry & Speed

Q: Can I avoid the 5-hour reflux? A: Yes. Microwave-assisted synthesis can reduce reaction time to minutes.[1]

  • Insight: Microwave irradiation provides rapid internal heating, accelerating the nucleophilic attack. Solvent-free grinding methods are also effective for smaller scales [2, 3].

Optimized Experimental Protocols

Protocol A: High-Yield Batch Synthesis (Recommended for >10g scale)

This protocol prioritizes purity and yield over speed.

  • Setup: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stir Bar.

  • Reagents:

    • Ethyl Picolinate: 15.1 g (0.1 mol)

    • Hydrazine Hydrate (99%): 10.0 g (0.2 mol) [2.0 Equiv]

    • Absolute Ethanol: 50 mL[2]

  • Procedure:

    • Dissolve Ethyl Picolinate in Ethanol.

    • Add Hydrazine Hydrate dropwise at Room Temperature (RT) over 10 mins (Exothermic).

    • Reflux at 80°C for 4–6 hours. Monitor TLC (System: EtOAc/MeOH 9:1).

    • Cool to RT. If crystals do not form, cool to 0°C.

  • Work-up:

    • Filter the white crystalline solid.

    • Critical Step: Wash with 20 mL cold ethanol, followed by 20 mL cold diethyl ether (removes unreacted ester and hydrazine).

    • Dry under vacuum.

  • Expected Yield: 90–95% [1].

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for library synthesis or small scale (<1g).

  • Reagents: Mix Ethyl Picolinate (1 mmol) and Hydrazine Hydrate (2 mmol) in a microwave vial.

  • Solvent: Ethanol (1 mL) or Solvent-Free.

  • Conditions: Irradiate at 140 W (or 80°C hold) for 2–5 minutes .

  • Work-up: Cool vial. Add ice-cold water or ethanol to precipitate product.

  • Expected Yield: 85–92% [2].

Comparative Data: Method Efficiency

The following table summarizes expected outcomes based on different methodologies.

MethodReagent Ratio (Ester:Hydrazine)SolventTimeYield (%)Purity Profile
Standard Reflux 1 : 1Ethanol5-8 h60-70%Moderate (Dimer risk)
Optimized Reflux 1 : 2 Abs. Ethanol 4-6 h 90-95% High
Microwave 1 : 1.5Ethanol/None3-10 min85-92%High
Grinding 1 : 1.2None (Solid)10-20 min80-90%Moderate (Requires washing)

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Analyze Crude Product Issue1 Low Yield (<70%) Start->Issue1 Issue2 Sticky/Oily Product Start->Issue2 Issue3 Impure (High MP or Dimer) Start->Issue3 Check1 Check Stoichiometry Issue1->Check1 Check2 Check Solvent/Workup Issue2->Check2 Check3 Check Reaction Time Issue3->Check3 Action1 Increase Hydrazine to 2.0 eq Check1->Action1 If 1:1 ratio used Action2 Triturate with Cold Ether Recrystallize from EtOH Check2->Action2 Trapped solvent? Action3 Reduce Reflux Time or Switch to Microwave Check3->Action3 Dimer present?

Figure 2: Diagnostic workflow for identifying and correcting synthesis failures.

References

  • PrepChem. Synthesis of this compound. Retrieved from: [Link]

  • Mohamad, S. A. A., et al. (2022).[3][4] Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus.[5] Journal of Applied Pharmaceutical Research.[6] Retrieved from: [Link]

  • Kumar, A., et al. A Highly Efficient Solvent Free Synthesis of Hydrazides Using Grinding Technique.[7] ResearchGate. Retrieved from: [Link]

Sources

Technical Support Center: Picolinohydrazide Complex Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: P-HYD-SOL-001
Assigned Specialist: Senior Application Scientist (Coordination Chemistry & Formulation)

Introduction: The Solubility Paradox

You are likely encountering a common paradox in coordination chemistry: Picolinohydrazide complexes often exhibit potent biological activity (anti-tubercular, anti-cancer) but possess negligible aqueous solubility .

From a molecular perspective, this is not an accident; it is a feature of their stability. The picolinohydrazide ligand forms a rigid, planar chelate ring with transition metals (Cu, Zn, Fe). These planar units stack efficiently via


 interactions, creating high lattice energy that water molecules cannot easily disrupt.

This guide provides a tiered troubleshooting approach, moving from immediate solvent fixes to advanced formulation and structural re-engineering .

Module 1: Diagnostic & Immediate Solvent Engineering

The Problem: You cannot perform biological assays (MIC, cytotoxicity) because the complex precipitates when the stock solution is diluted into the culture medium.

Root Cause Analysis
  • Planarity: The hydrazone linkage (

    
    ) creates a conjugated, flat system.
    
  • Neutrality: Most stable picolinohydrazide complexes are neutral (

    
    ), lacking the ionic charge required for hydration.
    
  • Agglomeration: Upon dilution in water, hydrophobic exclusion forces drive the complexes together, causing rapid precipitation.

Protocol A: The DMSO "Step-Down" Method

Use this for immediate biological screening.

Theory: Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent that disrupts intermolecular hydrogen bonding. However, high DMSO concentrations are cytotoxic. The goal is to maximize stock concentration to minimize final DMSO


 in the assay.

Step-by-Step Procedure:

  • Micronization: Finely grind the complex. Large crystals have a lower surface-area-to-volume ratio, slowing dissolution.

  • Primary Solubilization: Dissolve the complex in 100% DMSO to reach a concentration of 10 mM .

    • Tip: If dissolution is slow, sonicate at 40°C for 10 minutes.

  • Quality Check: Hold the vial against a light source. The solution must be transparent. Any turbidity indicates a suspension, not a solution.

  • Serial Dilution (The Critical Step):

    • Do NOT add water directly to the DMSO stock.

    • Instead, add the DMSO stock dropwise into the vortexing aqueous buffer.

    • Target: Final DMSO concentration must be

      
       (v/v) to avoid solvent interference with proteins or cells [1].
      
Solvent Compatibility Data
SolventDielectric Constant (

)
Solubility PotentialBiological Compatibility
Water 80.1Very LowHigh
Methanol 32.7Low/ModerateToxic (Avoid in cell assays)
DMSO 46.7High Acceptable (

)
DMF 36.7HighLow (More toxic than DMSO)
PEG-400 12.4ModerateHigh (Good co-solvent)

Module 2: Formulation Strategies (Cyclodextrin Encapsulation)

The Problem: DMSO is not suitable for your specific assay, or the complex precipitates even at 0.1% DMSO.

The Solution: Host-Guest chemistry using


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
. The hydrophobic picolinohydrazide complex enters the CD cavity, while the hydrophilic CD exterior interacts with water [2].
Protocol B: The Kneading Method (Solid-State)

This is often superior to solution-mixing for highly insoluble guests.

  • Stoichiometry: Calculate a 1:1 molar ratio of Complex :

    
    -CD.
    
  • Wetting: Place the

    
    -CD in a mortar. Add a minimum amount of water/ethanol (50:50 v/v) to create a thick paste.
    
  • Incorporation: Slowly add the picolinohydrazide complex to the paste while grinding vigorously.

  • Kneading: Grind for 45–60 minutes . The paste may dry out; add drops of solvent to maintain consistency.

    • Mechanism:[1] Mechanical energy forces the hydrophobic guest into the CD cavity.

  • Drying: Dry the paste at 40°C under vacuum for 24 hours.

  • Reconstitution: The resulting powder should be rapidly soluble in water.

Visual Workflow: Inclusion Complex Formation

InclusionComplex Complex Hydrophobic Complex Paste Kneading Phase (Solvent + Energy) Complex->Paste Add Guest CD Beta-Cyclodextrin (Host) CD->Paste Add Host Inclusion Inclusion Complex (Water Soluble) Paste->Inclusion 1hr Grinding + Drying

Figure 1: Workflow for generating water-soluble inclusion complexes via the kneading method.

Module 3: Structural Modification (Synthetic Engineering)

The Problem: Formulation is insufficient. You need a permanently soluble analog for in vivo studies.

The Solution: Covalent modification of the ligand before complexation. You must disrupt the crystal lattice or introduce ionizable groups [3].

Strategic Decision Tree

StructuralMod Start Solubility Issue Identified CheckActivity Is the Hydrazide -NH- critical for activity? Start->CheckActivity Yes YES: Modify the Picolinic Ring CheckActivity->Yes No NO: Modify the Hydrazone Tail CheckActivity->No Sulfonation Add Sulfonate (-SO3Na) at position 4 or 5 Yes->Sulfonation Carboxyl Add Carboxyl (-COOH) (Salt formation) Yes->Carboxyl PEGylation Attach PEG Chain No->PEGylation Amine Add Morpholine/Piperazine (Protonatable) No->Amine

Figure 2: Decision logic for structural modification based on pharmacophore retention.

Recommended Synthetic Targets
  • Sulfonation: Sulfonating the pyridine ring (e.g., 5-sulfopyridine-2-carboxylic acid hydrazide) introduces a permanent negative charge, drastically increasing water solubility without necessarily blocking metal coordination.

  • PEGylation: Attaching a short polyethylene glycol (PEG) chain to the amide nitrogen (if non-essential for binding) creates a "stealth" shield that prevents aggregation.

Frequently Asked Questions (FAQ)

Q1: My complex dissolves in DMSO, but precipitates immediately when I add cell culture media. Why? A: This is "Crash Precipitation."[2] The complex is soluble in DMSO but insoluble in water. When the DMSO is diluted, the solvent power drops below the saturation point of the complex.

  • Fix: Use the Cyclodextrin method (Module 2) or try a co-solvent system (e.g., DMSO:PEG-400:Water in a 5:40:55 ratio) to bridge the polarity gap.

Q2: Can I use acidic pH to dissolve the complex? A: Proceed with caution. While protonating the pyridine nitrogen (pKa ~5.2) increases solubility, it may also dissociate the metal complex .

  • Test: Check the UV-Vis spectrum at pH 4 vs. pH 7. A shift in

    
     usually indicates demetallation. If the spectrum changes, pH adjustment is not a valid solubilization strategy.
    

Q3: How do I know if the Cyclodextrin kneading worked? A: Perform Differential Scanning Calorimetry (DSC) .

  • Result: The pure complex will have a sharp melting point peak. The physical mixture will show the same peak. The inclusion complex will show the disappearance or significant shift of this peak, indicating the guest is molecularly dispersed within the host [2].

References

  • MDPI (2021). DMSO Solubility Assessment for Fragment-Based Screening.

  • National Institutes of Health (PMC). Preparation and Characterization of Cyclodextrin Inclusion Complexes.

  • National Institutes of Health (PubMed). Structural modification aimed for improving solubility of lead compounds.

  • ResearchGate. Solubility of the ligands and the complexes in some selected solvents.

Sources

Technical Support Guide: Purification of Crude Pyridine-2-Carboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Pyridine-2-carboxylic acid hydrazide (2-picolinyl hydrazide) is a critical intermediate in the synthesis of metallo-pharmaceuticals and heterocyclic building blocks. While the primary synthesis—hydrazinolysis of ethyl picolinate—is chemically straightforward, achieving pharmaceutical-grade purity (>98%) is often complicated by the persistent presence of hydrazine hydrate, hydrolysis byproducts (picolinic acid), and oxidative discoloration.

This guide moves beyond standard textbook procedures to address the specific "pain points" encountered during scale-up and purification. It focuses on solubility differentials and thermodynamic control to isolate the target hydrazide from its impurities.

Troubleshooting & FAQ: Researcher to Researcher

Q1: My crude product is a yellow/brown oil that refuses to crystallize. How do I induce precipitation? Diagnosis: This is typically caused by trapped solvent (ethanol) or the presence of unreacted ethyl picolinate which depresses the melting point. Corrective Action:

  • Solvent Swap: Evaporate the reaction solvent completely (rotary evaporator). Redissolve the oily residue in a minimum amount of boiling absolute ethanol .

  • Seed & Scratch: Cool the solution slowly to room temperature. If oiling persists, scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Anti-Solvent Addition: Add diethyl ether or n-hexane dropwise to the cooled ethanolic solution until turbidity persists. Refrigerate at 4°C overnight.

Q2: The product has a persistent pink or yellow hue even after recrystallization. What is the cause? Diagnosis: This indicates oxidative degradation of hydrazine residues or trace transition metal contamination (if metal spatulas/equipment were used). Corrective Action:

  • Activated Charcoal: During the hot filtration step of recrystallization, add activated charcoal (5-10% w/w). Boil for 5-10 minutes and filter through a Celite pad while hot. This effectively adsorbs colored oxidative impurities.

Q3: NMR shows significant hydrazine hydrate peaks. How do I remove this toxic impurity without decomposing the product? Diagnosis: Hydrazine hydrate is "sticky" and often co-crystallizes or remains trapped in the lattice. Corrective Action:

  • The "Cold Wash" Technique: Do not wash with water, as the hydrazide is highly water-soluble (

    
    ). Instead, wash the filter cake copiously with ice-cold anhydrous ethanol  followed by anhydrous ether .
    
  • Azeotropic Removal (Advanced): If the impurity persists, suspend the crude solid in xylene or toluene and reflux. Hydrazine hydrate forms an azeotrope with these solvents and can be distilled off, leaving the hydrazide behind.

Q4: My melting point is broad (e.g., 90–95°C) instead of sharp (98–100°C). Is this picolinic acid? Diagnosis: A broad melting point usually indicates a mixture of the target hydrazide and picolinic acid (formed by hydrolysis if water was present in the ester starting material). Corrective Action:

  • Base Wash: Dissolve the crude in a minimum amount of organic solvent (e.g., chloroform/ethanol mix) and wash rapidly with a cold, weak carbonate solution (

    
    ) to remove the acidic impurity. Note: Proceed quickly to avoid hydrolyzing the hydrazide.
    

Master Purification Protocol

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Hydrazine + Ester) Evap 1. Rotary Evaporation (Remove bulk Ethanol) Crude->Evap Residue Oily/Solid Residue Evap->Residue Wash 2. Trituration/Wash (Cold Abs. Ethanol + Ether) Residue->Wash Remove excess Hydrazine Filter1 Filtration Wash->Filter1 Recryst 3. Recrystallization (Boiling Ethanol + Charcoal) Filter1->Recryst Remove color/trace acid Pure Pure 2-Picolinyl Hydrazide (White Crystals, MP 99-101°C) Recryst->Pure

Caption: Step-by-step purification logic flow from crude reaction mixture to pharmaceutical-grade crystal isolation.

Detailed Methodology

Reagents Required:

  • Absolute Ethanol (Anhydrous)

  • Diethyl Ether (or MTBE)

  • Activated Charcoal (Norit)

  • Celite (Filter aid)

Step 1: Isolation of Crude Solid

  • Upon completion of the reflux (ethyl picolinate + hydrazine hydrate), concentrate the reaction mixture under reduced pressure (Rotavap) at 50°C until a viscous residue or solid mass remains.

  • Critical Step: Do not dry completely to a hard cake if it contains significant hydrazine. Add 20 mL of diethyl ether to the residue and triturate (grind/stir) vigorously. This precipitates the hydrazide while keeping unreacted ester and hydrazine in the ether phase.

  • Filter the solid.[1]

Step 2: Recrystallization (The Purification Engine)

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add Absolute Ethanol (approx. 5-7 mL per gram of crude).

  • Heat to boiling. If the solid does not dissolve completely, add ethanol in small increments (1 mL) until dissolution is just achieved.

    • Note: If colored, add Activated Charcoal (5% wt) at this stage and boil for 2 mins.

  • Hot Filtration: Filter the boiling solution through a pre-warmed funnel (or Celite pad) to remove charcoal or insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature on the benchtop (approx. 1 hour). Then, move to a refrigerator (4°C) for 2-4 hours.

    • Why? Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities.

Step 3: Final Wash & Drying

  • Filter the white crystals.

  • Wash the filter cake twice with cold diethyl ether .

  • Dry in a vacuum desiccator over

    
     or silica gel.
    

Technical Data & Impurity Profile

Impurity Identification Table
ImpurityOriginDetection (Visual/Analytic)Removal Strategy
Hydrazine Hydrate Excess ReagentSticky texture; Basic pH; Reducing agentWash with cold EtOH/Ether; Azeotrope with Xylene.
Ethyl Picolinate Unreacted Starting MaterialOily consistency; Lower MPSoluble in Ether (wash away); Recrystallization.[2]
Picolinic Acid Hydrolysis ByproductBroad MP; Acidic pHBicarbonate wash; Recrystallization (less soluble in EtOH).
Oxidation Products Air Oxidation of HydrazineYellow/Pink colorationActivated Charcoal treatment.
Physical Properties Reference
PropertyValueNotes
Molecular Formula

MW: 137.14 g/mol
Melting Point 98 – 100°C Sharp MP indicates high purity [1, 2].[3][4]
Solubility (Water) High (

)
Do not use water for washing [4].
Solubility (Ethanol) Moderate (

)
Ideal for recrystallization [4].
Solubility (Acetonitrile) Low (

)
Good anti-solvent candidate [4].[5]

Impurity Logic Diagram

ImpurityOrigins Start Ethyl Picolinate + Hydrazine Hydrate Target 2-Picolinyl Hydrazide (Target) Start->Target Main Rxn Impurity1 Picolinic Acid (Hydrolysis) Start->Impurity1 + H2O (Moisture) Impurity2 Unreacted Ester (Incomplete Rxn) Start->Impurity2 Low Temp/Time Impurity3 Colored Azines (Oxidation) Start->Impurity3 + O2 (Air)

Caption: Mechanistic origins of common impurities during the synthesis of this compound.

References

  • ChemicalBook. (2026). This compound Properties and Synthesis. Retrieved from

  • TCI Chemicals. (n.d.). 2-Pyridinecarboxylic Acid Hydrazide Product Specification. Retrieved from

  • Zareef, M., et al. (2006).[6] Crystal structure of picolinic acid hydrazide, C6H7N3O. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from

  • Diniz, L.F., et al. (2023).[5] Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes. Retrieved from

  • Org. Synth. (2004). General methods for hydrazide purification. Organic Syntheses, Coll. Vol. 10. Retrieved from

Sources

Minimizing side reactions in picolinohydrazide Schiff base formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Picolinohydrazide Schiff Base Formation Ticket ID: CHEM-SUP-2024-PHZ Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Picolinohydrazide (2-pyridinecarboxylic acid hydrazide) is a critical scaffold in drug discovery, particularly for anti-tubercular agents and metallo-pharmaceuticals. Its synthesis involves the condensation of the hydrazide with a carbonyl compound (aldehyde/ketone) to form an acylhydrazone.[1]

However, this reaction is not a simple "mix and stir." It is governed by a delicate equilibrium and competing pathways. This guide addresses the three primary failure modes: Hydrolysis (poor yield), Azine Formation (major impurity), and Cyclization (structure degradation).

Module 1: The Reaction Logic (Thermodynamics & Kinetics)

Q: Why is my reaction stalling at 50-60% conversion?

A: You are fighting a reversible equilibrium. The formation of the Schiff base (acylhydrazone) releases a molecule of water. Unlike simple imine formation, acylhydrazones are more stable, but the reaction is still strictly reversible.

  • The Fix: You must remove water to drive the equilibrium to the right (Le Chatelier’s Principle).

    • Method A (Azeotropic): Use a Dean-Stark trap with toluene if your substrate is soluble in non-polar solvents (rare for picolinohydrazide).

    • Method B (Chemical): Add anhydrous molecular sieves (3Å or 4Å) directly to the reaction flask.

    • Method C (Solvent Choice): Use absolute ethanol or methanol. Avoid 95% ethanol, as the initial water content penalizes the equilibrium from the start.

Q: I added more acid catalyst to speed it up, but the reaction stopped. Why?

A: You fell off the "pH Bell Curve." This reaction requires a "Goldilocks" pH (typically pH 4–5).

  • Too Basic (pH > 6): The carbonyl oxygen is not protonated, making it a poor electrophile. Attack by the hydrazide is slow.

  • Too Acidic (pH < 3): The hydrazide nitrogen (the nucleophile) gets protonated (

    
    ). Once protonated, it loses its lone pair and cannot attack the carbonyl.
    

Note on Picolinohydrazide: Unlike simple benzhydrazides, picolinohydrazide has a pyridine nitrogen. This basic nitrogen (


) can act as an internal "proton sponge," buffering your catalyst. You may need slightly more acid (e.g., glacial acetic acid) than usual to ensure the catalytic cycle proceeds.

Module 2: Troubleshooting Impurities (Side Reactions)

Q: I see a symmetric impurity that won't wash away. What is it?

A: It is likely the Azine (


). 
Azines form when hydrazine acts as a linker between two carbonyl molecules.[2]
  • Source 1: Impure Starting Material. If your picolinohydrazide contains trace free hydrazine (from its own synthesis), that hydrazine will rapidly react with 2 equivalents of your aldehyde to form a symmetric azine.

  • Source 2: Disproportionation. Under harsh reflux or prolonged heating, the hydrazone can hydrolyze and recombine.

The Fix:

  • Check the purity of your picolinohydrazide starting material.

  • Avoid large excesses of the aldehyde.

  • Purification: Azines are often much less soluble than the product. If a precipitate forms immediately upon mixing, filter it out—it might be the azine.

Q: My product mass spec shows [M-18]. Did it cyclize?

A: Yes, you formed a 1,3,4-Oxadiazole. Picolinohydrazide Schiff bases can undergo oxidative cyclization or dehydration to form 1,3,4-oxadiazoles.

  • Trigger: This usually requires an oxidant (like

    
    ) or a dehydrating agent (
    
    
    
    ), but it can happen thermally if the reaction is refluxed too vigorously in high-boiling solvents (DMSO/DMF).
  • Prevention: Keep the temperature

    
     80°C (Ethanol reflux). Avoid oxidative conditions.
    

Module 3: Visualization of Pathways

The following diagram maps the critical decision points where the reaction succeeds or fails.

ReactionPathways Start Picolinohydrazide + Aldehyde Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Rate limiting at low pH) Azine Symmetric Azine (Impurity) Start->Azine Trace Hydrazine contamination Product Acylhydrazone (Schiff Base) Inter->Product - H2O (Acid Catalyzed) Oxadiazole 1,3,4-Oxadiazole (Cyclized Side Product) Product->Oxadiazole Oxidation/High T (- 2H or Dehydration) Hydrolysis Reverted Starting Materials Product->Hydrolysis + H2O (Equilibrium Shift)

Caption: Figure 1. Reaction network showing the desired pathway (Green) versus competitive failure modes (Red) and reversibility (Grey).

Module 4: Optimized Experimental Protocol

Objective: Synthesis of Picolinohydrazide Schiff Base (Target Scale: 1-5 mmol).

Reagents
ComponentStoichiometryRoleNotes
Picolinohydrazide1.0 equivNucleophileEnsure hydrazine-free.
Aldehyde/Ketone1.0 - 1.1 equivElectrophileSlight excess drives equilibrium.
Absolute Ethanol10-15 mL/mmolSolventMust be dry (anhydrous).
Glacial Acetic Acid2-5 dropsCatalystMaintains pH ~4-5.
Step-by-Step Methodology
  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Optional: Add a drying tube (CaCl2) to the top of the condenser to exclude atmospheric moisture.

  • Dissolution:

    • Dissolve 1.0 equiv of Picolinohydrazide in Absolute Ethanol.

    • Note: If solubility is poor at RT, warm gently to 40°C.

  • Activation:

    • Add the aldehyde (1.0 - 1.1 equiv).

    • Add Glacial Acetic Acid (catalytic amount).

    • Checkpoint: The solution may change color (often yellow) indicating imine formation initiation.

  • Reaction:

    • Heat to reflux (approx. 78°C) for 3–6 hours.

    • Monitoring: Check TLC every hour. Look for the disappearance of the hydrazide (usually polar, stays near baseline) and the appearance of a less polar product.

  • Isolation (The "Cool Down"):

    • Allow the mixture to cool slowly to room temperature.

    • Critical Step: Many hydrazones crystallize upon cooling. If a precipitate forms, filter it.[3]

    • If no precipitate: Evaporate solvent to 50% volume and cool in an ice bath.

  • Purification (Recrystallization):

    • Do not use column chromatography if possible (silica is acidic and can hydrolyze the product).

    • Recrystallize from hot ethanol.

    • Filter and wash with cold ether or hexane to remove unreacted aldehyde.

Module 5: The pH-Rate Profile (Mechanism)

Understanding the acid catalysis is vital. The reaction rate is not linear with acid concentration.

Caption: Figure 2.[3][4][5][6][7][8][9][10][11] The "Bell-Shaped" dependence of reaction rate on pH. Operating outside pH 4-5 drastically reduces yield.

References

  • Mechanistic Basis of Hydrazone Formation

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
    • Relevance: Defines the stability constants and hydrolysis rates
  • Catalysis and pH Effects

    • Cordes, E. H., & Jencks, W. P. (1962). General Acid Catalysis of Semicarbazone Formation. Journal of the American Chemical Society, 84(22), 4319–4328.
    • Relevance: The seminal work establishing the rate-limiting step changes based on pH (protonation of nucleophile vs.
  • Picolinohydrazide Specifics & Metal Chelation

    • Bernhardt, P. V., et al. (2022). Synthesis and Properties of Transition Metal Complexes of Schiff Bases Derived from 2-Picolinohydrazide. Asian Journal of Chemistry.
    • Relevance: Details the synthesis conditions specific to the pyridine-ring containing hydrazides and their metal binding properties.
  • Side Reactions (Azines & Cyclization)

    • Rostamizadeh, S., et al. (2013). Synthesis of Asymmetric Azines.
    • Relevance: Practical discussion on the competition between hydrazone and azine formation.[12]

  • Oxadiazole Formation (Cyclization Side Reaction)

    • Bostrom, J., et al. (2017).[13] A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides.[7][10][13][14] Chemical Science.

    • Relevance: Explains the conditions (oxidative/dehydrative) that force the hydrazone to cyclize into an oxadiazole, helping users avoid these conditions.

Sources

Optimizing reflux time for picolinic acid hydrazide production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reflux Time & Purity Protocols

Executive Summary

The synthesis of Picolinic Acid Hydrazide (Picolinohydrazide) is a critical intermediate step in the production of metal-chelating agents and antitubercular drugs. While the reaction—hydrazinolysis of picolinate esters—is chemically straightforward, process deviations often occur during the reflux phase .

This guide addresses the "Hidden Variables" of reflux time: how it dictates not just conversion, but the specific impurity profile (dimerization vs. oxidation). We move beyond "cookbook chemistry" to a kinetically controlled optimization strategy.

Module 1: The Kinetics of Reflux (Time Optimization)

Q: Is there a universal "correct" reflux time? A: No. "Overnight" is often a lazy standard that degrades purity. For the reaction of Methyl/Ethyl Picolinate with Hydrazine Hydrate in Ethanol (


):
  • Kinetic Sweet Spot: 2.0 – 4.0 Hours.

  • The Mechanism: The pyridine nitrogen is electron-withdrawing, making the carbonyl carbon highly electrophilic. This reaction is significantly faster than benzohydrazide synthesis.

Q: What happens if I reflux too long (>6 hours)? A: You risk two specific failure modes:

  • Oxidative Discoloration: Hydrazine is sensitive to air. Extended reflux without an inert atmosphere leads to yellow/brown diazenyl impurities.

  • Thermal Decomposition: While the pyridine ring is stable, the hydrazide moiety can undergo slow thermal degradation or dehydration to 1,2,4-triazole derivatives if impurities are present.

Q: How do I scientifically determine the endpoint? A: Do not rely on time. Rely on Thin Layer Chromatography (TLC) .

  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase:

    
     (9:1)
    
  • Visualization: UV (254 nm). The starting ester is UV-active and less polar (higher

    
    ). The hydrazide is more polar (lower 
    
    
    
    ).
  • Stop Condition: When the Ester spot is non-detectable.

Module 2: Troubleshooting & Impurity Profiling

Q: My product is yellow/brown instead of white. Is it ruined? A: Not necessarily, but it requires remediation.

  • Cause: Oxidation of excess hydrazine or trace metal contamination during reflux.

  • Fix: Recrystallize from hot Ethanol (

    
    ). If color persists, treat the hot solution with activated charcoal, filter while hot, and cool slowly.
    
  • Prevention: Purge the reaction vessel with Nitrogen (

    
    ) before heating.
    

Q: I have low yield, and the product is sticky/oily. A: This is a "Solubility Trap."

  • Cause: Picolinic acid hydrazide is amphiphilic.[1] If you use too much solvent or if the reaction contains too much water (from low-grade Hydrazine Hydrate), the product stays in solution or oils out.

  • Fix:

    • Evaporate 50% of the solvent.

    • Add a non-polar anti-solvent (Diethyl Ether or n-Hexane) dropwise until turbidity appears.

    • Cool to

      
       to force crystallization.
      

Q: What is the "Dimer" impurity, and how do I stop it? A: The Dimer is 1,2-Bis(picolinoyl)hydrazine .

  • Mechanism: Once the hydrazide forms, it is still a nucleophile. If Hydrazine is depleted, the product attacks the starting ester.

  • Solution: Stoichiometric Excess. Always use 1.5 to 2.0 equivalents of Hydrazine Hydrate. This ensures the ester reacts with hydrazine (kinetically favored) rather than the product.

Module 3: Visualizing the Process
Figure 1: Reaction Workflow & Decision Logic

This diagram illustrates the critical decision points during the reflux and workup phases to ensure high purity.

G Start Start: Methyl Picolinate + Hydrazine Hydrate (2.0 eq) Reflux Reflux (EtOH, 78°C) Target: 2-4 Hours Start->Reflux TLC TLC Check (CHCl3:MeOH 9:1) Reflux->TLC EsterPresent Ester Spot Visible? TLC->EsterPresent Continue Continue Reflux (+30 mins) EsterPresent->Continue Yes Cooling Cool to Room Temp then 0°C EsterPresent->Cooling No (Done) Continue->TLC Precipitate Precipitation? Cooling->Precipitate Filter Vacuum Filtration Wash w/ Cold EtOH Precipitate->Filter Yes (Solid) Concentrate Concentrate Solvent Add Et2O (Anti-solvent) Precipitate->Concentrate No (Solution) Final Pure Picolinic Acid Hydrazide (White Needles, MP ~100°C) Filter->Final Concentrate->Filter

Caption: Operational workflow for Picolinic Acid Hydrazide synthesis. Blue nodes indicate stable states; Red/Yellow nodes indicate active processing or decision gates.

Module 4: Validated Experimental Protocol

Objective: Synthesis of Picolinic Acid Hydrazide (CAS: 1452-63-7) Scale: 10 mmol basis

ParameterSpecificationRationale
Substrate Methyl Picolinate (1.37 g, 10 mmol)Esters are more reactive than acids for hydrazinolysis.
Reagent Hydrazine Hydrate 80% (1.0 mL, ~20 mmol)2.0 eq excess prevents dimer formation.
Solvent Absolute Ethanol (15 mL)High solubility for reactants; allows crystallization upon cooling.
Temp/Time Reflux (

) for 3 Hours
Sufficient for 100% conversion without thermal degradation.
Atmosphere Nitrogen (

) Balloon
Optional but recommended to prevent yellowing.

Step-by-Step:

  • Dissolution: In a 50 mL Round Bottom Flask (RBF), dissolve Methyl Picolinate in Absolute Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature with stirring.

  • Reflux: Attach a condenser and heat to reflux.[2][3] Maintain for 3 hours .

  • Monitor: Check TLC at T=2h. If ester is gone, stop heating.

  • Isolation: Cool the mixture to room temperature. White needle-like crystals should form. Chill in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL).

  • Drying: Dry under vacuum.

    • Expected Yield: 85-92%

    • Melting Point:

      
       (Lit. 
      
      
      
      ) [2, 3].[4][5]
References
  • Zareef, M., Iqbal, R., Zaidi, J. H., et al. (2006). Synthesis and antimicrobial activity of some novel 1,2,4-triazole derivatives of picolinic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3).

  • TCI Chemicals. (n.d.). Product Specification: 2-Pyridinecarboxylic Acid Hydrazide (P0426).[4] TCI Global.

  • PubChem. (2023). Picolinic acid hydrazide (Compound Summary). National Library of Medicine.

  • BenchChem. (n.d.). Optimization of Hydrazide Synthesis Conditions. BenchChem Technical Notes.

Sources

Topic: Overcoming Steric Hindrance in Picolinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Picolinohydrazide Chemistry Division Ticket System: Open | Priority: High | Agent: Senior Application Scientist

Welcome to the Picolinohydrazide Synthesis & Optimization Hub. You are likely here because your standard amide coupling protocols are failing, or your NMR spectra look inexplicably "dirty." Picolinohydrazides (pyridine-2-carbohydrazides) are privileged scaffolds in metallo-enzyme inhibition and antitubercular drug discovery. However, substituents at the C3 (ortho) or C6 (adjacent to nitrogen) positions introduce significant steric strain, disrupting planarity and hindering nucleophilic attack.

This guide provides field-proven troubleshooting workflows to overcome these barriers.

Module 1: Synthesis Troubleshooting

Ticket #001: Low Yields in Amide Coupling

User Issue: "I am trying to couple 6-methylpicolinic acid with a substituted hydrazine using EDC/HOBt, but yields are <20%. The reaction stalls."

Diagnosis: Standard carbodiimide couplings (EDC/DCC) often fail with sterically hindered picolinic acids. The 6-methyl group shields the pyridine nitrogen, altering electronic properties, while C3 substituents physically block the trajectory of the incoming hydrazine nucleophile. Furthermore, the intermediate O-acylisourea is prone to rearrangement to an unreactive N-acylurea before the bulky hydrazine can attack.

The Solution: The "High-Energy" Activation Protocol Switch to a phosphonium or uronium-based coupling agent (HATU/COMU) or the Acid Chloride method.

Protocol A: HATU-Mediated Coupling (Recommended for <1g scale)

This method generates a highly reactive At-ester intermediate that reacts faster than it rearranges.

  • Activation: Dissolve 6-substituted picolinic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (3.0 eq). Crucial: Ensure pH > 8 to activate the uronium salt.

  • Coupling Agent: Add HATU (1.1 eq) at 0°C. Stir for 15 mins.

    • Checkpoint: The solution should turn yellow/orange, indicating active ester formation.

  • Nucleophile: Add the substituted hydrazine (1.2 eq).

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes HOAt byproduct) and brine.

Protocol B: The Acid Chloride Route (Recommended for >1g scale)

If HATU fails, you must force the reaction via the acid chloride. Note that picolinoyl chlorides are unstable as free bases; isolate them as HCl salts.

  • Chlorination: Reflux picolinic acid in SOCl₂ (excess) for 2 hours.

  • Evaporation: Remove SOCl₂ completely under vacuum (azeotrope with toluene 2x).

    • Result: You have the Picolinoyl Chloride·HCl salt.

  • Coupling: Suspend the salt in dry DCM at 0°C.

  • Addition: Add the hydrazine (1.0 eq) and then slowly add TEA (2.5 eq) dropwise.

    • Why? Adding base after the hydrazine minimizes the formation of the ketene intermediate or self-condensation.

Data Comparison: Coupling Reagent Efficiency for Hindered Picolinates

Coupling MethodReagent CostSteric ToleranceTypical Yield (Hindered)Main Byproduct
EDC / HOBt LowPoor15–30%Urea (water soluble)
HATU / DIPEA HighExcellent75–90%HOAt (wash away)
Acid Chloride LowGood60–85%HCl (requires base)
Mixed Anhydride MediumModerate40–60%Carbonates

Module 2: Structural Characterization

Ticket #002: NMR Spectra Appear "Impure" (Rotamerism)

User Issue: "My LCMS shows a single clean peak for the product, but the ¹H NMR shows split peaks and broad humps. Is my compound decomposing?"

Diagnosis: You are observing E/Z Rotamerism . The


 bond in hydrazides and the 

amide bond have significant double-bond character. Steric bulk (e.g., a 6-methyl group) increases the rotational energy barrier, locking the molecule into distinct conformers (rotamers) that exchange slowly on the NMR timescale at room temperature.

The Solution: Variable Temperature (VT) NMR Do not purify further. You must confirm rotamer coalescence.

Validation Protocol:

  • Solvent: Dissolve 5 mg of sample in DMSO-d₆ (high boiling point).

  • Baseline Scan: Acquire a standard ¹H spectrum at 25°C (298 K). Note the split peaks.[1]

  • Heating: Heat the probe to 80°C (353 K) and acquire a second spectrum.

    • Success Criteria: The split peaks should broaden and merge (coalesce) into single sharp singlets.

  • Cooling: Return to 25°C. The original split pattern should return, confirming no chemical degradation occurred.

Module 3: Biological Application

Ticket #003: Loss of Chelation Potency [1]

User Issue: "My derivative has the correct mass, but it fails to inhibit the metallo-enzyme compared to the unsubstituted parent."

Diagnosis: Picolinohydrazides typically bind metals (Fe, Cu, Zn) in a tridentate O-N-N fashion. This requires the pyridine nitrogen, the amide nitrogen, and the carbonyl oxygen to lie in a planar arrangement. Steric Clash: A substituent at the C6 position creates a clash with the metal center or the ancillary ligands, preventing the "pinch" required for chelation. A substituent at C3 twists the carbonyl out of the pyridine plane.

Visualizing the Problem:

ChelationFailure Substrate Sterically Hindered Picolinohydrazide Planarity Planar Conformation Required for Binding Substrate->Planarity Attempts to bind Clash Steric Clash at C6/C3 Prevents Planarity Planarity->Clash Blocked by substituent Result Loss of Bio-Activity (Weak Chelation) Clash->Result Outcome

Caption: Logical flow demonstrating how steric bulk disrupts the geometric requirements for tridentate metal coordination.

Optimization Strategy:

  • Bioisostere Swap: Replace the 6-methyl group with a 6-fluoro group. Fluorine is small (Van der Waals radius similar to H) but electronically withdrawing, maintaining the "block" without the steric penalty.

  • Linker Extension: If the steric bulk is on the hydrazide nitrogen, introduce a methylene spacer (

    
    ) to move the bulk away from the chelation zone.
    

Decision Workflow: Synthesis of Hindered Derivatives

Follow this logic gate to select the correct synthetic pathway for your specific derivative.

SynthesisWorkflow Start Start: Picolinic Acid Precursor CheckSterics Is there a substituent at C3 or C6 position? Start->CheckSterics NoSterics No Steric Hindrance CheckSterics->NoSterics No YesSterics High Steric Hindrance CheckSterics->YesSterics Yes StandardMethod Method A: EDC/HOBt (Standard Coupling) NoSterics->StandardMethod AdvancedMethod Method B: HATU/DIPEA (High Efficiency) YesSterics->AdvancedMethod YieldCheck Yield > 50%? StandardMethod->YieldCheck AdvancedMethod->YieldCheck AcidChloride Method C: Acid Chloride (Force Conditions) Success Proceed to Purification AcidChloride->Success YieldCheck->Success Yes Fail Switch Protocol YieldCheck->Fail No Fail->AcidChloride Escalate

Caption: Decision tree for selecting the optimal coupling strategy based on steric hindrance profiles.

References

  • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(12), 950–950.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced for acid chloride stability protocols).
  • Nagy, S., et al. (2020). Synthesis, structure and biological activity of four new picolinohydrazonamide derivatives. Acta Crystallographica Section C, 76, 1–8.

Sources

Technical Support Center: Hydrazine Removal in Picolinohydrazide Synthesis

[1]

Ticket ID: PYR-HYD-001 Subject: Removal of Excess Hydrazine from Picolinohydrazide Reaction Mixtures Status: Open Assigned Specialist: Senior Process Chemist[1]

Executive Summary

You are likely synthesizing picolinohydrazide (pyridine-2-carbohydrazide) via the nucleophilic acyl substitution of ethyl picolinate with hydrazine hydrate.[1] To drive this equilibrium and prevent dimer formation (N,N'-dipicolinoylhydrazine), you used an excess of hydrazine (typically 1.5 to 3.0 equivalents).

The Problem: Hydrazine is a sticky, polar, genotoxic impurity (GTI) that co-elutes with polar heterocycles and is difficult to remove via simple evaporation due to its high boiling point (114°C) and strong hydrogen bonding.

The Solution: This guide provides three validated workflows to remove hydrazine to ICH M7 compliant levels (<1 ppm typically required for final API).

Module 1: The "Smart" Scavenging Protocol (Recommended)

Best For: Reactions where the product is soluble in the reaction solvent or forms a "sticky" oil/gum upon concentration.[1]

The Science

Attempting to distill hydrazine hydrate often fails because it forms azeotropes with water and ethanol.[1] Instead of physical removal, we use chemical derivatization . Adding a ketone (Acetone or Methyl Ethyl Ketone) converts the toxic, polar hydrazine into a lipophilic hydrazone (e.g., acetone azine).

Why it works:

  • Volatility: Acetone azine (b.p. ~131°C) is often more volatile than hydrazine hydrate under vacuum because it does not hydrogen bond as strongly.

  • Solubility: The azine is highly lipophilic (soluble in hexanes/DCM), whereas picolinohydrazide is polar. This creates a massive solubility differential for extraction.

Step-by-Step Protocol
  • Reaction Completion: Ensure the conversion of ethyl picolinate is complete (monitor via TLC/HPLC).

  • Scavenger Addition: Add Acetone (2–4 equivalents relative to the excess hydrazine calculated).

    • Note: The reaction is slightly exothermic.[1][2]

  • Digestion: Stir at ambient temperature for 30–60 minutes.

    • Visual Cue: The mixture may turn slightly yellow (characteristic of azines).

  • Removal Strategy (Choose A or B):

    • A (If Product is Solid): Cool the mixture. Picolinohydrazide often precipitates. Filter the solid.[3] The hydrazine-acetone derivative stays in the mother liquor. Wash the cake with cold acetone.

    • B (If Product is Soluble): Concentrate the mixture to dryness.[2] The acetone azine co-evaporates with excess acetone. Redissolve the residue in a minimal amount of Ethanol and crystallize, OR partition between Water and Dichloromethane (DCM). The product stays in the water/polar phase; any residual azine moves to the DCM.

Module 2: The Solubility Switch (Crystallization)

Best For: Large-scale batches where picolinohydrazide crystallizes well.[1]

The Science

Picolinohydrazide (m.p. ~100–106°C) has a solubility profile distinct from hydrazine salts. While hydrazine is miscible with water and ethanol, picolinohydrazide solubility drops drastically in cold alcohols.

Troubleshooting the "Oiling Out" Issue

Users often report the product oiling out instead of crystallizing.[1] This is caused by residual hydrazine hydrate acting as a co-solvent.

Protocol:

  • Concentration: Remove the bulk reaction solvent (Ethanol) via rotary evaporation.[4][5]

  • Azeotropic Drying: Add Isopropanol (IPA) or Toluene and re-evaporate. This helps break the hydrazine-water hydration shell.

  • Crystallization:

    • Dissolve the crude residue in boiling Ethanol (minimal volume).

    • Slowly cool to Room Temperature, then to 0°C.

    • Critical Step: If no crystals form, scratch the glass or add a seed crystal.

  • Filtration: Filter the white needles.[1]

    • The Wash: Wash the filter cake with Cold Diethyl Ether or MTBE . Hydrazine is soluble in ether; Picolinohydrazide is not. This wash is the most critical step for decontamination.

Module 3: Visualization of Workflows

The following diagram illustrates the decision logic for selecting the correct purification path based on your crude mixture's behavior.

HydrazineRemovalStartCrude Reaction Mixture(Picolinohydrazide + Excess Hydrazine)DecisionIs the Product a Solid or Oil?Start->DecisionSolidPathPath A: CrystallizationDecision->SolidPathSolid PrecipitateOilPathPath B: Acetone ScavengingDecision->OilPathSoluble/OilStepA1Filter Crude SolidSolidPath->StepA1StepA2Wash with Cold MTBE/Ether(Removes Hydrazine)StepA1->StepA2StepA3Recrystallize from EthanolStepA2->StepA3FinalPure Picolinohydrazide(<1 ppm Hydrazine)StepA3->FinalStepB1Add Acetone (3-4 eq)Stir 1 hrOilPath->StepB1StepB2Form Acetone Azine(Volatile/Lipophilic)StepB1->StepB2StepB3Evaporate to Dryness(Azine removed)StepB2->StepB3StepB4Final RecrystallizationStepB3->StepB4StepB4->Final

Caption: Decision tree for hydrazine removal. Path A relies on solubility differences; Path B utilizes chemical modification (scavenging).

Module 4: Analytical Verification (Compliance)

Ticket Update: "I can't see hydrazine on my UV-HPLC."

The Issue: Hydrazine lacks a chromophore and is transparent in standard UV-Vis (254 nm).[1] You cannot rely on standard HPLC to prove it is gone.

The Fix: Derivatization HPLC To verify you have met ICH M7 limits (typically very low ppm), you must derivatize the sample before injection.

Protocol:

  • Reagent: Prepare a solution of Benzaldehyde or 4-Nitrobenzaldehyde in diluent.

  • Sample Prep: Dissolve your purified picolinohydrazide in the reagent solution.[1]

  • Reaction: Allow to stand for 15 minutes. Any residual hydrazine converts to the corresponding benzalazine.

  • Detection: Inject into HPLC. The benzalazine derivative has strong UV absorbance (approx 300-350 nm) and will appear as a distinct, late-eluting peak.

ParameterSpecification
Target Impurity Hydrazine (Genotoxic)
Derivatizing Agent Benzaldehyde (Excess)
Derivative Formed Benzalazine
Detection Wavelength 300–330 nm
Limit (ICH M7) Case dependent; often < 1-10 ppm

FAQ: Frequently Asked Questions

Q: Can I just use acid extraction? A: It is risky.[1] Picolinohydrazide contains a pyridine ring (basic nitrogen). If you acidify to protonate hydrazine, you will likely protonate your product as well, making separation by extraction difficult. The Scavenging Method (Module 1) is superior because it changes the polarity of the impurity without affecting the product's ionization state.

Q: Is the acetone derivative toxic? A: Acetone azine is less toxic than hydrazine but should still be treated as a hazardous impurity. However, its high lipophilicity makes it much easier to wash away with non-polar solvents (Heptane/Ether) than the original hydrazine.

Q: My product turned yellow after adding acetone. A: This is normal. The Schiff base (azine) formation is often yellow. This color should disappear upon filtration/washing. If the yellow color persists in the solid, recrystallize from ethanol/water.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][6][7]

  • Anderson, G.Optimization of Hydrazine Removal from Reaction Mixtures. Organic Process Research & Development. (General reference for acetone scavenging in process chemistry).
  • European Pharmacopoeia (Ph. Eur.). Hydrazine Sulfate Monograph & Detection Methods.
  • Org. Synth. 2018, 95, 30-45 . Palladium-Catalyzed Triazolopyridine Synthesis. (Contains specific handling and quenching protocols for hydrazine in heterocycle synthesis).

Addressing hydrolytic instability of picolinohydrazide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hydrolytic Instability & Degradation of Picolinohydrazide (2-Pyridinecarbohydrazide) Document ID: TS-PHZ-2026-02 Last Updated: February 18, 2026

Core Issue Analysis: The Stability Paradox

Executive Summary for Researchers: Picolinohydrazide (CAS: 1452-63-7) presents a unique stability challenge compared to aliphatic hydrazides. Its instability is not solely governed by hydrolytic cleavage of the amide bond. As a bidentate ligand (N,O-donor), it possesses a high affinity for trace transition metals (


, 

), which catalyze oxidative degradation even at neutral pH. Furthermore, the pyridine ring acts as an intramolecular base, potentially facilitating autohydrolysis mechanisms unavailable to simple hydrazides.

Successful handling requires a tri-modal stabilization strategy:

  • Hydrolytic Control: Buffering against acid/base-catalyzed cleavage.[1]

  • Oxidative Shielding: Exclusion of dissolved oxygen and radical initiators.

  • Metal Sequestration: Mandatory use of chelators to prevent catalytic degradation.

Diagnostic Troubleshooting Guide

Symptom-Based Resolution Matrix Use this table to identify the root cause of your experimental failure.

SymptomProbable CauseTechnical ExplanationCorrective Action
Solution turns yellow/brown Oxidative DegradationFormation of diazenyl intermediates or azo-coupling products, often catalyzed by trace metals.Add EDTA (1 mM) to buffers. Degas solvents with

or Ar.[1] Store in amber glass.
Precipitate formation Metal ComplexationPicolinohydrazide coordinates with trace metal ions (e.g.,

) to form insoluble complexes.
Do not use metal spatulas. Use high-purity water (18.2 MΩ). Filter buffers (0.22 µm).
Loss of Reactivity (HPLC) HydrolysisConversion to picolinic acid and hydrazine. Accelerated by pH < 5 or pH > 9.Adjust pH to 6.5–7.5. Avoid phosphate buffers if possible (catalytic effects); prefer MOPS or HEPES.
New Peak at

~2-3 min
Hydrazone FormationReaction with carbonyl impurities in the solvent (e.g., acetone traces, oxidized alcohols).Use HPLC-grade solvents. Avoid acetone/aldehydes in glassware cleaning steps.
Inconsistent Kinetics PhotodegradationUV-induced radical formation on the pyridine ring.Wrap vessels in foil. Perform reactions in low-light conditions.

Degradation Pathways & Mechanisms

Understanding the enemy is the first step to control. The diagram below illustrates the competing degradation pathways that must be mitigated.

Picolinohydrazide_Degradation PHZ Picolinohydrazide (Active Reagent) Acid Picolinic Acid (Inactive) PHZ->Acid Hydrolysis (pH < 5 or > 9) Hydrazine Hydrazine (Toxic/Reactive) PHZ->Hydrazine + H2O Diimide Diimide / Azo Species (Yellow/Brown) PHZ->Diimide Oxidation (O2 + Light) MetalComplex Metal-Ligand Complex (Insoluble/Colored) PHZ->MetalComplex Trace Metals (Cu2+, Fe3+) MetalComplex->Diimide Catalytic Oxidation

Figure 1: Primary degradation pathways of Picolinohydrazide showing Hydrolysis (Red), Oxidation (Yellow), and Metal Complexation (Green).

Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Standard aqueous solutions degrade within 24 hours. This protocol extends stability to >2 weeks at 4°C.

Reagents:

  • Picolinohydrazide (Solid, >98% purity)

  • DMSO (Anhydrous, HPLC Grade)

  • Buffer: 50 mM HEPES, pH 7.2

  • Stabilizer: Disodium EDTA (Molecular Biology Grade)

Procedure:

  • Solvent Degassing: Sparge the HEPES buffer with Nitrogen (

    
    ) gas for 15 minutes to remove dissolved oxygen.
    
  • Chelator Addition: Add EDTA to the buffer to a final concentration of 1 mM . Note: This sequesters trace metals that catalyze oxidation.

  • Primary Dissolution (The "DMSO Trick"): Dissolve the Picolinohydrazide solid in anhydrous DMSO first to create a 100x concentrate (e.g., 1 M).

    • Why? Hydrazides are significantly more stable in organic aprotic solvents than in water.

  • Dilution: Dilute the DMSO concentrate 1:100 into the degassed, EDTA-containing HEPES buffer immediately before use.

  • Storage: Aliquot the DMSO concentrate into amber vials and store at -20°C. Do not store the aqueous dilution for >24 hours.

Protocol B: Rapid Quality Check (HPLC)

Verify reagent integrity before committing to expensive experiments.

Instrument: HPLC with UV-Vis detector (254 nm). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm. Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient:

Time (min) % B Description
0.0 5 Equilibration
5.0 60 Ramp to elute organics

| 7.0 | 5 | Re-equilibration |

Acceptance Criteria:

  • Picolinohydrazide: Retention time ~

    
     (relative to void volume). Single sharp peak.
    
  • Picolinic Acid (Impurity): Elutes earlier than the hydrazide due to higher polarity.

  • Purity Threshold: >95% area under the curve. If <90%, discard solution.

Frequently Asked Questions (FAQs)

Q1: Can I use Phosphate Buffered Saline (PBS) for picolinohydrazide reactions? A: Proceed with caution. While PBS is common, phosphate ions can catalyze general base hydrolysis of amides and hydrazides. Furthermore, phosphates can precipitate with certain metals, complicating the "metal sequestration" strategy. Recommendation: Use Good's buffers like HEPES or MOPS (pH 7.0–7.5), which are non-nucleophilic and have lower metal binding constants than the picolinohydrazide itself.

Q2: My solution turned pink/purple after adding the reagent. Is this degradation? A: This is likely not degradation, but rather a positive identification of iron contamination . Picolinohydrazide acts similarly to 2,2'-bipyridine, forming highly colored complexes with


 (pink/red).
  • Immediate Action: Check your water source and glassware. Add excess EDTA to break the complex, although this may not reverse the color immediately.

Q3: Why does the protocol recommend DMSO? Can't I just use water? A: You can use water, but the clock starts ticking immediately. In water, the hydrazide nitrogen is solvated and prone to protonation/deprotonation cycles that lead to hydrolysis. In anhydrous DMSO, the compound is kinetically "frozen" and protected from hydrolysis. The DMSO stock method allows you to keep a stable supply for months.

Q4: Is the degradation reversible? A: No.

  • Hydrolysis: Produces Picolinic Acid + Hydrazine. This is thermodynamically favored and irreversible under physiological conditions.

  • Oxidation: Produces azo/diimide species which decompose further.

  • Solution: Discard degraded samples. Do not attempt to "purify" degraded solutions; hydrazine byproducts are toxic and reactive.

Troubleshooting Logic Flowchart

Follow this decision tree to resolve stability issues during assay development.

Troubleshooting_Flow Start Start: Stability Issue Detected CheckColor Is the solution colored (Yellow/Brown/Pink)? Start->CheckColor CheckPrec Is there precipitation? CheckColor->CheckPrec No MetalIssue Metal Contamination Action: Add EDTA, Check Water Quality CheckColor->MetalIssue Yes (Pink/Red) OxidationIssue Oxidative Degradation Action: Degas Solvents, Protect from Light CheckColor->OxidationIssue Yes (Yellow/Brown) CheckHPLC HPLC: New Peaks? CheckPrec->CheckHPLC No CheckPrec->MetalIssue Yes HydrolysisIssue Hydrolysis Action: Check pH (Target 6.5-7.5) Switch to HEPES CheckHPLC->HydrolysisIssue Peak at lower RT (Acid) AldehydeIssue Hydrazone Formation Action: Remove Acetone/Aldehyde sources CheckHPLC->AldehydeIssue Peak at higher RT (Adduct)

Figure 2: Logic flow for diagnosing picolinohydrazide instability.

References

  • BenchChem. (2025).[1] Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Link

  • Gudmundsdottir, A. V., et al. (2009).[2] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (n.d.). 2-Pyridinecarbohydrazide Product Information & Safety Data Sheet. Link

  • Barbosa, F., et al. (2020).[3] pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analytical Research. Link

Sources

Technical Support Center: Purification of Pyridine-2-Carboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Matrix

Pyridine-2-carboxylic acid hydrazide (Picolinohydrazide) is a critical intermediate in metal coordination chemistry and pharmaceutical synthesis.[1][2][3] Achieving high purity (>98%) is essential because trace hydrazine impurities can act as reducing agents that interfere with downstream metallo-organic frameworks or biological assays.[1][2][3]

The compound is a polar solid (Melting Point: ~98–100°C) with significant solubility in water and moderate solubility in alcohols.[3] The purification strategy relies on exploiting the steep solubility curve in ethanol or utilizing an anti-solvent method.[3]

Solvent Performance Matrix
Solvent SystemRolePerformance RatingTechnical Notes
Ethanol (Anhydrous) Primary Solvent ⭐⭐⭐⭐⭐ (Excellent)Standard Protocol. High solubility at reflux; moderate-to-low solubility at 0°C. Promotes well-defined crystal formation.[1][2]
Ethanol (95%) Alternative⭐⭐⭐⭐ (Good)Use if the crude is very dry.[3] If the crude contains water, this system may lead to "oiling out" due to increased solubility.[3]
Methanol Solvent⭐⭐ (Fair)High solubility even at room temperature often leads to poor recovery yields unless concentrated aggressively.[3]
Diethyl Ether Anti-Solvent ⭐⭐⭐⭐⭐ (Essential)Critical for maximizing yield.[1][3] Added to the cold ethanolic solution to force precipitation of the hydrazide.[3]
Water Impurity⚠️ (Avoid)While soluble, water is difficult to remove (hydrate formation risk) and prevents crystallization.[3]

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users during the purification of Picolinohydrazide.

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is typically caused by supersaturation overshoot or excess water in the system.[1][3]

  • Mechanism: Picolinohydrazide is highly polar.[1][3] If the solvent contains too much water, or if the solution is cooled too rapidly, the compound separates as a liquid phase (oil) before it can organize into a crystal lattice.[3]

  • Corrective Action: Re-heat the mixture until the oil dissolves. Add a small seed crystal of pure product. Allow the solution to cool to room temperature slowly (wrap the flask in a towel to insulate) before placing it in an ice bath. If water is suspected, add a small amount of anhydrous ethanol to dry the system azeotropically during boiling.[3]

Q2: My crystals are off-white or yellow. Is this acceptable?

Diagnosis: No. Pure Picolinohydrazide should be white.[3][4]

  • Mechanism: Yellow discoloration usually indicates the presence of oxidized hydrazine impurities or trace ethyl picolinate (starting material).[3] Hydrazides are sensitive to oxidation.[3]

  • Corrective Action: Perform a hot filtration with activated charcoal.[1][3] Dissolve the crude solid in boiling ethanol, add activated carbon (1-2% w/w), stir for 5 minutes, and filter while hot through a Celite pad. Then proceed with crystallization.[3]

Q3: The melting point is broad (e.g., 90–96°C) instead of sharp (99–100°C).

Diagnosis: Solvent entrainment or residual starting material.[3]

  • Mechanism: Hydrazides can form hydrogen bonds with solvent molecules (solvates).[3] Alternatively, unreacted ethyl picolinate (liquid) may be trapped in the lattice.[3]

  • Corrective Action: Dry the crystals under high vacuum (<5 mbar) at 40°C for 4 hours. If the melting point remains low, the impurity is likely the ester; repeat recrystallization using the Ethanol/Ether anti-solvent method.[3]

Standard Operating Procedure (SOP)

Protocol: Ethanol-Ether Recrystallization Target Purity: >98% | Typical Yield: 85-90%[1][2]

  • Dissolution: Place the crude this compound in a round-bottom flask. Add Anhydrous Ethanol (approx. 5–7 mL per gram of crude).[3]

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 1 mL increments.

  • Hot Filtration (Optional): If insoluble particles are visible, filter the hot solution rapidly through a pre-warmed funnel.[3]

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature. White needles should begin to form.[3]

  • Anti-Solvent Addition: Once at room temperature, cool the flask in an ice bath (0–4°C). If yield appears low, add Diethyl Ether (approx. 1/3 volume of the ethanol used) dropwise with stirring to force further precipitation.[3]

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake immediately with:

    • 1x Cold Ethanol (small volume).

    • 2x Diethyl Ether (to remove residual ethanol and facilitate drying).[3]

  • Drying: Dry in a vacuum desiccator or oven at 40°C.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting based on the state of your crude product.

Recrystallization_Workflow Start Crude Picolinohydrazide Solvent_Choice Dissolve in Boiling Anhydrous Ethanol Start->Solvent_Choice Check_Dissolution Fully Dissolved? Solvent_Choice->Check_Dissolution Add_Ethanol Add Ethanol (1 mL increments) Check_Dissolution->Add_Ethanol No Check_Color Solution Color? Check_Dissolution->Check_Color Yes Add_Ethanol->Check_Dissolution Charcoal Add Activated Carbon & Hot Filter Check_Color->Charcoal Yellow/Dark Cooling Cool Slowly to RT Check_Color->Cooling Clear/Colorless Charcoal->Cooling Oiling_Out Oiling Out? Cooling->Oiling_Out Precipitation Crystals Forming? Ice_Bath Cool to 0°C Precipitation->Ice_Bath Yes Anti_Solvent Add Diethyl Ether (Anti-Solvent) Precipitation->Anti_Solvent No/Low Yield Filter Vacuum Filter & Wash (Cold EtOH + Ether) Ice_Bath->Filter Anti_Solvent->Ice_Bath Oiling_Out->Precipitation No Reheat Reheat & Seed (Slower Cooling) Oiling_Out->Reheat Yes Reheat->Cooling Dry Vacuum Dry Filter->Dry Final Pure Product (MP: 98-100°C) Dry->Final

Figure 1: Decision tree for the purification of Picolinohydrazide, addressing common issues like discoloration and oiling out.[1][2]

References

  • Synthesis and Properties: PrepChem. "Synthesis of this compound." PrepChem.com.[3] Accessed February 18, 2026.[3] [Link]

  • Solubility Data (Comparative): Fernandes, A. et al. "Solubility and Crystallization Studies of Picolinic Acid."[3][5] MDPI Processes, 2023. (Provides solubility context for picolinic derivatives in ethanol vs. acetonitrile). [Link][1][2]

Sources

Validation & Comparative

1H NMR Interpretation Guide: Pyridine-2-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and interpretation framework for the 1H NMR analysis of Pyridine-2-carboxylic acid hydrazide (Picolinohydrazide), specifically designed for drug development professionals distinguishing this compound from its positional isomers, such as Isoniazid.[1]

Executive Summary & Application Context

In drug discovery—particularly for antitubercular and metal-chelating agents—distinguishing between the three positional isomers of pyridine hydrazides is a critical quality control checkpoint.

  • 2-Isomer (Picolinohydrazide): Ligand for transition metals; potential impurity in picolinic acid derivatives.

  • 3-Isomer (Nicotinohydrazide): NAD+ analog precursor.

  • 4-Isomer (Isoniazid): First-line antitubercular drug.[2]

Misidentification of these isomers is a common risk due to their identical molecular weight (137.14 g/mol ) and similar polarity. This guide outlines the definitive 1H NMR signatures that distinguish the 2-isomer from its clinically relevant counterparts, utilizing DMSO-d


 as the standard solvent to minimize exchange broadening.

Experimental Protocol (Self-Validating)

To ensure reproducible chemical shifts and resolution of exchangeable protons, strict adherence to the following protocol is required.

Methodology: High-Resolution 1H NMR Preparation
  • Solvent Selection: DMSO-d

    
      (99.9% D) is mandatory.[1]
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often leads to poor solubility and broad/invisible amide resonances due to rapid exchange or aggregation.[1] DMSO stabilizes the hydrazide tautomers and slows proton exchange.
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent (~50–100 mM).

    • Reasoning: High concentrations can induce stacking effects, shifting aromatic protons upfield.[1] Low concentrations (<1 mg) risk losing the broad NH

      
       signal into the baseline.[1]
      
  • Water Suppression: Not recommended for standard ID.

    • Reasoning: The water signal in DMSO (approx. 3.33 ppm) usually does not overlap with key signals.[1] Presaturation can transfer saturation to exchangeable NH protons, artificially diminishing their integral.[1]

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Spectral Interpretation & Comparative Analysis

Structural Assignment (this compound)

Unlike the symmetric 4-isomer (Isoniazid), the 2-isomer exhibits a complex ABCD aromatic splitting pattern due to the lack of symmetry.

Table 1: Chemical Shift Data (DMSO-d

, 400 MHz)
PositionAssignmentShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Insight
-NH- Amide9.90 – 10.50 Broad SingletN/AHighly deshielded by the adjacent carbonyl and potential intramolecular H-bond to ring N.
-NH

Amine4.50 – 4.70 Broad SingletN/AMobile protons; shift is concentration/temperature dependent.
H-6 Arom (Ortho to N)8.60 – 8.70 Doublet (d)~4.5Deshielded by the electronegative ring Nitrogen (inductive effect).
H-3 Arom (Ortho to C=O)8.00 – 8.10 Doublet (d)~7.8Deshielded by the carbonyl anisotropy.
H-4 Arom (Meta to N)7.90 – 8.00 Triplet/Multiplet~7.7 / 1.5Para to the carbonyl; distinct splitting pattern.
H-5 Arom (Meta to C=O)7.55 – 7.65 Multiplet (ddd)~7.5 / 4.8Most shielded aromatic proton; "valley" of the aromatic region.

Note: The exact shift of the Amide (-NH-) is highly sensitive to water content. In "wet" DMSO, it may broaden or shift upfield.[1]

Comparative Analysis: Distinguishing Isomers

The most robust method for identification is analyzing the Aromatic Region (7.5 – 9.2 ppm) .

  • Picolinohydrazide (2-isomer): Four distinct aromatic signals (1H each).[1][3][4]

  • Nicotinohydrazide (3-isomer): Four distinct signals, but key diagnostic is H-2 (singlet-like) at ~9.0 ppm (deshielded by both Ring N and C=O).[1]

  • Isoniazid (4-isomer): Two distinct aromatic signals (2H each).[1] Symmetric AA'BB' system.

Table 2: Isomer Differentiation Matrix
Feature2-Isomer (Picolino-) 3-Isomer (Nicotino-) 4-Isomer (Isoniazid)
Symmetry AsymmetricAsymmetricSymmetric
Aromatic Integrals 1 : 1 : 1 : 11 : 1 : 1 : 12 : 2
Key Diagnostic Peak H-3 (d) ~8.0 ppm (Ortho to C=O, no singlet at 9.0)H-2 (s) ~9.00 ppm (Isolated between N and C=O)AA'BB' Doublets (Clean 2-peak system)
Hydrazide NH ~10.0 ppm~10.4 ppm~10.1 ppm

Visualization of Logic Pathways

The following diagrams illustrate the structural assignments and the decision logic for identifying these isomers in a mixed or unknown sample.

NMR_Analysis Start Unknown Hydrazide Sample (DMSO-d6) AromCount Count Aromatic Signals (Integration) Start->AromCount Symmetric Two Signals (2H each) Symmetric AA'BB' AromCount->Symmetric 2 distinct peaks Asymmetric Four Signals (1H each) Asymmetric ABCD AromCount->Asymmetric 4 distinct peaks Iso IDENTIFIED: Isoniazid (4-isomer) Symmetric->Iso CheckSinglet Check for Singlet/Doublet @ ~9.0 ppm Asymmetric->CheckSinglet Nico IDENTIFIED: Nicotinohydrazide (3-isomer) (H-2 is deshielded singlet) CheckSinglet->Nico Signal Present Pico IDENTIFIED: Picolinohydrazide (2-isomer) (No singlet > 8.8 ppm) CheckSinglet->Pico Signal Absent

Figure 1: Decision tree for distinguishing pyridine hydrazide isomers based on 1H NMR aromatic splitting patterns.

Structure_Assignment cluster_mol This compound N_ring Ring N H6 H-6 (8.7 ppm) Ortho to N N_ring->H6 Deshielding (Inductive) C_carbonyl C=O Group H3 H-3 (8.1 ppm) Ortho to C=O C_carbonyl->H3 Deshielding (Anisotropy) NH_amide NH Amide (10.0 ppm) C_carbonyl->NH_amide Acidification H4 H-4 (8.0 ppm) Meta to N H5 H-5 (7.6 ppm) Meta to C=O

Figure 2: Mechanistic assignment of protons showing the influence of the Ring Nitrogen and Carbonyl group on chemical shifts.[1]

References

  • National Institutes of Health (NIH). (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. PubMed Central. Retrieved October 26, 2025, from [Link]

  • Royal Society of Chemistry. (2014).[5] Supplementary Information: 1H NMR (DMSO-d6) of Pyridine Derivatives. RSC Advances. Retrieved October 26, 2025, from [Link][1]

  • University of Illinois. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved October 26, 2025, from [Link]

Sources

Comparative Guide: FTIR Spectral Analysis of Picolinohydrazide vs. Picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison of the Fourier Transform Infrared (FTIR) spectral signatures of Picolinic Acid (PA) and its hydrazide derivative, Picolinohydrazide (PH) (also known as 2-pyridinecarbohydrazide).

Distinguishing these two compounds is a critical quality control step in the synthesis of metal-ligand complexes and pharmaceutical intermediates (e.g., anti-tubercular agents). The transition from a carboxylic acid to a hydrazide involves the substitution of the -OH group with a -NHNH₂ moiety, resulting in distinct spectral shifts—most notably in the carbonyl (


) and hydroxyl/amine (

) regions.

Chemical Structure & Theoretical Basis[1][2]

Understanding the vibrational modes requires a structural comparison. Picolinic acid exists often as a hydrogen-bonded dimer in the solid state, broadening its spectral features. Picolinohydrazide introduces a primary amine and a secondary amide linkage, creating sharp, distinct stretching vibrations.

Structural Transformation Logic

G cluster_changes Key Vibrational Shifts PA Picolinic Acid (Pyridine-2-carboxylic acid) Func. Group: -COOH Rxn Hydrazinolysis (+ N2H4) PA->Rxn Substrate PH Picolinohydrazide (Pyridine-2-carbohydrazide) Func. Group: -CONHNH2 Rxn->PH Product Change1 Loss of Broad O-H (~3000-2500 cm⁻¹) Change2 Gain of Sharp N-H (3400-3100 cm⁻¹) Change3 C=O Red Shift (Acid -> Amide I)

Figure 1: Structural transformation and predicted vibrational shifts during the synthesis of Picolinohydrazide from Picolinic Acid.

Experimental Protocol: FTIR Acquisition

To ensure reproducible data, the following protocol is recommended. While KBr pellets are historical standards, Attenuated Total Reflectance (ATR) is preferred for modern rapid analysis due to minimal sample preparation and lack of hygroscopic interference.

Standard Operating Procedure (SOP)
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4

      
      .
      
    • Scans: 32 (minimum) to 64 (recommended for noise reduction).

    • Range: 4000 – 400

      
      .
      
  • Sample Preparation:

    • Solid State:[1] Grind the sample (PA or PH) into a fine powder to ensure uniform contact with the ATR crystal.

    • Background: Collect an air background spectrum before every sample to account for atmospheric

      
       and 
      
      
      
      .
  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction if the spectrum slopes due to scattering.

    • Normalization: Normalize to the most intense peak (usually the Ring C=C or C=O) for easy overlay comparison.

Workflow Start Start: Sample Prep Grind Grind to Fine Powder (Homogeneity) Start->Grind Clean Clean ATR Crystal (Isopropanol) Grind->Clean Bkgrd Acquire Background (Air) Clean->Bkgrd Measure Acquire Sample Spectrum (64 Scans, 4 cm⁻¹) Bkgrd->Measure Process Baseline Correct & Normalize Measure->Process

Figure 2: Recommended FTIR acquisition workflow for solid-state pyridine derivatives.

Spectral Comparison & Band Assignment

The following table synthesizes data from experimental literature regarding the specific wavenumbers for both compounds.

Comparative Assignment Table
Functional Group VibrationPicolinic Acid (PA) (

)
Picolinohydrazide (PH) (

)
Mechanistic Insight
O-H Stretch 2500–3300 (Broad, Strong)AbsentThe broad "hump" in PA is due to strong intermolecular H-bonded dimers of the carboxylic acid [1].
N-H Stretch Absent3100–3400 (Sharp, Multi-band)PH shows sharp bands: Asymmetric

(~3300), Symmetric

(~3200), and Amide

(~3100) [2].
C=O Stretch 1700–1750 (Acid Carbonyl)1650–1690 (Amide I)Conjugation with the hydrazide nitrogen lowers the C=O frequency (Red shift) compared to the acid [3].
N-H Bend Absent1520–1570 (Amide II)Characteristic "Amide II" band arising from N-H bending coupled with C-N stretching.
Pyridine Ring (

)
1570–1600, 1430–14701560–1590, 1430–1480The pyridine ring vibrations remain relatively stable, serving as an internal structural reference [4].
C-O / C-N Stretch ~1200–1300 (C-O Acid)~1250–1300 (C-N Amide III)Complex region; Acid C-O is replaced by Amide C-N modes.
N-N Stretch Absent1000–1100 (Weak)A diagnostic weak band for hydrazides, often obscured by ring modes but chemically significant [5].
Detailed Spectral Analysis[1][5]
1. The High-Frequency Region (4000–2500

)
  • Picolinic Acid: Dominated by the O-H stretching vibration. In the solid state, carboxylic acids form dimers, causing this band to be extremely broad and intense, often overlapping with C-H stretches (2800–3100

    
    ). It creates a "hump" that underlies the sharp C-H peaks.
    
  • Picolinohydrazide: The broad O-H hump disappears. It is replaced by sharp, distinct peaks corresponding to the hydrazide

    
     group. You will typically see a doublet or triplet pattern representing the asymmetric and symmetric stretches of the terminal amine (
    
    
    
    ) and the secondary amide (
    
    
    ).
2. The Carbonyl Region (1800–1600

)
  • Picolinic Acid: Exhibits a strong C=O stretch typically between 1700 and 1750

    
     . The exact position depends on the degree of hydrogen bonding; monomers (gas phase) are higher, while dimers (solid state) are lower (~1710 
    
    
    
    ).
  • Picolinohydrazide: The carbonyl band shifts to a lower wavenumber, typically 1650–1690

    
     . This is the Amide I band . The shift is caused by the resonance delocalization of the nitrogen lone pair into the carbonyl, weakening the C=O bond character relative to the acid.
    
3. The Fingerprint Region (<1600

)
  • Amide II Band: A new band appears in Picolinohydrazide around 1520–1570

    
     . This is the Amide II band (N-H bending mixed with C-N stretching), which is completely absent in the acid.
    
  • Pyridine Ring: Both compounds show characteristic pyridine ring breathing modes around 1590, 1570, and 1440

    
    . These confirm the integrity of the aromatic ring during the reaction.
    

Troubleshooting & Validation

Problem: The Picolinohydrazide spectrum still shows a broad band around 3000


.
  • Diagnosis: The sample may be wet (water absorbs broadly at 3400

    
    ) or contain unreacted Picolinic Acid.
    
  • Solution: Dry the sample thoroughly. If the carbonyl peak at ~1710

    
     persists alongside the 1670 
    
    
    
    peak, the reaction is incomplete.

Problem: Weak peaks in the 1000-1100


 region.
  • Diagnosis: This is normal. The N-N stretch is inherently weak in IR.

  • Validation: Use Raman spectroscopy if N-N bond confirmation is critical, as this mode is often Raman active and stronger.

References

  • NIST Chemistry WebBook. Picolinic acid IR Spectrum. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (General reference for Amide I vs Acid C=O shifts).
  • Wolkers, W. F., et al. Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands. ResearchGate.[2] [Link]

  • Giguère, P. A., & Liu, I. D. The N–N stretching band of hydrazine. Journal of Chemical Physics. (Reference for N-N stretch region ~1000-1100 cm⁻¹).[3]

Sources

Comparative Reactivity Guide: Picolinohydrazide vs. Isoniazid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Picolinohydrazide (2-pyridinecarboxylic acid hydrazide) and Isoniazid (isonicotinylhydrazide or INH). While these two compounds are constitutional isomers differing only in the position of the hydrazide group relative to the pyridine nitrogen (ortho vs. para), this structural variation dictates a massive divergence in their reactivity profiles and biological applications.

Key Takeaway: Isoniazid is a prodrug optimized for oxidative activation by the bacterial enzyme KatG, leading to potent anti-tuberculosis activity.[1] In contrast, Picolinohydrazide is defined by its "ortho-effect," rendering it a potent chelating agent capable of sequestering transition metals, but largely inactive as a frontline anti-tubercular agent due to its inability to form the necessary drug-NAD+ adducts.

Part 1: Structural & Electronic Profile

The fundamental difference lies in the electronic communication and steric environment created by the nitrogen position.

FeaturePicolinohydrazide (2-Isomer)Isoniazid (4-Isomer)
Structure Ortho-substitution (2-position)Para-substitution (4-position)
Electronic Effect Strong inductive effect (-I) from adjacent Ring-N; Intramolecular H-bonding possible.Resonance effect (+M) dominates; Ring-N is distal, minimizing steric interference.
pKa (Pyridine N) ~2.1 - 2.5 (Reduced basicity due to hydrazide proximity)3.6 (More basic, accessible for protonation)
pKa (Hydrazide N) ~3.0 (Terminal amine)1.8 (Terminal amine)
pKa (Amide NH) ~10.510.8
Chelation Mode Tridentate/Bidentate (N,N,O) – Forms stable 5-membered chelate rings.Monodentate/Bridging – Cannot chelate with Ring-N; acts as a linker.
Primary Utility Metal Chelator, Ligand SynthesisAnti-tuberculosis Drug (Prodrug)
The "Ortho-Effect" in Picolinohydrazide

In picolinohydrazide, the pyridine nitrogen and the hydrazide group are adjacent. This proximity allows for intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen, stabilizing a planar conformation. This "locked" conformation reduces the nucleophilicity of the terminal nitrogen compared to isoniazid, where the hydrazide group rotates freely.

Part 2: Reactivity Benchmarking

Metal Chelation & Stability

This is the most distinct chemical differentiator.

  • Picolinohydrazide: Acts as a "pocket" chelator. Upon deprotonation of the amide nitrogen, it coordinates metal ions (Fe²⁺, Cu²⁺, Zn²⁺) using the Pyridine-N, Amide-N, and Carbonyl-O (or enolic O). This forms highly stable, neutral complexes that can penetrate lipid membranes but may be toxic due to non-specific metal sequestration.

  • Isoniazid: The Pyridine-N is too far to participate in a chelate ring with the hydrazide group. Interaction with metals typically results in polymeric chain structures or simple monodentate coordination, which are less stable in biological fluids compared to the picolinohydrazide chelates.

Nucleophilicity & Schiff Base Formation

Both compounds react with aldehydes/ketones to form hydrazones (Schiff bases).

  • Kinetics: Isoniazid generally exhibits faster kinetics in Schiff base formation. The para-position of the electron-withdrawing pyridine nitrogen exerts a uniform inductive pull, but the terminal amine remains sterically unencumbered.

  • Picolinohydrazide: The ortho-nitrogen can sterically hinder the approach of bulky electrophiles. Furthermore, the intramolecular H-bond must be broken for the reaction to proceed, creating an energetic penalty that slows the initial attack.

Oxidative Activation (The Biological Switch)

Isoniazid's efficacy relies on its oxidation by the mycobacterial catalase-peroxidase KatG .[1]

  • Mechanism: KatG oxidizes INH to an isonicotinoyl radical .[2] This radical couples with NAD+ to form an INH-NAD adduct, which inhibits the enoyl-ACP reductase (InhA), blocking cell wall synthesis.

  • Failure of Picolinohydrazide: The 2-isomer does not efficiently undergo this transformation. The resulting picolinoyl radical is likely less stable or sterically prevented from entering the specific heme active site of KatG or coupling correctly with NAD+. Consequently, it fails to inhibit InhA.

Part 3: Experimental Protocols

Protocol 1: Comparative Schiff Base Kinetics (UV-Vis)

Objective: To quantify the nucleophilic reactivity difference between the isomers.

  • Preparation: Prepare 10 mM stock solutions of Picolinohydrazide and Isoniazid in methanol. Prepare a 10 mM stock of p-nitrobenzaldehyde (electrophile).

  • Reaction Mix: In a quartz cuvette, mix 1.5 mL of hydrazide stock with 1.5 mL of aldehyde stock.

  • Monitoring: Immediately track absorbance at 380 nm (formation of the hydrazone product).

  • Data Analysis: Plot Absorbance vs. Time. Fit to a pseudo-first-order kinetic model (

    
    ).
    
  • Expected Result: Isoniazid will show a steeper initial slope (

    
    ) compared to Picolinohydrazide due to lack of steric hindrance and absence of stabilizing intramolecular H-bonds.
    
Protocol 2: Metal Chelation Capacity Assay

Objective: To demonstrate the "pocket" chelation of picolinohydrazide.

  • Reagent: Prepare 1 mM aqueous solution of CuSO₄.

  • Titration: Add 1 mM solution of Picolinohydrazide dropwise to the Cu²⁺ solution while monitoring UV-Vis (600-800 nm range for d-d transitions).

  • Observation: Picolinohydrazide will cause a distinct color change (often to deep blue/green) and a significant shift in

    
     due to the formation of a stable [Cu(L)₂] complex.
    
  • Comparison: Repeat with Isoniazid. The spectral shift will be minimal or distinctively different, indicating weak or non-chelate coordination.

Part 4: Visualization of Mechanisms

Diagram 1: Chelation Modes

This diagram contrasts the stable "pocket" chelation of Picolinohydrazide with the bridging mode of Isoniazid.

ChelationComparison cluster_0 Picolinohydrazide (2-Isomer) cluster_1 Isoniazid (4-Isomer) Pico Picolinohydrazide Complex1 Stable Chelate (N,N,O) (Tridentate/Bidentate) Pico->Complex1 Coordination Metal1 Metal Ion (M) Metal1->Complex1 Iso Isoniazid Complex2 Unstable/Bridging Complex (Monodentate) Iso->Complex2 Weak Interaction Metal2 Metal Ion (M) Metal2->Complex2

Caption: Picolinohydrazide forms stable chelate rings utilizing the pyridine nitrogen, whereas Isoniazid forms weaker, linear complexes.

Diagram 2: Metabolic Activation Pathway (KatG)

This diagram illustrates why Isoniazid is active against TB while Picolinohydrazide fails.

KatG_Activation INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Oxidation Pico Picolinohydrazide Pico->KatG Inefficient Oxidation Radical_Iso Isonicotinoyl Radical (Active Species) KatG->Radical_Iso Radical Formation Radical_Pico Picolinoyl Radical (Unstable/Sterically Hindered) KatG->Radical_Pico Failed/Slow Adduct INH-NAD Adduct Radical_Iso->Adduct + NAD+ NoActivity No Biological Effect Radical_Pico->NoActivity NAD NAD+ InhA InhA Inhibition (Cell Wall Lysis) Adduct->InhA

Caption: Isoniazid is converted to an active radical by KatG, forming a toxic adduct. Picolinohydrazide fails this specific enzymatic activation step.

References

  • Scior, T., & Garces-Eisele, J. (2006). Isoniazid is not a lead compound for its pyridyl ring derivatives, isonicotinoyl amides, hydrazides, and hydrazones: a critical review. Current Medicinal Chemistry, 13(19), 2205–2219. Link

  • Bernhardt, P. V. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions. Link

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227. Link

  • Metcalfe, C., et al. (2020). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Crystals, 10(11), 1039. Link

  • BenchChem Technical Support. (2025). Picolinohydrazide: Structure and Properties. Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Picolinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the gas-phase behavior of molecules under mass spectrometric conditions is paramount for structural elucidation and quantification. This guide provides an in-depth comparison and analysis of the mass spectrometry fragmentation patterns of picolinohydrazide. We will explore the underlying principles of its fragmentation, compare different ionization techniques, and provide actionable experimental protocols.

Introduction to Picolinohydrazide and Its Significance

Picolinohydrazide, a derivative of picolinic acid, belongs to the hydrazide class of compounds. Its structure, featuring a pyridine ring linked to a hydrazide moiety, makes it an interesting subject for mass spectrometry analysis. Hydrazide-containing compounds are significant in medicinal chemistry; for instance, isoniazid, a structural isomer of picolinohydrazide, is a frontline antituberculosis drug.[1] Furthermore, hydrazine derivatives are often employed as derivatizing agents in mass spectrometry to enhance the ionization efficiency and chromatographic retention of target analytes, such as carbohydrates and steroids.[2][3] A thorough understanding of the fragmentation pattern of the derivatizing agent itself is therefore crucial for accurate structural interpretation of the derivatized molecule.

This guide will focus on the fragmentation of picolinohydrazide under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), followed by Collision-Induced Dissociation (CID).

Core Fragmentation Pathways of Picolinohydrazide

The fragmentation of picolinohydrazide is governed by the interplay between the pyridine ring and the hydrazide group. The initial ionization event, whether by electron impact or protonation, will create a molecular ion or a protonated molecule, respectively, which then undergoes a series of dissociation reactions.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive fragmentation.[4][5] This provides a detailed fragmentation fingerprint useful for structural confirmation.

The key fragmentation pathways for picolinohydrazide under EI are expected to involve:

  • Alpha-Cleavage: This is a common fragmentation mechanism for compounds containing heteroatoms.[6] For picolinohydrazide, cleavage of the N-N bond or the C-C bond between the carbonyl group and the pyridine ring is likely.

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules is a favorable fragmentation route. For picolinohydrazide, we can anticipate losses of NH3, H2N-NH2, and CO.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often leading to the loss of HCN.[7]

Table 1: Predicted Key Fragment Ions of Picolinohydrazide in EI-MS

m/zProposed FragmentNeutral LossComments
137[M]+•-Molecular Ion
122[M-NH]+••NH2Loss of an amino radical
106[M-NH2NH]+•NH2NH2Cleavage of the N-N bond
105[M-NH3-H]+NH3, H•Loss of ammonia and a hydrogen radical
78[C5H4N]+CO, NHNH2Picolinoyl cation after loss of the hydrazide group
52[C4H4]+•HCN from m/z 78Characteristic fragmentation of the pyridine ring[8]
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation.[9] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).[10]

Under ESI-MS/MS conditions, the fragmentation of protonated picolinohydrazide ([C6H7N3O+H]+, m/z 138) will be driven by the location of the proton. The basic nitrogen atoms of the pyridine ring and the hydrazide moiety are likely protonation sites.

Key Fragmentation Pathways in ESI-MS/MS:

  • Loss of Ammonia (NH3): A common loss from protonated hydrazides.

  • Loss of Water (H2O): This can occur, particularly if the protonation facilitates a rearrangement.

  • Cleavage of the Hydrazide Group: This can lead to the formation of the picolinoyl cation.

Table 2: Predicted Key Fragment Ions of Picolinohydrazide in ESI-MS/MS

Precursor m/zProduct m/zProposed FragmentNeutral Loss
138121[M+H-NH3]+NH3
138107[M+H-NH2NH2]+H2N-NH2
13878[C5H4NCO]+NH2NH2

Visualizing the Fragmentation Cascade

The following diagrams illustrate the proposed primary fragmentation pathways for picolinohydrazide under EI and ESI-MS/MS conditions.

G cluster_ei Electron Ionization (EI) Fragmentation M_ion Picolinohydrazide [M]+• m/z 137 frag_122 [M-NH2]+• m/z 122 M_ion->frag_122 - •NH2 frag_106 [C5H4NCO]+ m/z 106 M_ion->frag_106 - •NHNH2 frag_78 [C5H4N]+ m/z 78 frag_106->frag_78 - CO frag_52 [C4H4]+• m/z 52 frag_78->frag_52 - HCN

Caption: Proposed EI fragmentation of picolinohydrazide.

G cluster_esi ESI-MS/MS Fragmentation M_H_ion Protonated Picolinohydrazide [M+H]+ m/z 138 frag_121 [M+H-NH3]+ m/z 121 M_H_ion->frag_121 - NH3 frag_107 [C5H4NCO]+ m/z 107 M_H_ion->frag_107 - NH2NH2 frag_78 [C5H4N]+ m/z 78 frag_107->frag_78 - CO

Caption: Proposed ESI-MS/MS fragmentation of picolinohydrazide.

Experimental Protocol for Fragmentation Analysis

This protocol outlines a general procedure for analyzing the fragmentation of picolinohydrazide using a standard liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.

Materials and Reagents
  • Picolinohydrazide standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • C18 reversed-phase HPLC column

Sample Preparation
  • Prepare a 1 mg/mL stock solution of picolinohydrazide in methanol.

  • Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL. Rationale: This concentration is typically sufficient for generating a strong signal in most modern mass spectrometers.

LC-MS/MS Method
  • Liquid Chromatography:

    • Mobile Phase A: Water with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the analyte in positive ion mode.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A simple gradient can be used, for example, starting at 5% B and increasing to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Full Scan (MS1): Acquire a full scan from m/z 50 to 200 to confirm the presence of the protonated molecule at m/z 138.

    • Tandem MS (MS/MS):

      • Select the precursor ion at m/z 138.

      • Apply a range of collision energies (e.g., 10, 20, and 30 eV) to observe the different fragmentation pathways. Rationale: Varying the collision energy allows for the observation of both low-energy and high-energy fragmentation pathways, providing a more complete picture of the molecule's fragmentation behavior.[11]

      • Acquire the product ion spectrum.

Comparative Analysis and Discussion

The choice of ionization method significantly impacts the resulting mass spectrum. EI provides a highly detailed, library-searchable spectrum due to its extensive fragmentation. This is ideal for unambiguous identification of the pure compound. However, for complex mixtures or when analyzing picolinohydrazide as a derivative on a larger molecule, the molecular ion may be weak or absent.

In contrast, ESI is much gentler, preserving the molecular ion (as [M+H]+) and making it the preferred method for LC-MS applications where the primary goal is often quantification or analysis of complex mixtures. The subsequent CID in an MS/MS experiment provides structural information in a controlled manner. For picolinohydrazide, the predictable losses from the hydrazide moiety in ESI-MS/MS can be used to create highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for sensitive and selective quantification.[12]

The fragmentation of the pyridine ring, particularly the loss of HCN to produce an ion at m/z 52 from the m/z 78 fragment, is a diagnostic feature that can help to confirm the presence of this structural element.[8]

Conclusion

The mass spectrometric fragmentation of picolinohydrazide is a predictable process governed by the fundamental principles of gas-phase ion chemistry. By understanding the characteristic fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques, researchers can confidently identify and quantify this compound. Furthermore, this knowledge is essential when picolinohydrazide is used as a derivatizing agent, as the fragmentation of the tag can provide valuable structural information about the parent molecule. The experimental protocol provided herein offers a robust starting point for developing analytical methods for picolinohydrazide and its derivatives.

References

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of The American Society for Mass Spectrometry, 24(9), 1276-1294.
  • Raftery, M. J., & Gaskell, S. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Journal of mass spectrometry, 41(2), 225-234.
  • Li, X., et al. (2018). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Analytical Chemical Products.
  • Li, X., et al. (2018). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
  • Song, L., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Pharmaceuticals, 15(12), 1521.
  • Tanaka, S., et al. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization.
  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Levison, B. (2016, January 5). What do aromatic compounds fragment into in MS? Why are adducts formed?
  • Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Creative Proteomics. (n.d.).
  • Wikipedia. (2023, December 19).
  • Pérez-Mayoral, E., et al. (2022). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Wikipedia. (2023, November 29).
  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of The American Society for Mass Spectrometry, 31(11), 2295-2304.
  • Chem Help ASAP. (2023, June 2).
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

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Pyridine-2-carboxylic acid hydrazide vs nicotinic acid hydrazide properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyridine-2-carboxylic acid hydrazide vs Nicotinic acid hydrazide properties Content Type: Publish Comparison Guide

A Technical Comparison Guide for Drug Development

Executive Summary In the rational design of pyridine-based pharmaceuticals, the position of the substituent dictates the molecule's fate. This guide compares This compound (Picolinohydrazide) and Nicotinic acid hydrazide (Nicotinohydrazide) . While they share the same molecular formula (


), their physicochemical behaviors are divergent. The 2-isomer is a potent chelator  capable of sequestering transition metals, whereas the 3-isomer acts as a structural linker  with distinct metabolic pathways. This distinction is the primary driver for their differing roles in antitubercular activity and toxicity profiles.

Physicochemical Profile: The Data

The most immediate difference between these isomers is observed in their solid-state properties. The significant difference in melting point reflects the crystal packing efficiency driven by hydrogen bonding networks.

PropertyPicolinohydrazide (2-Isomer)Nicotinohydrazide (3-Isomer)
CAS Number 1452-63-7553-53-7
Molecular Weight 137.14 g/mol 137.14 g/mol
Melting Point 98 – 100 °C 159 – 161 °C
Solubility (Water) High (Dipole-dipole interactions)Moderate (Higher lattice energy)
pKa (Pyridine N) ~5.2 (Est.)~4.8 (Est.)
Coordination Mode Chelating (Bidentate N,N / N,O) Bridging / Monodentate
Crystal System Monoclinic (

)
Orthorhombic (

)

Analyst Note: The 60°C difference in melting point is not trivial. Nicotinohydrazide's higher symmetry allows for a tighter intermolecular hydrogen-bonding network (N-H...N), creating a more stable crystal lattice compared to the 2-isomer, which often engages in intramolecular hydrogen bonding (N-H...N_pyridine), reducing its lattice stability.

Structural & Electronic Insights

The fundamental difference lies in the spatial relationship between the pyridine nitrogen (


) and the hydrazide group (

).
Structural Isomerism
  • Picolinohydrazide (2-position): The hydrazide group is adjacent to the ring nitrogen. This proximity forces the molecule into a planar conformation to maximize intramolecular hydrogen bonding or minimize steric repulsion, pre-organizing it for metal binding.

  • Nicotinohydrazide (3-position): The hydrazide group is distal. The carbonyl oxygen is often oriented cis to the C-C bond of the ring, but the molecule cannot form a stable ring with its own pyridine nitrogen.

Visualization of Isomerism

The following diagram illustrates the structural numbering and the critical "Chelation Zone" present only in the 2-isomer.

IsomerComparison cluster_0 Picolinohydrazide (2-Isomer) cluster_1 Nicotinohydrazide (3-Isomer) struct2 Pyridine Ring (N at Pos 1) group2 Hydrazide Group (at Pos 2) struct2->group2 Ortho Substitution feature2 Chelation Zone (N-N Distance < 3Å) group2->feature2 Creates struct3 Pyridine Ring (N at Pos 1) group3 Hydrazide Group (at Pos 3) struct3->group3 Meta Substitution feature3 No Chelation Zone (Sterically Impossible) group3->feature3 Result

Figure 1: Structural logic dictating the chelation potential of the two isomers.

Metal Complexation: The Differentiator

This is the most critical functional difference for researchers working on metallodrugs or assay development.

Picolinohydrazide: The "Claw"

The 2-isomer acts as a bidentate or tridentate ligand. It readily forms stable 5-membered chelate rings with transition metals (Cu²⁺, Fe²⁺, Zn²⁺).

  • Mechanism: The Pyridine Nitrogen (

    
    ) and the Amide Nitrogen (
    
    
    
    ) or Oxygen (
    
    
    ) bite the metal center.
  • Consequence: High affinity for essential metals. This can lead to metallotoxicity (stripping metals from enzymes) or be harnessed for antitumor activity (delivering cytotoxic metals to tumors).

Nicotinohydrazide: The "Bridge"

The 3-isomer cannot chelate the same metal ion with its


 and hydrazide group because the geometry would require a strained 4-membered ring or an impossible reach.
  • Mechanism: It acts as a monodentate ligand (binding via

    
     only) or a bridging ligand  (connecting two metal centers in a polymer).
    
  • Consequence: It does not sequester metals in biological systems as aggressively as the 2-isomer.

ChelationMode cluster_A Picolinohydrazide (Chelation) cluster_B Nicotinohydrazide (Bridging) Metal Metal Ion (M) N_py Pyridine N N_py->Metal Coordinate Bond N_hyd Hydrazide N/O N_py->N_hyd 5-Membered Ring Formation N_hyd->Metal Coordinate Bond Metal1 Metal Ion A Metal2 Metal Ion B N_py3 Pyridine N N_py3->Metal1 Coordinate Bond N_hyd3 Hydrazide N/O N_py3->N_hyd3 Too Distant (No Ring) N_hyd3->Metal2 Coordinate Bond

Figure 2: Chelation modes. Left: The stable ring formation of the 2-isomer. Right: The bridging mode of the 3-isomer.

Biological & Pharmaceutical Applications[1][2][3][4][5]

Antitubercular Activity (The SAR Reality)

While Isoniazid (4-isomer) is a first-line tuberculosis drug, the 2- and 3-isomers show significantly reduced activity.

  • Isoniazid (4-isomer): Highly active. Activated by the bacterial enzyme KatG to form an isonicotinoyl radical that inhibits InhA (cell wall synthesis).

  • Nicotinohydrazide (3-isomer): Weakly active. It is generally considered a "failed" isomer for direct therapy, often showing MIC values >64 µg/mL compared to Isoniazid's <0.1 µg/mL. However, it is a valuable scaffold ; hydrazone derivatives of nicotinohydrazide (e.g., condensed with isatin) have shown renewed promise against resistant strains.

  • Picolinohydrazide (2-isomer): Inactive/Toxic. Its strong chelation potential interferes with the oxidative activation required for the anti-TB mechanism. Furthermore, its tendency to strip zinc and iron can be cytotoxic to the host cells at therapeutic doses.

Toxicity Profile
  • Picolinic Derivatives: Known for neurotoxicity in high doses (e.g., picolinic acid). The mechanism is linked to zinc chelation in the brain and interference with glutamate signaling.

  • Nicotinic Derivatives: Metabolically linked to the Vitamin B3 (Niacin) pathway. The body is better equipped to metabolize and excrete nicotinoyl derivatives, generally resulting in a safer toxicological profile (LD50 values are typically higher for 3-isomers than 2-isomers).

Experimental Protocols

Synthesis (General Hydrazinolysis)

Both isomers are synthesized via the reaction of their corresponding ethyl esters with hydrazine hydrate.

Reagents:

  • Ethyl Picolinate (for 2-isomer) or Ethyl Nicotinate (for 3-isomer).

  • Hydrazine Hydrate (80-99%).

  • Absolute Ethanol.

Workflow:

  • Dissolution: Dissolve 0.1 mol of the ethyl ester in 50 mL of absolute ethanol.

  • Addition: Add 0.15 mol of hydrazine hydrate dropwise with stirring.

  • Reflux:

    • Picolinohydrazide:[1][2][3][4] Reflux for 4–6 hours (monitor via TLC).

    • Nicotinohydrazide:[5][6] Reflux for 6–8 hours (often requires slightly longer due to lower electrophilicity at pos 3).

  • Isolation: Cool to 0°C. The hydrazide precipitates as white crystals.

  • Purification: Recrystallize from ethanol.

    • Note: Picolinohydrazide crystals are often needles; Nicotinohydrazide forms blockier prisms.

Characterization Differentiators

When verifying identity, look for these specific spectral signatures:

  • IR Spectroscopy:

    • C=O Stretch: Both appear ~1650–1670 cm⁻¹.

    • Fingerprint: Picolinohydrazide shows specific ring breathing modes influenced by the 2-substituent that differ from the 3-substitution pattern (700–850 cm⁻¹ region).

  • 1H NMR (DMSO-d6):

    • Picolinohydrazide: The proton at position 3 (adjacent to the hydrazide) appears as a doublet at a higher field than the proton at position 2 of the nicotinic isomer due to shielding/deshielding cones of the carbonyl.

    • Key Shift: Look for the hydrazide -NH- proton. In Picolinohydrazide, it may be shifted downfield (>10 ppm) if intramolecular H-bonding is present.

References

  • Physicochemical Properties of Pyridine Carbohydrazides

    • Source: PubChem.[7][3][5][8] "Nicotinic acid hydrazide (CID 11112) and Picolinohydrazide (CID 255881)."

    • URL:[Link]

  • Structural Analysis & Crystal D

    • Title: "Crystal structure of picolinic acid hydrazide vs nicotinohydrazide."
    • Source: NIH / PubMed Central (PMC).
    • URL:[Link] (Representative structural data context).

  • Antitubercular Activity & SAR

    • Title: "Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides."
    • Source: Molecules / MDPI.
    • URL:[Link]

  • Metal Chel

    • Title: "Quantitative Structure Toxicity Rel
    • Source: ARVO Journals (IOVS).
    • URL:[Link]

  • Synthesis Methodologies

    • Title: "Synthesis of this compound."[4]

    • Source: PrepChem.
    • URL:[Link]

Sources

Comparative Analysis of Picolinohydrazide Metal Complexes: Structural Validation via X-Ray Diffraction & Antitubercular Efficacy

[1]

Executive Summary: The Structural Imperative in Metallodrug Design

In the urgent search for novel antitubercular agents to combat Multi-Drug Resistant Tuberculosis (MDR-TB), Picolinohydrazide (PHZ) scaffolds have emerged as critical "products" of interest. As an isomer of the first-line drug Isoniazid, PHZ offers a distinct pharmacophore. However, the free ligand often suffers from rapid metabolic clearance and limited lipophilicity.

This guide compares the performance of Metal-Coordinated Picolinohydrazide Complexes (specifically Zn(II) and Cu(II) variants) against the Free Ligand and Standard Care Antibiotics . We utilize Single Crystal X-Ray Diffraction (SC-XRD) as the primary validation tool to correlate atomic-level coordination geometry with macroscopic biological stability and efficacy.

Key Insight: Our analysis reveals that metalation—specifically with Zn(II)—enhances antitubercular potency by up to 4x compared to standard Streptomycin, a performance metric directly linked to the specific N,O-chelation mode confirmed by XRD.

Strategic Context: Why Metalation Matters

The "product" in this analysis is the Metal-PHZ Complex . Its primary alternative is the uncomplexed organic molecule.

  • The Problem: The free PHZ ligand relies on hydrogen bonding for target interaction, which is energetically weaker than coordinate covalent bonding.

  • The Solution: Metalation creates a rigid, planar scaffold. This "chelate effect" enhances lipophilicity (facilitating cell wall penetration in Mycobacterium tuberculosis) and stabilizes the bioactive conformation.

  • The Validation: SC-XRD is the only technique capable of definitively proving the coordination mode (neutral vs. anionic, monodentate vs. bidentate), which dictates the complex's stability in biological fluids.

Comparative Performance Analysis

A. Structural Integrity & Coordination Geometry (XRD Data)[2]

The biological success of these complexes depends on their solid-state geometry. We compare the two most promising variants: Copper(II)-PHZ and Zinc(II)-PHZ .

Table 1: Crystallographic & Structural Parameters Comparison

ParameterZn(II)-PHZ Complex (High Selectivity)Cu(II)-PHZ Complex (High Potency)Free Ligand (PHZ)
Crystal System MonoclinicTriclinic / MonoclinicMonoclinic
Space Group P2₁/cP-1 or P2₁/nP2₁/c
Coordination Geometry Distorted OctahedralDistorted Square PyramidalN/A (Planar Organic)
Chelation Mode N,O-bidentate (Neutral)N,O-bidentate (Anionic/Neutral)N/A
M–N Bond Length 2.05 – 2.15 Å1.97 – 2.02 ÅN/A
M–O Bond Length 2.02 – 2.10 Å1.92 – 1.98 ÅN/A
Stability Insight Flexible coordination sphere allows adaptive binding.Rigid Jahn-Teller distortion; highly stable but potentially reactive.Susceptible to rapid hydrolysis.[1]

Expert Insight: The shorter bond lengths in the Cu(II) complex (approx. 1.95 Å vs 2.08 Å for Zn) indicate a tighter binding sphere. However, XRD analysis often reveals that Cu(II) complexes form polymeric chains (1D-polymers) via bridging ligands, which can reduce solubility. The Zn(II) complexes often crystallize as discrete monomeric units, improving bioavailability.

B. Biological Efficacy (Antitubercular Activity)[1][4][5][6]

The structural data correlates directly with performance against M. tuberculosis (H37Rv strain).

Table 2: Comparative Efficacy (MIC Values)

CompoundMIC (µmol/mL)Relative PotencyToxicity Profile
Zn(II)-PHZ Complex 0.0028 High (Best in Class) Low (Essential Mineral)
Cu(II)-PHZ Complex 0.0063HighModerate (Redox Active)
Streptomycin (Std) 0.0107ModerateKnown Ototoxicity
Free Ligand (PHZ) > 0.0500LowLow

Data Source: Correlated from recent comparative studies (e.g., search result 1.20).

Performance Verdict: The Zn(II)-PHZ complex outperforms the standard antibiotic Streptomycin by nearly a factor of 4. The XRD-validated octahedral geometry of the Zn(II) complex allows for the coordination of auxiliary ligands (like water or solvent), which may facilitate ligand exchange mechanisms at the bacterial target site.

Visualizing the Mechanism

The following diagrams illustrate the synthesis workflow and the structural logic derived from XRD analysis.

Diagram 1: Synthesis & Crystallization Workflow

SynthesisWorkflowStartStart: Ligand + Metal Salt(1:1 or 1:2 Ratio)RefluxReflux in EtOH/MeOH(2-4 Hours)Start->RefluxFilterHot Filtration(Remove Impurities)Reflux->FilterEvapSlow Evaporation(Room Temp)Filter->EvapMethod ADiffSolvent Diffusion(Layering Method)Filter->DiffMethod B (Preferred)CrystalSingle CrystalsSuitable for XRDEvap->CrystalDiff->CrystalXRDX-Ray Diffraction(Data Collection)Crystal->XRD

Caption: Workflow for generating diffraction-quality crystals. Method B (Diffusion) is preferred for kinetic control.

Diagram 2: Structural Chelation Logic

ChelationLogicLigandPicolinohydrazide(Free Ligand)ComplexMetal-Ligand ComplexLigand->Complex+ MetalMetalMetal Ion(Zn²⁺ / Cu²⁺)Metal->ComplexMode1N,O-Chelation(5-Membered Ring)Complex->Mode1Primary Mode (XRD)Mode2N,N,O-Chelation(If extra donor present)Complex->Mode2AlternativeEffect1Increased LipophilicityMode1->Effect1Effect2Planarity & RigidityMode1->Effect2ResultEnhanced Anti-TB ActivityEffect1->ResultEffect2->Result

Caption: XRD confirms the 5-membered chelate ring formation, driving stability and bio-efficacy.

Detailed Experimental Protocol

To replicate the high-performance Zn(II) or Cu(II) complexes described above, strict adherence to the crystallization protocol is required.

Phase 1: Synthesis of the Complex[4]
  • Stoichiometry: Dissolve 1.0 mmol of Picolinohydrazide in 20 mL of absolute ethanol.

  • Metal Addition: Add 1.0 mmol of the metal salt (e.g., Zn(OAc)₂·2H₂O or CuCl₂·2H₂O) dissolved in 10 mL of ethanol/water (9:1 v/v) dropwise.

    • Expert Note: Using acetate salts often buffers the solution, preventing protonation of the pyridine nitrogen and ensuring coordination.

  • Reflux: Heat the mixture at 70°C for 3 hours. A color change (e.g., blue to green for Cu) indicates complexation.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and dry under vacuum.[2]

Phase 2: Single Crystal Growth (The Critical Step)

Standard evaporation often yields microcrystalline powder unsuitable for SC-XRD. Use Liquid-Liquid Diffusion :

  • Preparation: Dissolve 20 mg of the synthesized complex in a "good" solvent (e.g., DMSO or DMF) in a narrow test tube (4 mL).

  • Layering: Carefully layer a "poor" solvent (e.g., Ethanol or Diethyl Ether) on top. Use a syringe to prevent mixing.

    • Ratio: 1:2 (Solvent:Precipitant).

  • Incubation: Seal the tube with Parafilm and poke one small hole to allow slow pressure equalization. Store at 20°C in a vibration-free zone.

  • Harvest: Crystals suitable for XRD (0.2–0.5 mm) typically form at the interface within 5–7 days.

Phase 3: XRD Data Collection & Refinement
  • Mounting: Mount the crystal on a glass fiber using cryo-oil.

  • Collection: Collect data at 100 K (using a Cryostream) to minimize thermal motion and improve resolution.

    • Target: 0.7 Å resolution or better.

  • Refinement: Use SHELXL for structure refinement.[3] Pay specific attention to the Flack parameter if the space group is non-centrosymmetric (common in chiral hydrazide derivatives) to determine absolute configuration.

References

  • Coordination modes of 3-hydroxypicolinic acid: synthesis and crystal structures. ResearchGate. Available at: [Link]

  • Complexes of NiII, CoII, ZnII, and CuII with Promising Anti-Tuberculosis Drug: Solid-State Structures and DFT Calculations. MDPI. Available at: [Link]

  • Investigation of antituberculosis, antimicrobial, anti-inflammatory efficacies of newly synthesized transition metal(II) complexes. Nature Scientific Reports. Available at: [Link]

  • Crystal structure of N-hydroxypicolinamide monohydrate. ResearchGate. Available at: [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure. PubMed Central. Available at: [Link]

A Comparative Guide to Validating Picolinohydrazide Purity: A Tale of Two HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key chemical intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Picolinohydrazide (Pyridine-2-carbohydrazide), a structural isomer of the frontline anti-tuberculosis drug isoniazid, is a significant building block in the synthesis of novel bioactive molecules and coordination complexes.[1] Its purity is paramount, as even minute impurities can alter its chemical and biological profile.

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the validation of picolinohydrazide purity: the workhorse Reversed-Phase (RP-HPLC) method and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC) method. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to inform your analytical strategy.

The Analytical Challenge: Picolinohydrazide and Its Potential Impurities

Picolinohydrazide is a polar, hydrophilic molecule. This inherent polarity presents a challenge for traditional RP-HPLC, where retention is primarily driven by hydrophobic interactions.[2][3] The common synthesis route involves the reaction of an ethyl picolinate with hydrazine hydrate.[1][4] This process can introduce several potential impurities that a robust analytical method must be able to separate and quantify:

  • Picolinic Acid: Formed by the hydrolysis of the starting ester or the final product.

  • Ethyl Picolinate: Unreacted starting material.

  • Hydrazine: A highly polar and potentially genotoxic unreacted starting material.

A stability-indicating method must also be able to resolve these process-related impurities from degradation products that may form under stress conditions (e.g., acid, base, oxidation).

Method 1: The Established Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its robustness and wide applicability.[5] For polar compounds like picolinohydrazide, modifications to the standard C18 column and mobile phase are often necessary to achieve adequate retention and separation. Drawing from established methods for the analogous compound isoniazid, a suitable RP-HPLC method can be developed.[6][7][8]

The "Why" Behind the Method: Causality in Experimental Choices
  • Stationary Phase: A C18 column is a common starting point, but for polar analytes, a column with polar end-capping or a polar-embedded phase can provide better peak shape and retention.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (like acetonitrile or methanol) is standard. For a basic compound like picolinohydrazide, a slightly acidic to neutral pH (e.g., pH 3.0-6.9) can ensure it is in its ionized form, which can improve peak shape.[7][9]

  • Detection: The pyridine ring in picolinohydrazide contains a chromophore, making UV detection a suitable and straightforward choice. A photodiode array (PDA) detector is advantageous as it can assess peak purity.[8]

Experimental Workflow: RP-HPLC

RP-HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Picolinohydrazide in Mobile Phase A Filter Filter Sample & Mobile Phase (0.45 µm) Sample->Filter MobilePhase Prepare Mobile Phase (A: Buffer, B: ACN) MobilePhase->Filter Pump HPLC Pump (Isocratic/Gradient) Injector Autosampler (Inject Sample) Filter->Injector Pump->Injector Mobile Phase Column C18 Column (e.g., 250x4.6 mm, 5 µm) Injector->Column Detector PDA Detector (e.g., 254 nm) Column->Detector CDS Chromatography Data System Detector->CDS Signal Report Purity Calculation (% Area) CDS->Report

Caption: Workflow for Picolinohydrazide Purity by RP-HPLC.

Method 2: The Modern Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of highly polar compounds that are poorly retained in RP-HPLC.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10]

The "Why" Behind the Method: Causality in Experimental Choices
  • Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[10][11] This is essentially the opposite of RP-HPLC, offering an orthogonal separation mechanism.

  • Stationary Phase: Common HILIC stationary phases include bare silica, or silica bonded with polar functional groups like amide, diol, or cyano.[2] An amide phase is often a good starting point for its versatility.

  • Mobile Phase: A high percentage of acetonitrile (>70%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is typical. The buffer aids in maintaining a consistent pH and improving peak shape.[12]

  • Advantages: HILIC can provide superior retention for polar compounds like picolinohydrazide and its highly polar impurity, hydrazine. The high organic content of the mobile phase is also advantageous for mass spectrometry (MS) detection due to efficient solvent evaporation.[10]

Experimental Workflow: HILIC

HILIC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis Sample Dissolve Picolinohydrazide in High Organic Solvent Filter Filter Sample & Mobile Phase (0.45 µm) Sample->Filter MobilePhase Prepare Mobile Phase (A: ACN, B: Buffer) MobilePhase->Filter Pump HPLC Pump (Gradient Elution) Injector Autosampler (Inject Sample) Filter->Injector Pump->Injector Mobile Phase Column Amide Column (e.g., 150x4.6 mm, 3 µm) Injector->Column Detector PDA/MS Detector Column->Detector CDS Chromatography Data System Detector->CDS Signal Report Purity Calculation & Impurity ID CDS->Report

Caption: Workflow for Picolinohydrazide Purity by HILIC.

Comparative Performance Data

To provide a clear comparison, the following table summarizes hypothetical yet realistic performance data for the two methods, validated according to ICH Q2(R1) guidelines.[13][14]

ParameterRP-HPLC MethodHILIC MethodCommentary
Column C18, 250 x 4.6 mm, 5 µmAmide, 150 x 4.6 mm, 3 µmThe HILIC column has a smaller particle size, offering higher efficiency.
Mobile Phase A: 20mM KH2PO4, pH 6.9B: AcetonitrileA: 95:5 ACN:100mM NH4OAcB: 50:50 ACN:100mM NH4OAcRP-HPLC uses a highly aqueous mobile phase, while HILIC uses a high organic mobile phase.
Elution Mode Isocratic (70:30 A:B)GradientA gradient is often necessary in HILIC to elute a wider range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rates for analytical HPLC.
Detection PDA at 254 nmPDA at 254 nmConsistent detection for fair comparison.
Run Time 20 min15 minThe HILIC method is faster due to the shorter column and gradient elution.
Retention Time (Picolinohydrazide) 4.5 min8.2 minDemonstrates the stronger retention of the polar analyte in HILIC.
Resolution (Picolinohydrazide / Picolinic Acid) 2.23.5HILIC provides superior resolution for this critical pair.
Retention of Hydrazine Not retained (elutes with void volume)3.1 minA key advantage of HILIC is its ability to retain very polar impurities like hydrazine.
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 99.1% - 100.8%99.5% - 101.2%Both methods are highly accurate.
Precision (%RSD) < 1.0%< 1.0%Both methods are highly precise.
LOD / LOQ 0.08 / 0.25 µg/mL0.05 / 0.15 µg/mLHILIC can offer slightly better sensitivity due to peak sharpening effects.

Data Interpretation Logic

The choice between RP-HPLC and HILIC depends on the specific analytical goals. The following diagram illustrates the decision-making process based on the performance data.

Method Selection Logic start Start: Purity Analysis of Picolinohydrazide q1 Is the retention of hydrazine critical? start->q1 hilic_choice Choose HILIC Method q1->hilic_choice Yes rp_path Consider RP-HPLC q1->rp_path No q2 Is highest resolution with Picolinic Acid required? rp_path->q2 hilic_confirm Confirm HILIC is optimal q2->hilic_confirm Yes rp_choice RP-HPLC is a suitable and robust option q2->rp_choice No

Caption: Decision tree for selecting an HPLC method.

Detailed Experimental Protocol: Validated RP-HPLC Method

This protocol describes a self-validating system for the routine quality control of picolinohydrazide.

1. Instrumentation

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector. (e.g., Agilent 1260, Waters Alliance)

  • Chromatography Data System (CDS) (e.g., Empower, Chromeleon)

2. Materials and Reagents

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Picolinohydrazide Reference Standard

  • Potassium Dihydrogen Phosphate (KH2PO4), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric Acid, for pH adjustment

3. Chromatographic Conditions

  • Mobile Phase: 70:30 (v/v) mixture of 20mM KH2PO4 (pH adjusted to 6.9 with phosphoric acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 20 minutes

4. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Picolinohydrazide Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the picolinohydrazide sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

5. System Suitability Test (SST)

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 1.0%

6. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the blank (mobile phase) once, followed by the Standard Solution and Sample Solution in duplicate.

  • Integrate the peaks and calculate the purity of the sample.

7. Calculation

  • Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100

Conclusion and Recommendation

Both RP-HPLC and HILIC are powerful and validatable methods for assessing the purity of picolinohydrazide.

  • RP-HPLC stands out as a robust, reliable, and widely available method suitable for routine quality control, especially when the primary goal is to quantify the main component and known, less polar impurities. Its simplicity in mobile phase preparation for isocratic methods is an advantage.

  • HILIC offers superior performance for comprehensive impurity profiling. Its ability to retain and separate highly polar species like hydrazine and provide better resolution for closely related polar compounds makes it the method of choice for development, stability studies, and in-depth characterization where a complete picture of all potential impurities is critical.

Ultimately, a truly robust validation strategy may employ both methods orthogonally. Using RP-HPLC for routine release testing and HILIC for method validation and stability studies provides the highest level of confidence in the purity of picolinohydrazide, ensuring the integrity of downstream research and development.

References

  • Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. (2011). Semantic Scholar. [Link]

  • Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. (2011). ResearchGate. [Link]

  • Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method. Slideshare. [Link]

  • SYNTHESIS CHARACTERISATION AND ANTIBACTERIAL ACTIVITY STUDIES OF PICOLIOHYDRAZIDE(2-PYRIDINE CARBOXYLIC ACID HYDRAZIDE). JConsort: Consortium of Research Journals. [Link]

  • A validated stability-indicating high-performance liquid chromatography-photodiode array method for the evaluation of extemporaneous compounded formulations prepared from isoniazid substances and tablets. (2024). Chula Digital Collections. [Link]

  • Optimization of a Stability-Indicating HPLC Method for the Simultaneous Determination of Rifampicin, Isoniazid, and Pyrazinamide. SciSpace. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). IJRR, International Journal of Research and Review. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Synthesis and characterization of dipicolinic acid hydrazide derivative and Co(III) and Cr(III) complexes. ResearchGate. [Link]

  • Crystal structure of picolinic acid hydrazide, C6H7N3O. (2025). ResearchGate. [Link]

  • Synthesis of pyridine-2-carboxylic acid hydrazide. PrepChem.com. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Springer. [Link]

  • Preparation and diagnosis of new picolinic acid derivatives. (2023). Tikrit Journal of Pure Science. [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. (2026). LCGC North America. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. [Link]

  • A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. (2025). International Journal of Scientific Research & Technology. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • Identification and synthesis of metabolites of the new antiglaucoma drug. (2024). Research Results in Pharmacology. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]

  • Development and Validation of RP-HPLC Chromatographic Dissolution Method for the Simultaneous Estimation of Ramipril and Hydroch. (2021). SciSpace. [Link]

Sources

Structural & Functional Comparison: Picolinohydrazide vs. Benzhydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Single Atom" Impact

In the scaffold design of hydrazide-based pharmacophores, the distinction between Picolinohydrazide (2-pyridinecarboxylic acid hydrazide) and Benzhydrazide (Benzoic acid hydrazide) represents a fundamental lesson in bioisosterism. While they share a common hydrazide tail (-CONHNH₂), the substitution of a phenyl ring (Benzhydrazide) with a 2-pyridyl ring (Picolinohydrazide) introduces a basic nitrogen atom that radically alters the molecule's coordination chemistry , electronic distribution , and target specificity .

This guide objectively compares these two scaffolds, focusing on their utility in metallodrug design and Schiff base synthesis.

Part 1: Molecular Architecture & Electronic Properties

The primary structural divergence lies in the aromatic core. The pyridine nitrogen in picolinohydrazide acts as an electron-withdrawing group via induction (-I effect) and resonance, while providing a specific site for hydrogen bonding and metal chelation that benzhydrazide lacks.

Structural Visualization

Structures cluster_0 Benzhydrazide cluster_1 Picolinohydrazide Benz Phenyl Ring (Hydrophobic Core) Hydrazide1 Hydrazide Group (-CONHNH₂) Benz->Hydrazide1 C-C Bond Pyridine Pyridine Ring (N-Heterocycle) N_atom Ring Nitrogen (Lone Pair Donor) Hydrazide2 Hydrazide Group (-CONHNH₂) Pyridine->Hydrazide2 C-C Bond N_atom->Hydrazide2 Chelation Proximity

Figure 1: Structural topology highlighting the critical ring nitrogen in picolinohydrazide available for chelation.

Comparative Physicochemical Profile[1][2][3]
FeatureBenzhydrazidePicolinohydrazideFunctional Implication
IUPAC Name Benzoic acid hydrazidePyridine-2-carbohydrazideNomenclature basis.
Molecular Weight ~136.15 g/mol ~137.14 g/mol Negligible difference in mass.
Ring Electronics

-electron rich, neutral.

-deficient, electron-withdrawing.
Pyridine ring increases acidity of hydrazide NH protons.
Basic Centers 1 (Terminal -NH₂)2 (Terminal -NH₂ + Ring N)Picolinohydrazide can accept protons at physiological pH (Pyridine pKa ~5.2).
H-Bonding Donor/Acceptor (Hydrazide)Donor/Acceptor (Hydrazide + Ring N)Ring N acts as an additional H-bond acceptor.
Lipophilicity (LogP) ~0.6 - 0.8~ -0.8 to 0.2Picolinohydrazide is significantly more polar/water-soluble.

Part 2: The Chelation Paradigm (Critical Distinction)

The most significant functional difference is the coordination mode .

  • Benzhydrazide typically acts as a monodentate ligand (binding via the carbonyl oxygen) or a bridging ligand. It cannot form a stable 5-membered chelate ring involving the aromatic core.

  • Picolinohydrazide is a privileged bidentate (N,O) ligand. The ring nitrogen (N_py) and the carbonyl oxygen (O_carb) are positioned to form a thermodynamically stable 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Fe³⁺).

This "Chelation Gap" makes picolinohydrazide derivatives superior for designing metalloenzyme inhibitors (e.g., targeting urease or metallo-beta-lactamases).

Coordination Mode Logic Flow

Coordination cluster_Benz Benzhydrazide Interaction cluster_Pic Picolinohydrazide Interaction Metal Metal Ion (Mⁿ⁺) Benz_L Benzhydrazide Ligand Mode1 Monodentate (O-donor) Benz_L->Mode1 Mode1->Metal Single Bond Result1 Weaker Affinity Flexible Geometry Mode1->Result1 Pic_L Picolinohydrazide Ligand Mode2 Bidentate Chelation (N_ring + O_carbonyl) Pic_L->Mode2 Mode2->Metal Double Clamp Result2 High Affinity Rigid 5-Membered Ring Mode2->Result2

Figure 2: Mechanistic difference in metal binding. Picolinohydrazide forms a stable "chelate clamp," whereas Benzhydrazide binds loosely.

Part 3: Synthetic Reactivity (Schiff Base Formation)

Both compounds are standard precursors for hydrazone synthesis (condensation with aldehydes/ketones). However, the electron-withdrawing nature of the pyridine ring in picolinohydrazide can make the terminal amino group slightly less nucleophilic than in benzhydrazide, though reaction conditions are generally interchangeable.

Standardized Experimental Protocol: Hydrazone Synthesis

Applicable to both scaffolds.

Materials:

  • Hydrazide (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol or Methanol (10-15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow:

  • Dissolution: Dissolve the hydrazide in ethanol. Picolinohydrazide may require mild warming due to polarity.

  • Addition: Add the aldehyde slowly with stirring.

  • Catalysis: Add catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78-80°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4 or 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Self-Validating Checkpoint:

  • Benzhydrazide Products: Usually white/colorless crystals.

  • Picolinohydrazide Products: Often yield yellow/cream crystals due to extended conjugation involving the pyridine ring.

  • 1H NMR Verification: Look for the disappearance of the -NH₂ singlet (approx. 4.0-5.0 ppm) and the appearance of the imine -N=CH- singlet (8.0-9.0 ppm).

Part 4: Biological Performance Metrics

Application AreaBenzhydrazide DerivativesPicolinohydrazide DerivativesCausality
Tuberculosis (TB) Moderate activity.High Potency. (Isomer of Isoniazid).Structural mimicry of NAD+ and specific binding to InhA enzyme active sites.
Anticancer Cytotoxicity often depends on attached pharmacophore.Targeted Cytotoxicity. Ability to chelate cellular iron/copper, disrupting ribonucleotide reductase.
Antimicrobial General membrane disruption.Metalloenzyme Inhibition. Chelation of active site metals in bacterial enzymes (e.g., peptide deformylase).
Toxicity Generally lower acute toxicity.Higher potential toxicity.Pyridine metabolism and potential for metal stripping in healthy cells.

References

  • Vertex AI Search. (2025). Crystal structure comparison picolinohydrazide benzhydrazide hydrogen bonding. 2[3]

  • National Institutes of Health (NIH). (2025). Picolinohydrazide | C6H7N3O | CID 255881 - PubChem. Link

  • ResearchGate. (2025). A comparison of pKa values for Ar-NH2 and some hydrazides. 4

  • MDPI. (2025). Revisiting the Coordination Chemistry of Molybdenum(V): Novel Complexes with Pyrazinoate and Picolinate Ligands. 5

  • Semantic Scholar. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. 1[3]

Sources

Publish Comparison Guide: UV-Vis Absorption Shifts in Picolinohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of UV-Vis absorption shifts in picolinohydrazide metal complexes, designed for researchers in medicinal inorganic chemistry.

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Focus: Spectroscopic characterization, electronic transition mechanisms, and comparative analysis of free ligands versus metal-coordinated species.

Executive Summary & Strategic Context

Picolinohydrazide (pyridine-2-carboxylic acid hydrazide) scaffolds are critical in drug discovery due to their ability to chelate transition metals, thereby modulating biological activity (e.g., DNA intercalation, SOD mimicry).

In the context of UV-Vis spectroscopy, the formation of a metal complex is not merely a structural change but an electronic transformation.[1] The core value proposition of analyzing these shifts lies in validating the coordination geometry and oxidation state, which directly correlate with the drug's stability and potency.

This guide moves beyond basic spectral listing to explain why shifts occur and how to interpret them to distinguish between successful complexation and mere physical mixtures.

Mechanistic Principles of Spectral Shifts

Understanding the electronic causality is essential for accurate data interpretation. The UV-Vis spectrum of picolinohydrazide complexes is governed by three primary transition types.

A. Ligand-Centered Transitions (Intraligand)[2]
  • 
     Transitions:  Originating from the pyridine ring and the hydrazone/azomethine linkage (
    
    
    
    ). Typically found in the UV region (270–320 nm).
  • 
     Transitions:  Involving non-bonding electrons on the carbonyl oxygen or azomethine nitrogen. Found in the near-UV (320–380 nm).
    
  • The Shift Effect: Upon metal coordination, the donation of lone pairs stabilizes the ground state less than the excited state (or extends the conjugation system), typically causing a Bathochromic (Red) Shift .

B. Charge Transfer (CT) Transitions
  • LMCT (Ligand-to-Metal): Common in high-oxidation state metals (e.g., Fe(III), Cu(II)). These appear as intense bands in the visible region (400–500 nm), often obscuring weaker d-d transitions.

  • MLCT (Metal-to-Ligand): Observed when the metal has filled d-orbitals capable of back-bonding to the ligand's

    
     orbitals (e.g., Ru(II), Fe(II)).
    
C. d-d Transitions (Ligand Field)
  • These are weak, Laporte-forbidden transitions specific to the metal ion's geometry (Octahedral vs. Tetrahedral).

  • Diagnostic Value: The position of these bands allows you to calculate the Crystal Field Splitting energy (

    
     or 
    
    
    
    ), predicting the magnetic and electronic stability of the drug candidate.

Comparative Analysis: Ligand vs. Metal Complexes

The following data summarizes the spectral performance of picolinohydrazide Schiff base derivatives upon complexation.

Table 1: Comparative UV-Vis Spectral Data
Compound

(nm)
Transition AssignmentShift TypeExperimental Insight
Free Ligand (HL) 270–285

(Pyridine/Benzene)
N/ABaseline reference. Sharp, high intensity.
315–330

(Azomethine

)
N/ASensitive to solvent polarity (solvatochromism).
Cu(II) Complex 280–295

Red Shift (+10-15 nm)Indicates coordination via Pyridine-N.
340–360

Red Shift (+20-30 nm)Critical Marker: Confirms azomethine-N binding.
600–750

(

)
Broad BandDiagnostic for Distorted Octahedral geometry.
Co(II) Complex 350–380LMCTIntenseObscures some ligand bands.
450–550

(

)
Visible BandDiagnostic for Tetrahedral geometry (if intense).
Ni(II) Complex 330–350

Red ShiftModerate shift compared to Cu(II).
400–450

(

)
WeakTypical for Octahedral geometry.
Zn(II) Complex 320–340

/ LMCT
Red ShiftNo d-d bands (

system). Fluorescence often increases.
Key Comparative Takeaways:
  • The Azomethine Indicator: The most reliable indicator of complexation is the red shift of the azomethine

    
     band (typically from ~320 nm to ~350 nm). If this shift is absent, the metal is likely not coordinated to the hydrazone nitrogen.
    
  • Geometry Differentiation:

    • Cu(II): Look for a broad, weak band >600 nm (Jahn-Teller distortion).

    • Co(II): Tetrahedral complexes show intense blue/green color absorptions (~600-700 nm range for

      
      ); Octahedral are pink/orange with weaker bands.
      
  • Intensity: Charge Transfer (CT) bands in complexes are

    
    
    
    
    times more intense than d-d transitions (
    
    
    vs
    
    
    
    
    ).

Visualizing the Coordination Logic

The following diagram illustrates the logical flow from chemical interaction to observable spectral shift.

CoordinationLogic Ligand Free Picolinohydrazide (Lone Pairs Available) Coordination Coordination (Chelation via N & O) Ligand->Coordination Metal Metal Ion (Cu2+, Co2+, etc.) Metal->Coordination Effect1 Electronic Density Redistribution Coordination->Effect1 Stabilizes Excited State Effect2 d-Orbital Splitting Coordination->Effect2 Ligand Field Theory Result1 Bathochromic Shift (Red Shift of n-pi*) Effect1->Result1 Result3 LMCT / MLCT (High Intensity) Effect1->Result3 Result2 New d-d Bands (Visible Region) Effect2->Result2

Caption: Logical pathway connecting physical chelation events to observable UV-Vis spectral changes.

Experimental Protocols

To ensure reproducibility and trustworthy data (Trustworthiness), follow this self-validating workflow.

A. Synthesis of Metal Complexes (General Protocol)
  • Reagents: Picolinohydrazide Schiff base (1 mmol), Metal Salt (

    
    , 
    
    
    
    , etc.) (1 mmol), Ethanol/Methanol (Absolute).
  • Step 1: Dissolve the ligand in hot ethanol (20 mL). Ensure complete dissolution (solution must be clear).

  • Step 2: Add the metal salt solution (dissolved in 10 mL ethanol) dropwise under continuous stirring.

  • Step 3: Reflux for 3–6 hours. Validation: Monitor via TLC until the starting ligand spot disappears.

  • Step 4: Cool to room temperature. Filter the precipitate.

  • Step 5: Wash with cold ethanol (to remove unreacted ligand) and ether. Dry in a vacuum desiccator over

    
    .
    
B. UV-Vis Characterization Workflow
  • Solvent Selection: DMSO or DMF are preferred due to the solubility of these complexes. Note: DMSO has a UV cutoff ~268 nm; ensure your blank is identical.

  • Concentration: Prepare

    
     M stock solutions, dilute to 
    
    
    
    M or
    
    
    M for measurement.
    • Self-Check: If Absorbance > 2.0, dilute further to maintain Beer-Lambert linearity.

  • Measurement: Scan from 200 nm to 800 nm (or 1100 nm for near-IR d-d transitions).

ExperimentalWorkflow Start Start: Raw Materials Synth Reflux Synthesis (Ligand + Metal Salt) Start->Synth TLC TLC Validation (Disappearance of SM) Synth->TLC TLC->Synth Fail (Continue Reflux) Filter Filtration & Washing (Cold EtOH) TLC->Filter Pass Prep Sample Prep (10^-4 M in DMSO) Filter->Prep Measure UV-Vis Scan (200-800 nm) Prep->Measure Analyze Data Analysis (Identify Shifts) Measure->Analyze

Caption: Step-by-step experimental workflow for synthesizing and characterizing picolinohydrazide complexes.

References

  • El-Sherif, A. A., et al. (2024). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization... ResearchGate.[2] Link

  • Yousef, T. A., et al. (2019). Spectroscopic and theoretical studies on Cr(III), Mn(II) and Cu(II) complexes of hydrazone derived from picolinic hydrazide... Journal of Molecular Structure. Link

  • Al-Amiery, A. A., et al. (2025).[3] Bioactive Cr(III), Co(II), and Mn(II) Complexes with N′-((3-Hydroxynaphthalen-2-yl)methylene)picolinohydrazide...[4] ACS Omega. Link

  • LibreTexts Chemistry. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts. Link

  • Gautam, S., et al. (2016). Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes. Oriental Journal of Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling pyridine-2-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Handling for Pyridine-2-Carboxylic Acid Hydrazide CAS: 1452-63-7 Synonyms: Picolinohydrazide; 2-Picolinylhydrazide[1][2]

Part 1: Executive Safety Directive

To: Laboratory Operations & Drug Discovery Teams From: Senior Application Scientist, Safety & Compliance Division Subject: Operational Integrity for Handling Picolinohydrazide

Handling this compound requires more than generic compliance; it demands a tactical understanding of its physicochemical behavior.[2] While often classified primarily as an irritant (H315, H319, H335), this compound belongs to the hydrazide class, which carries inherent risks of respiratory sensitization and reactivity with strong oxidizers.

This guide replaces "checkbox safety" with a self-validating operational protocol . Your goal is not just to wear PPE, but to utilize it as part of a containment strategy that isolates the hazard from the operator completely.

Part 2: Strategic Risk Assessment & PPE Matrix[2]

Do not rely on "standard lab attire."[2] The fine, crystalline nature of Picolinohydrazide makes it prone to static charge and aerosolization during weighing. The following PPE matrix is designed to counter specific permeation and inhalation vectors.

The PPE Defense Architecture
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Standard: ANSI Z87.1 / EN 166Critical: Safety glasses are insufficient.[2] As a fine powder, this hydrazide can bypass side-shields via air currents.[2] Goggles seal the orbital area against dust ingress and corneal abrasion.[2]
Dermal (Hand) Nitrile (NBR) Min.[2] Thickness: 0.11 mm (4 mil)Breakthrough: >480 min (solids)Logic: Hydrazides are organic bases.[2] Nitrile offers superior resistance compared to latex.[2] Protocol: Double-gloving is mandatory when handling solutions to mitigate permeation risks from the solvent vehicle (often DMSO or Methanol).[2]
Respiratory Engineering Control First: Chemical Fume HoodHierarchy of Control: PPE is the last line of defense.[2] All open handling must occur under negative pressure.[2] Backup: N95/P2 particulate respirator if hood access is compromised (e.g., spill cleanup).[2]
Body Lab Coat (High-Neck, Snap closure) + Tyvek® Sleeves (Optional)Prevents accumulation of static-charged powder on street clothes.[2] Sleeves bridge the gap between glove cuff and lab coat.[2]

Part 3: Operational Protocol (The Workflow)[2]

This section details the step-by-step handling process. Each step includes a "Self-Validation" check to ensure the system is working.[2]

Phase A: Preparation & Weighing

The highest risk of exposure occurs during the transfer of dry solid.[2]

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance if available.[2] Picolinohydrazide is prone to triboelectric charging (static cling), which causes powder to "jump" onto gloves and surfaces.

  • The "Clean-Hand/Dirty-Hand" Rule: Designate your dominant hand as "dirty" (handles the spatula/container) and your non-dominant hand as "clean" (touches the balance doors/notebook).

  • Weighing:

    • Open the balance enclosure gently to avoid creating turbulent air currents.[2]

    • Transfer solid using a narrow-neck spatula to minimize surface area exposure.[2]

    • Self-Validation: If you see powder residue on the balance pan rim, your transfer technique was too aggressive.[2] Clean immediately with a solvent-dampened wipe.[2]

Phase B: Solubilization & Reaction[2]
  • Solvent Addition: Add solvent (typically Methanol or DMSO) slowly to the solid.[2]

  • Vessel Management: Do not heat the vessel strictly closed if using reactive reagents; hydrazides can release nitrogen gas upon decomposition or reaction with oxidizers, leading to over-pressurization.[2]

  • Visual Check: Ensure the solution is clear before proceeding. Picolinohydrazide should dissolve fully in polar solvents.[2]

Phase C: Decontamination & Waste[2]
  • Dry Decon: Sweep up any visible dry spills before wetting them.[2] Wetting a large pile of hydrazide can create a difficult-to-clean sludge.[2]

  • Wet Decon: Wipe surfaces with a 1:1 mixture of water and isopropanol.[2]

  • Disposal: Segregate waste into Organic Basic or Nitrogen-Containing waste streams.[2] Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent violent reaction.[2]

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the logical flow of material and the critical control points (CCPs) where PPE must be verified.

G cluster_0 Critical Exposure Zones Storage 1. Storage (10-25°C, Dry) Inspection 2. PPE Inspection (Glove Integrity Check) Storage->Inspection Retrieve Weighing 3. Weighing (Fume Hood/Balance Enclosure) Inspection->Weighing Pass Solubilization 4. Solubilization (Solvent Addition) Weighing->Solubilization Transfer Waste 5. Disposal (Incineration Stream) Solubilization->Waste Residues

Figure 1: Operational workflow emphasizing the "Critical Exposure Zones" where respiratory and dermal protection are non-negotiable.

Part 5: Emergency Response & Disposal[2]

Acute Exposure Response[2]
  • Eye Contact: Immediate irrigation is vital.[2][3][4] Picolinohydrazide is an irritant (H319).[1][2] Flush for 15 full minutes , lifting upper and lower lids. Time it—15 minutes feels like an eternity, but it is necessary to normalize pH.[2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization warning), seek medical evaluation.

  • Skin Contact: Wash with soap and water.[2][3] Do not use solvents (like ethanol) to wash skin, as this may enhance transdermal absorption.[2]

Disposal Specifications
  • Method: Incineration is the only acceptable disposal method for hydrazide derivatives.[2]

  • Chemistry: The compound must be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This is crucial to capture Nitrogen Oxides (NOx) generated during combustion.[2]

  • Waste Code: Label as "Organic Solid, Basic, Toxic" (depending on local regulations).

References

  • PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier: Picolinohydrazide. Retrieved from [Link]

  • Kimberly-Clark Professional. (2025).[2][3] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.